molecular formula C6H4Cl2N4 B1315450 2,6-Dichloro-8-methyl-9H-purine CAS No. 57476-37-6

2,6-Dichloro-8-methyl-9H-purine

Cat. No.: B1315450
CAS No.: 57476-37-6
M. Wt: 203.03 g/mol
InChI Key: OKYAPKJJKHBWIO-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-methyl-9H-purine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYAPKJJKHBWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478242
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57476-37-6
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-8-methyl-9H-purine

This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and drug discovery. Its strategic value lies in the purine core, a scaffold abundant in biologically critical molecules, and the differential reactivity of its two chlorine atoms. These atoms act as versatile leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the systematic and controlled introduction of diverse functional groups, making it an ideal starting material for constructing libraries of complex molecules. Researchers leverage this scaffold to develop novel therapeutic agents, including kinase inhibitors for oncology and antivirals, by synthesizing derivatives that can precisely interact with biological targets like enzymes and receptors.[1][2] This guide provides a detailed exploration of its chemical properties, reactivity, synthesis, and handling for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in chemical systems and are crucial for experimental design. These characteristics have been compiled from various databases and supplier information.

Core Chemical Properties

The compound typically presents as a solid with specific thermal and storage requirements to maintain its integrity.[3]

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄PubChem[4]
Molecular Weight 203.03 g/mol PubChem[4]
CAS Number 57476-37-6Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
Purity Typically ≥97-98%AChemBlock[5], Sigma-Aldrich[3]
IUPAC Name 2,6-dichloro-8-methyl-7H-purinePubChem[4]
InChI Key OKYAPKJJKHBWIO-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES CC1=NC2=C(Cl)N=C(Cl)N=C2N1AChemBlock[5]
Structural Representation

The purine ring system is numbered systematically, which is essential for discussing its reactivity.

Caption: Structure of this compound with standard numbering.

Synthesis and Manufacturing

The synthesis of dichloropurines generally follows established heterocyclic chemistry pathways. The most common industrial approach involves the chlorination of a corresponding purine precursor, such as a xanthine (2,6-dihydroxypurine) derivative.[6] The Traube synthesis, which constructs the purine ring by cyclizing a substituted diaminopyrimidine, represents a versatile alternative.[7]

For this compound specifically, a plausible route involves the cyclization of 4,5-diamino-2,6-dichloropyrimidine with a reagent that provides the C8-methyl group, such as a derivative of acetic acid or acetonitrile under appropriate conditions.

Caption: A generalized workflow for the Traube synthesis of the target purine.

Chemical Reactivity: The Engine of Molecular Diversity

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the purine ring's nitrogen atoms activates the C2 and C6 positions towards nucleophilic attack.

Regioselectivity of Nucleophilic Substitution

A key principle governing the reactivity of 2,6-dichloropurines is the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C2 position.[8][9] This regioselectivity is attributed to the greater electron deficiency at the C6 position, influenced by the adjacent nitrogen atoms.

This differential reactivity is a powerful tool for synthetic chemists. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), one can achieve selective mono-substitution at C6, isolating the 2-chloro-6-substituted purine intermediate. This intermediate can then be subjected to a second, often more forcing, reaction to replace the C2 chlorine with a different nucleophile, leading to a diverse array of 2,6-disubstituted-8-methylpurines.[2][8]

Reactivity cluster_path1 Path 1: C6 Substitution (Favored) cluster_path2 Path 2: C2 Substitution (Disfavored) start 2,6-Dichloro-8-methyl- 9H-purine intermediate1 2-Chloro-6-(Nu1)-8-methyl- 9H-purine start->intermediate1 + Nu1-H (e.g., R-NH₂) Mild Conditions intermediate2 6-Chloro-2-(Nu1)-8-methyl- 9H-purine start->intermediate2 Minor Product product1 2-(Nu2)-6-(Nu1)-8-methyl- 9H-purine intermediate1->product1 + Nu2-H (e.g., R'-OH) Forcing Conditions

Caption: Regioselective nucleophilic substitution pathways for this compound.

Experimental Protocol: Selective C6 Amination

This protocol provides a representative, self-validating methodology for the selective substitution of the C6-chloro group with an amine, a common first step in the synthesis of purine-based compound libraries.

Objective: To synthesize a 2-chloro-6-amino-8-methyl-9H-purine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Cyclohexylamine) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile Phase (e.g., 10% Methanol in Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., EtOH, 20 mL per gram of purine).

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the base (TEA or DIPEA, 2.0-3.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Execution: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This ensures the reaction is proceeding as expected before workup.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Re-dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water or a saturated sodium bicarbonate solution to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-6-(substituted)-8-methyl-9H-purine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11][12]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It is also harmful if swallowed (H302).[3]

  • Precautionary Measures:

    • Work in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its value is rooted in the predictable regioselectivity of its nucleophilic substitution reactions, which grants chemists precise control over molecular design. Understanding its physicochemical properties, reactivity profile, and handling requirements is fundamental for any researcher aiming to exploit this versatile scaffold. This guide provides the foundational knowledge necessary to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12134105, this compound. Available at: [Link]

  • ResearchGate (Date not available). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: [Link]

  • Autechaux (2024). The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. Available at: [Link]

  • MySkinRecipes (Date not available). 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)-. Available at: [Link]

  • ResearchGate (Date not available). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Available at: [Link]

  • CompuChem (Date not available). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • ResearchGate (Date not available). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Available at: [Link]

  • National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Available at: [Link]

  • MDPI (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. Available at: [Link]

  • Science of Synthesis (Date not available). 7.1.1. Synthesis. Available at: [Link]

  • Wiley Online Library (1993). Purines. XIV. Synthesis and properties of 8‐nitroxanthine and its N‐methyl derivatives. Archiv der Pharmazie, 326(10), 821-827. Available at: [Link]

  • National Institutes of Health (NIH) (Date not available). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link]

  • ResearchGate (Date not available). Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. Available at: [Link]

  • Bentham Science (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 17(5). Available at: [Link]

  • National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-7-isopropyl-7H-purine. Available at: [Link]

  • MDPI (2017). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 22(10), 1640. Available at: [Link]

  • Biogeosciences (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8-methyl-9H-purine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purine core, substituted with reactive chloro groups at the 2 and 6 positions and a methyl group at the 8 position, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its structure, nomenclature, synthesis, physicochemical properties, and its pivotal role as a chemical intermediate in the creation of novel therapeutics, particularly kinase inhibitors and adenosine receptor antagonists.

Structure and Nomenclature

The structural framework of this compound consists of a fused pyrimidine and imidazole ring system, characteristic of purines. The systematic IUPAC name for this compound is This compound . However, it's important to note the existence of its tautomer, 2,6-dichloro-8-methyl-7H-purine, where the proton resides on the nitrogen at position 7 of the purine ring.[1] The CAS Registry Number for this compound is 57476-37-6.[1]

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[1][2]
Molecular Weight 203.03 g/mol [1]
Physical Form Solid[3]
CAS Number 57476-37-6[1][2]
Purity Typically >97%[4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The synthesis of this compound is most plausibly achieved through the Traube purine synthesis, a well-established method for constructing the purine ring system.[5][6][7][8][9] This approach involves the condensation of a substituted pyrimidine with a one-carbon unit to form the imidazole ring.

Plausible Synthetic Protocol: Traube Synthesis

This protocol describes a likely pathway for the synthesis of this compound starting from 4,5-diamino-2,6-dichloropyrimidine and a source for the C8-methyl group, such as acetic anhydride or acetyl chloride.

Step 1: Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in an excess of a suitable cyclizing agent, such as acetic anhydride. The use of a solvent like acetic acid can also be employed.

  • Heating: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Rationale: The Traube synthesis is a robust method for forming the purine core.[5][6][9] Acetic anhydride serves as both the solvent and the source of the one-carbon unit (and the methyl group) required to form the imidazole ring fused to the pyrimidine precursor. The amino groups of the diaminopyrimidine react with the carbonyl carbons of the acetic anhydride, followed by an intramolecular cyclization and dehydration to yield the purine ring.

Step 2: Work-up and Purification

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic anhydride under reduced pressure.

  • Neutralization: The residue can be cautiously treated with water or a solution of sodium bicarbonate to hydrolyze any remaining acetic anhydride and neutralize the acetic acid byproduct.

  • Isolation: The solid product can be collected by filtration, washed with cold water, and then dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_mat 4,5-Diamino-2,6-dichloropyrimidine + Acetic Anhydride reaction Reflux (Traube Synthesis) start_mat->reaction workup 1. Remove excess reagent 2. Neutralize 3. Isolate solid reaction->workup purification Recrystallization workup->purification product This compound purification->product

A schematic of the plausible synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the two chlorine atoms attached to the purine core. These chloro groups are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution at C6 and C2

The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the one at the C2 position.[10] This differential reactivity allows for selective functionalization.

  • Reaction with Amines: Primary and secondary amines readily displace the C6-chloro group to form 6-amino-2-chloro-8-methyl-9H-purine derivatives. With stronger reaction conditions or more reactive amines, the C2-chloro group can also be substituted.

  • Reaction with Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, can displace the chloro groups to yield the corresponding 6-alkoxy-2-chloro- or 2,6-dialkoxy-8-methyl-9H-purine derivatives.

  • Reaction with Thiols: Thiolates can react to form 6-thioether-substituted purines.

This selective reactivity is a cornerstone of its utility in combinatorial chemistry and the generation of compound libraries for drug screening.

N9-Alkylation

The proton on the N9 nitrogen of the imidazole ring can be removed by a base, and the resulting anion can be alkylated with various alkyl halides. This allows for the introduction of diverse substituents at the N9 position, which is often crucial for modulating the biological activity and pharmacokinetic properties of purine-based drugs.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of compounds targeting various enzymes and receptors.

Kinase Inhibitors

The purine scaffold is a well-established "privileged structure" for the development of kinase inhibitors.[11] By functionalizing the 2, 6, and 9 positions of this compound, medicinal chemists can design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.[12]

Adenosine Receptor Antagonists

Derivatives of 2,6-dichloropurines have been extensively explored as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[13][14][15][16] These receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in cardiovascular, neurological, and inflammatory disorders. The ability to introduce diverse substituents at the C2, C6, and N9 positions allows for the fine-tuning of affinity and selectivity for the different adenosine receptor subtypes.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the N9-H proton (if not exchanged with a deuterated solvent) and a singlet for the C8-methyl group. The chemical shift of the N9-H can be broad and its position variable depending on the solvent and concentration. The methyl protons would likely appear in the range of 2.3-2.7 ppm. For the N9-methylated analog, 2,6-dichloro-9-methyl-9H-purine, a signal for the N-methyl group is observed.[17]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms of the purine core and the methyl group. The carbons attached to the chlorine atoms (C2 and C6) would be expected to have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.03 g/mol ).[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the presence of ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. It is typically recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not explicitly detailed in the literature, synthesis based on the Traube reaction, coupled with the versatile reactivity of its chloro-substituents, provides a robust platform for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as kinase inhibitors and adenosine receptor antagonists underscores its importance for researchers and scientists dedicated to the development of novel therapeutics.

References

  • PubChem. This compound. Available from: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Traube Purine Synthesis. Available from: [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Available from: [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. Available from: [Link]

  • Synthesis and Medicinal Uses of Purine. Available from: [Link]

  • Traube purine synthesis. Available from: [Link]

  • New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Available from: [Link]

  • Purine Derivatives as Ligands for A3 Adenosine Receptors. Available from: [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]

  • Direct Regioselective C–H Cyanation of Purines. Available from: [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Available from: [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available from: [Link]

  • 2,6-disubstituted and 2,6,8-trisubstituted Purines as Adenosine Receptor Antagonists. Available from: [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Available from: [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: A Core Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,6-dichloro-8-methyl-9H-purine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to delve into the causality behind its synthesis, its unique reactivity, and its strategic application in the construction of biologically active molecules.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound belonging to the purine family of nitrogenous bases. Its structure is characterized by a pyrimidine ring fused to an imidazole ring, with chlorine atoms at the 2 and 6 positions and a methyl group at the 8 position. These features, particularly the two distinct chlorine substituents, make it a highly versatile and sought-after building block in synthetic chemistry.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂N₄[1][2]
Molecular Weight 203.03 g/mol [1]
CAS Number 57476-37-6[1][2]
Appearance Solid
Purity (Typical) 97-98%[3]
Storage Temperature Inert atmosphere, freezer (-20°C)

Synthesis Pathway and Mechanistic Rationale

The construction of the purine scaffold is a cornerstone of heterocyclic chemistry. A robust and common strategy for synthesizing 8-substituted purines involves the cyclization of a suitably substituted pyrimidine precursor.

The most logical synthetic route to this compound starts from a 4,5-diaminopyrimidine. The key step is the formation of the imidazole ring by condensation with a one-carbon source, in this case, a reagent that also introduces the C8-methyl group.

G cluster_0 Synthesis Workflow A 4,5-Diamino-2,6-dichloropyrimidine C Cyclization (Imidazole Ring Formation) A->C Reactant 1 B Acetic Anhydride or Triethyl Orthoacetate B->C Reactant 2 (C1 source + methyl) D This compound (Target Compound) C->D Product

Caption: A generalized workflow for the synthesis of the target purine.

Mechanistic Insight: The synthesis hinges on the nucleophilicity of the two amino groups at the C4 and C5 positions of the pyrimidine ring.

  • Acylation/Condensation: The reaction is initiated by the attack of one of the amino groups on the electrophilic carbon of the cyclizing agent (e.g., acetic anhydride).

  • Intramolecular Cyclization: Following the initial reaction, the second amino group performs an intramolecular nucleophilic attack, leading to the formation of the five-membered imidazole ring.

  • Dehydration: A final dehydration step yields the stable aromatic purine system.

Using a reagent like triethyl orthoacetate or acetic anhydride provides both the carbon atom for the C8 position and the requisite methyl group in a single, efficient step. This approach is analogous to established methods for creating the purine core, such as using triethyl orthoformate for non-substituted C8 purines.[4]

Structural Elucidation and Spectroscopic Profile

Validation of the molecular structure is paramount. The following spectroscopic signatures are expected for this compound and are critical for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be a sharp singlet for the C8-methyl protons (CH₃), typically appearing in the δ 2.0-2.5 ppm range. A broad singlet corresponding to the N9-H proton would also be present, with a chemical shift that can vary significantly depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would confirm the presence of six distinct carbon atoms. Key signals include the methyl carbon (around δ 15-25 ppm) and the four aromatic carbons of the purine core. The carbons attached to the chlorine atoms (C2 and C6) would be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum provides the definitive molecular weight. A key feature for this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the calculated value of 201.9813 Da for the monoisotopic mass.[1]

Chemical Reactivity: A Gateway to Diverse Derivatives

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This differential reactivity is the cornerstone of its role as a versatile intermediate, allowing for sequential and site-selective modifications.

G cluster_reactions Nucleophilic Substitution Sites Purine C6-Cl This compound C2-Cl C6_Reaction Primary Reaction Site (More Reactive) - Amines (R-NH₂) - Alkoxides (R-O⁻) - Thiolates (R-S⁻) Purine:C6->C6_Reaction High Reactivity C2_Reaction Secondary Reaction Site (Less Reactive) Requires harsher conditions Purine:C2->C2_Reaction Lower Reactivity

Caption: Reactivity map showing the primary (C6) and secondary (C2) sites.

Expertise-Driven Rationale: This reactivity difference is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr reaction more effectively at the C6 position.

This allows for a controlled, stepwise synthesis:

  • Selective C6 Substitution: Reaction with a nucleophile (e.g., an amine) under relatively mild conditions will selectively displace the C6-chloro group.

  • Subsequent C2 Substitution: The remaining C2-chloro group can then be substituted by using a different nucleophile, often requiring more forcing conditions (e.g., higher temperatures or stronger bases).

This stepwise approach provides access to a vast chemical space of 2,6,8-trisubstituted purine derivatives, which are of significant interest in drug discovery.[5][6][7]

Application in Drug Discovery and Medicinal Chemistry

The purine scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of essential biomolecules like DNA and ATP. As such, purine analogs are frequently designed to interact with enzymes like kinases, which are critical targets in oncology and inflammatory diseases.

This compound serves as a key starting material for libraries of potential therapeutic agents. For example, the synthesis of novel 6,8,9-trisubstituted purine analogues with potential anticancer activity has been explored, where the dichloropurine core is sequentially functionalized to generate diverse final compounds.[5] The ability to introduce different substituents at the C2, C6, and N9 positions allows for fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for purine synthesis and modification.

Synthesis of this compound

This protocol is a representative example based on analogous cyclization reactions.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-diamino-2,6-dichloropyrimidine (1 equivalent).

  • Reagents: Add acetic anhydride (3-5 equivalents) as both the solvent and cyclizing agent.

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess acetic anhydride.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Selective Amination at the C6 Position
  • Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagents: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to act as an acid scavenger.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to isolate the 2-chloro-6-amino-8-methyl-9H-purine derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Pictogram: GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

References

  • This compound | C6H4Cl2N4 | CID 12134105 . PubChem, National Center for Biotechnology Information. [Link]

  • 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)- . MySkinRecipes. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells . National Institutes of Health (NIH). [Link]

  • 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)- . MySkinRecipes (Thai). [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides . ResearchGate. [Link]

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine . National Institutes of Health (NIH). [Link]

  • Alkylation of 2,6-dichloro-9H-purine . ResearchGate. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review . Royal Society of Chemistry (RSC). [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia . National Institutes of Health (NIH). [Link]

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An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8-methyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive chloro substituents at the 2 and 6 positions, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound, tailored for professionals in the field.

Chemical Identity and Physical Properties

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 57476-37-6[PubChem][1]
Molecular Formula C₆H₄Cl₂N₄[PubChem][1]
Molecular Weight 203.03 g/mol [PubChem][1]
Appearance White to off-white solid (predicted)[Guidechem][2]
Melting Point Not available (related compound 2,6-dichloro-9-methyl-9H-purine: 152-153 °C)[Guidechem][2]
Boiling Point Not available (related compound 2,6-dichloro-9-methyl-9H-purine: 307.2 °C at 760 mmHg)[Guidechem][2]
Solubility Sparingly soluble in water; soluble in organic solvents.[3][Guidechem][2]
pKa Not available

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data on closely related purine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (C8-CH₃) and a broad singlet for the N9-H proton, which may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the purine ring system and the methyl group. The carbons attached to chlorine (C2 and C6) would appear at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching, C-H stretching of the methyl group, and C=N and C=C stretching of the purine ring.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two chlorine atoms on the purine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution, making the compound a valuable intermediate for the synthesis of various substituted purines.[5]

Key Reactions:
  • Nucleophilic Substitution: The chlorine atoms at the C2 and C6 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[1] This reactivity allows for the introduction of diverse functional groups, which is a cornerstone of its utility in drug discovery.[5] The reactivity of the two chlorine atoms can differ, sometimes allowing for selective substitution at one position over the other under controlled reaction conditions.

The following diagram illustrates the general reactivity of the 2,6-dichloropurine core towards nucleophiles.

G Purine This compound Product Substituted Purine Derivative Purine->Product Nucleophilic Aromatic Substitution Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Product

Caption: Reactivity of this compound.

Synthesis

A common and effective method for the synthesis of purine derivatives is the Traube purine synthesis. This method involves the condensation of a pyrimidine with a source of the remaining two carbons of the imidazole ring. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway:

The synthesis can be envisioned to start from a substituted pyrimidine, which is then cyclized to form the purine ring system.

G cluster_0 Traube Purine Synthesis Pyrimidine 4,5-Diamino-2,6-dichloropyrimidine Intermediate Acylated Intermediate Pyrimidine->Intermediate Acylation Reagent Acetic Anhydride or similar C1 source Reagent->Intermediate Purine This compound Intermediate->Purine Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This is a generalized protocol based on known purine syntheses and should be optimized for specific laboratory conditions.

  • Acylation: To a solution of 4,5-diamino-2,6-dichloropyrimidine in a suitable solvent (e.g., acetic acid), add acetic anhydride.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to the purine ring.

  • Workup: Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to yield pure this compound.

Applications in Research and Drug Development

Substituted purines are a well-established class of compounds with a broad range of biological activities. They are known to interact with various enzymes and receptors in the body, making them attractive scaffolds for drug design.

  • Anticancer Agents: Many purine analogs have been developed as anticancer drugs, acting as antimetabolites that interfere with DNA synthesis in rapidly dividing cancer cells.[5] Derivatives of 2,6-dichloropurine have shown antiproliferative activity against various human tumor cell lines.[6]

  • Antiviral Agents: Purine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and hepatitis viruses.[5] The 2,6-dichloropurine scaffold can be used to synthesize novel nucleoside and non-nucleoside analogs with potential antiviral activity.

  • Kinase Inhibitors: Purines are structurally similar to ATP, the natural substrate for kinases. This has led to the development of numerous purine-based kinase inhibitors for the treatment of cancer and inflammatory diseases. The this compound core can be functionalized to target specific kinases.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its reactive chlorine atoms provide a handle for the synthesis of a diverse library of substituted purine derivatives. While there is a need for more comprehensive experimental data on its physical and spectroscopic properties, the available information, combined with knowledge of related compounds, provides a strong foundation for its use in the development of novel therapeutic agents. Researchers and drug development professionals can leverage the chemical properties of this compound to design and synthesize new molecules with potential applications in oncology, virology, and other therapeutic areas.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Calderon, F., et al. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. Life, 13(11), 2235. [Link]

  • Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 74(19), 4810–4812. [Link]

  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 47–52. [Link]

  • Stanovnik, B., & Tisler, M. (1996). Synthesis of Purines. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2 (pp. 333-462). Georg Thieme Verlag.
  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society, 20(1), 107-120. [Link]

  • Morales, F., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link]

  • Lacher, J. R., Bitner, J. L., Emery, D. J., Seffl, M. E., & Park, J. D. (1954). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 58(8), 609–613. [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193. [Link]

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 8(6), 962–963. [Link]

  • PubChem. 2,6-Dichloropurine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). [Link]

  • Ali, I., & Wani, W. A. (2010). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 22-24. [Link]

  • National Institute of Standards and Technology. 9H-Purine. In NIST Chemistry WebBook. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • El-Sayed, W. A., Al-Omary, F. A., & El-Enany, M. M. (2014). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. International Journal of Molecular Sciences, 15(1), 18-32. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Novosjolova, I., Bizdēna, Ē., & Turks, M. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108. [Link]

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  • University of Northern Colorado. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

  • Beaman, A. G., & Robins, R. K. (1961). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 83(19), 4038–4044. [Link]

  • Gholami, M., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]

  • Marek, R., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(12), 5126-5135. [Link]

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  • Lorente-Macías, Á., et al. (2018). Dataset for: 1H and 13C Assignments of 6-, 8- 9- Substituted Purines. Figshare. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dichloro-8-methyl-9H-purine (CAS 57476-37-6), a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to a notable absence of specific experimental solubility data in publicly available literature, this document establishes a robust framework for researchers to systematically determine the solubility of this compound. The methodologies detailed herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from initial discovery to a viable therapeutic agent is profoundly influenced by its physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate bioavailability and therapeutic efficacy. For a molecule like this compound, understanding its solubility in various solvent systems is a critical first step in its development pathway. Poor solubility can present significant challenges, including inadequate absorption, diminished potency in biological assays, and difficulties in formulation.

This guide will provide detailed protocols for determining both thermodynamic and kinetic solubility, explain the rationale behind these experimental choices, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[1]
Molecular Weight 203.03 g/mol [1]
Physical Form Solid
CAS Number 57476-37-6[1]

Experimental Framework for Solubility Determination

The following sections outline the standard methodologies to characterize the solubility profile of this compound.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for this determination.[3]

This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound.[4] This is crucial for understanding the maximum achievable concentration of the drug in a given medium, which directly impacts its potential for oral absorption.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, common organic solvents). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent under the tested conditions.

Shake_Flask_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temp. (24-48 hrs) A->B Agitation C Phase Separation (Filtration) B->C Settling D Quantify Concentration (e.g., HPLC) C->D E Thermodynamic Solubility (mg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). This method is widely used in early drug discovery for its high-throughput nature.[5][6]

In high-throughput screening (HTS) campaigns, compounds are typically stored in DMSO. When these stock solutions are diluted into aqueous assay buffers, the compound can precipitate if its kinetic solubility is exceeded. This can lead to false-negative or difficult-to-interpret results. Therefore, understanding the kinetic solubility is crucial for designing robust biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

  • Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[6]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution B Serial Dilution in Aqueous Buffer A->B C Measure Turbidity (Nephelometry) B->C D Identify Precipitation Point C->D E Kinetic Solubility (µM) D->E

Caption: Workflow for Kinetic Solubility Determination.

Illustrative Solubility Data Presentation

While specific experimental data is not available, the following tables illustrate how the solubility data for this compound should be presented once determined.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mM)
WaterTo be determinedTo be determined
PBS (pH 7.4)To be determinedTo be determined
EthanolTo be determinedTo be determined
DMSOTo be determinedTo be determined
MethanolTo be determinedTo be determined

Table 2: pH-Dependent Aqueous Solubility Profile at 25°C

pHSolubility (mg/mL)Solubility (mM)
2.0To be determinedTo be determined
4.5To be determinedTo be determined
6.8To be determinedTo be determined
7.4To be determinedTo be determined
9.0To be determinedTo be determined

Conclusion and Future Directions

The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive characterization of the solubility of this compound. The determination of both thermodynamic and kinetic solubility will furnish drug development professionals with the critical data needed to advance this compound through the discovery pipeline. Future work should focus on executing these protocols and expanding the solubility assessment to include biorelevant media that simulate the conditions of the gastrointestinal tract.

References

  • BenchChem. (2025). A Framework for Determining the Solubility and Stability of Novel Purine Derivatives such as 2,6,8-trimethyl-1H.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Spectral Analysis of 2,6-Dichloro-8-methyl-9H-purine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2,6-Dichloro-8-methyl-9H-purine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound belongs to the purine class of heterocyclic aromatic compounds. The purine core is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms at the 2 and 6 positions, along with a methyl group at the 8-position, imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for the synthesis of more complex, biologically active compounds.

Accurate structural elucidation through spectral analysis is paramount for its application in research and development. This guide will delve into the intricacies of its NMR and mass spectral characteristics, providing a framework for its unambiguous identification and characterization.

Molecular and Physicochemical Properties

A foundational understanding of the basic molecular properties of this compound is essential for interpreting its spectral data.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[1]
Molecular Weight 203.03 g/mol [1]
IUPAC Name 2,6-dichloro-8-methyl-7H-purine[1]
CAS Number 57476-37-6[2]
Physical Form Solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl protons and the N-H proton of the purine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~2.5 - 2.7Singlet3H-CH₃The methyl group at the C8 position is expected to resonate in this region. For comparison, the methyl protons in the isomeric 2,6-dichloro-7-methyl-7H-purine have been reported in this range.
~13.0 - 14.0Broad Singlet1HN⁹-HThe acidic proton on the imidazole ring of the purine is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring system. In the ¹H NMR spectrum of the parent purine in DMSO-d₆, the N-H proton appears at ~13.5 ppm.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~15-20-CH₃The methyl carbon is expected to resonate in the aliphatic region.
~125-135C5This quaternary carbon is part of the pyrimidine ring.
~145-155C4, C8These carbons are part of the imidazole and pyrimidine rings and are influenced by the neighboring nitrogen atoms.
~150-160C2, C6These carbons are directly attached to the electronegative chlorine atoms, which will cause them to be deshielded and appear at a downfield chemical shift.
Experimental Workflow for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of purine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field for homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the peaks in the ¹H NMR spectrum. proc3->proc4

Figure 1: Standardized workflow for NMR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.

m/z (expected)IonIsotopic PatternRationale
202/204/206[M]⁺M, M+2, M+4The molecular ion peak. The presence of two chlorine atoms will result in an isotopic cluster with a ratio of approximately 9:6:1.
167/169[M - Cl]⁺M, M+2Loss of a chlorine radical from the molecular ion. The isotopic pattern will be characteristic of a fragment containing one chlorine atom (ratio of ~3:1).
140[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation pathway for purines.
Experimental Workflow for Mass Spectrometry (GC-MS)

The following protocol details a general procedure for the analysis of dichloropurine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane or methanol). prep2 Filter the solution to remove any particulate matter. prep1->prep2 gc1 Inject the sample into the GC. prep2->gc1 gc2 Separate components on a capillary column (e.g., DB-5ms). gc1->gc2 gc3 Use a temperature program to elute the compound. gc2->gc3 ms1 Ionize the eluted compound (Electron Ionization, 70 eV). gc3->ms1 ms2 Separate ions based on m/z in the mass analyzer. ms1->ms2 ms3 Detect the ions and generate the mass spectrum. ms2->ms3

Figure 2: General workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR and mass spectrometry. While a complete experimental dataset is not publicly available, a thorough analysis of its structural isomers and the application of fundamental spectroscopic principles allow for a confident prediction of its spectral characteristics. The methodologies and interpretations presented in this guide provide a robust framework for researchers working with this and related purine derivatives, ensuring accurate characterization and facilitating its use in the advancement of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

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The Biological Activity of 2,6-Dichloro-8-methyl-9H-purine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine ring system, a fusion of pyrimidine and imidazole heterocycles, is a cornerstone of medicinal chemistry, renowned for its presence in biologically vital molecules and its role as a "privileged scaffold" in drug design.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions allows it to effectively mimic the adenine core of ATP, leading to the successful development of numerous kinase inhibitors.[1] Within this esteemed class of compounds, 2,6-dichloro-substituted purines have emerged as versatile intermediates and potent bioactive agents in their own right, particularly in the realm of oncology. This guide focuses on the biological potential of a specific analogue, 2,6-Dichloro-8-methyl-9H-purine, providing a comprehensive overview of its synthesis, known biological activities of structurally related compounds, and the underlying mechanistic principles that drive its therapeutic promise.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder with the molecular formula C₆H₄Cl₂N₄ and a molecular weight of 203.03 g/mol .[3]

PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₄PubChem[3]
Molecular Weight203.03 g/mol PubChem[3]
CAS Number57476-37-6PubChem[3]
Physical FormSolidSigma-Aldrich
InChI KeyOKYAPKJJKHBWIO-UHFFFAOYSA-NSigma-Aldrich

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through established purine synthesis methodologies, most notably the Traube purine synthesis. This classical approach involves the condensation of a substituted pyrimidine with a source of the C8 carbon, followed by cyclization to form the fused imidazole ring.

Illustrative Synthetic Pathway

Synthesis_of_2_6_Dichloro_8_methyl_9H_purine pyrimidine 4,5-Diamino-2,6-dichloropyrimidine intermediate Acetylated Intermediate pyrimidine->intermediate Acetylation acetic_anhydride Acetic Anhydride (CH₃CO)₂O acetic_anhydride->intermediate purine This compound intermediate->purine Cyclization (Heating)

Caption: A generalized synthetic route to this compound.

Step-by-Step Experimental Protocol (Conceptual)
  • Acetylation: 4,5-Diamino-2,6-dichloropyrimidine is reacted with an excess of acetic anhydride. This step serves to introduce the acetyl group, which will ultimately form the C8-methyl group and the N9 of the purine ring.

  • Cyclization: The resulting acetylated intermediate is heated, often in a high-boiling point solvent, to induce intramolecular cyclization. This ring-closure step forms the imidazole portion of the purine, yielding this compound.

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, pure compound.

Biological Activities and Therapeutic Potential

While direct and extensive biological data for this compound is limited in publicly accessible literature, the biological activities of closely related 2,6-dichloropurine derivatives provide a strong foundation for inferring its potential as an anticancer agent. The chlorine atoms at the C2 and C6 positions are excellent leaving groups, making this scaffold an ideal starting point for the synthesis of a diverse library of substituted purines with a wide range of biological activities.

Anti-proliferative and Cytotoxic Effects

Derivatives of 2,6-dichloropurine have consistently demonstrated potent anti-proliferative activity against a variety of human cancer cell lines. For instance, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a structurally similar compound, has been shown to be a potent cytotoxic agent against human breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, with IC₅₀ values in the single-digit micromolar range.[4] This suggests that the 2,6-dichloropurine core is a key contributor to the observed cytotoxicity.

Another study on (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine reported a significant IC₅₀ value of 2.75 ± 0.02 μM against the MCF-7 human breast cancer cell line.[5]

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)Not specified as single-digit micromolar[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-116 (Colon)Not specified as single-digit micromolar[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateA-375 (Melanoma)Not specified as single-digit micromolar[4]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast)2.75 ± 0.02[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2,6-dichloropurine derivatives is often mediated through the induction of apoptosis and cell cycle arrest. Treatment of cancer cells with these compounds leads to a significant increase in the population of apoptotic cells.[5] Mechanistically, this has been associated with the increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that can lead to an arrest of protein synthesis and the induction of apoptosis.[5] Furthermore, these compounds have been observed to cause cell cycle arrest at the G2/M phase, preventing mitotic entry and thereby inhibiting cell proliferation.[5]

Mechanism_of_Action drug 2,6-Dichloropurine Derivative cell Cancer Cell drug->cell cell_cycle Cell Cycle Progression drug->cell_cycle Inhibits stress Integrated Stress Response cell->stress cell->cell_cycle eif2a Phosphorylation of eIF2α stress->eif2a protein_synthesis Inhibition of Protein Synthesis eif2a->protein_synthesis apoptosis Apoptosis protein_synthesis->apoptosis proliferation Inhibition of Proliferation g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest g2m_arrest->proliferation

Caption: Proposed mechanism of action for 2,6-dichloropurine derivatives.

Potential as a Kinase Inhibitor

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The established anti-proliferative and pro-apoptotic activities of its close structural relatives strongly suggest its potential as a cytotoxic agent. The reactivity of the chlorine substituents at the C2 and C6 positions provides a versatile platform for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anti-proliferative activity of this compound against a broad panel of cancer cell lines.

  • Kinase Profiling: Screening the compound against a diverse panel of kinases to identify specific molecular targets.

  • SAR Studies: Synthesizing and evaluating a series of derivatives with modifications at the C2, C6, and N9 positions to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of promising lead compounds in preclinical animal models of cancer.

References

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link][4]

  • Campos, J. M., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry, 46(9), 4338-4347. [Link][5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Rana, A., & Sharma, R. (2013). Purine analogues as kinase inhibitors: a review. Current Topics in Medicinal Chemistry, 13(14), 1696-1718. [Link][1]

  • Abdelgawad, M. A., et al. (2021). Synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(48), 30289-30313. [Link][2]

  • Kim, J. S., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link][6]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of a Novel Purine Analog

In the landscape of contemporary drug discovery, purine analogs represent a cornerstone of therapeutic innovation, particularly in oncology. Their structural resemblance to endogenous purines allows them to interact with a myriad of biological targets, often leading to potent anti-proliferative and cytotoxic effects. This guide focuses on a specific, yet less characterized molecule: 2,6-Dichloro-8-methyl-9H-purine. While its precise molecular interactions remain to be fully elucidated, its structural features suggest a compelling hypothesis for its mechanism of action.

This document is structured not as a static review of established facts, but as a dynamic roadmap for the rigorous scientific investigation required to unveil the therapeutic potential of this compound. We will proceed from a foundational hypothesis, grounded in the known activities of similar purine derivatives, to a detailed exposition of the experimental methodologies necessary to test and refine this hypothesis. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them.

Section 1: The Central Hypothesis - A Purine Analog Targeting the Cell Cycle Engine

Based on the extensive literature on substituted purines, a primary and highly plausible mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are a family of protein kinases that act as the central control machinery for the cell cycle.[2] Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[2]

We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding pocket of one or more CDKs. This inhibition is predicted to lead to cell cycle arrest, preventing the proliferation of cancer cells, and ultimately inducing programmed cell death, or apoptosis.

G cluster_0 Cellular Environment 2_6_Dichloro_8_methyl_9H_purine This compound CDK_Cyclin_Complex CDK/Cyclin Complex 2_6_Dichloro_8_methyl_9H_purine->CDK_Cyclin_Complex Inhibition Rb_Protein Retinoblastoma Protein (Rb) CDK_Cyclin_Complex->Rb_Protein Phosphorylation (Blocked) E2F_Transcription_Factor E2F Transcription Factor Rb_Protein->E2F_Transcription_Factor Inhibition of Release Cell_Cycle_Progression Cell Cycle Progression E2F_Transcription_Factor->Cell_Cycle_Progression Activation (Blocked) Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (if arrested)

Figure 1: Hypothesized signaling pathway for this compound.

Section 2: Experimental Validation - A Multi-pronged Approach

To rigorously test our central hypothesis, a series of interconnected experiments are required. This section provides the detailed protocols and the scientific rationale for each.

Part A: Pinpointing the Direct Molecular Target via Biochemical Assays

The first crucial step is to determine if this compound directly interacts with and inhibits the activity of CDKs. In vitro kinase assays are the gold standard for this purpose.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC50) of this compound against a panel of recombinant human CDK/cyclin complexes.

  • Materials:

    • Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1). A comprehensive panel is essential to determine selectivity.[4][5]

    • Specific peptide substrates for each CDK complex (e.g., a derivative of the Retinoblastoma protein).

    • Radiolabeled ATP ([γ-³³P]ATP).

    • This compound, dissolved in DMSO.

    • Kinase reaction buffer.

    • Phosphocellulose paper and scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.

    • Add the diluted compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Representative Panel of CDK/Cyclin Complexes for Selectivity Profiling

CDK/Cyclin ComplexAssociated Cell Cycle Phase
CDK1/Cyclin BG2/M
CDK2/Cyclin AS/G2
CDK2/Cyclin EG1/S
CDK4/Cyclin D1G1
CDK6/Cyclin D3G1
CDK9/Cyclin T1Transcription
Part B: Characterizing the Cellular Phenotype

Once a direct biochemical target is identified, the next step is to confirm that the compound elicits the expected biological response in a cellular context.

Experimental Protocol: Cell Viability Assay

  • Objective: To measure the cytotoxic effect of this compound on various human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A-375 melanoma).[6]

    • Complete cell culture medium.

    • This compound.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Determine the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log of the compound concentration.

Part C: Unraveling the Downstream Signaling Cascade

To link the direct inhibition of CDKs to the observed cytotoxicity, we must investigate the downstream signaling events. Western blotting is a powerful technique for this purpose.[7][8]

Experimental Protocol: Western Blot Analysis of Cell Cycle and Apoptotic Markers

  • Objective: To assess the effect of this compound on the phosphorylation of CDK substrates and the activation of apoptotic markers.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the compound at its GI50 concentration for various time points (e.g., 6, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.[8]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with primary antibodies overnight. Key antibodies include:

        • Phospho-Rb (a direct substrate of G1 CDKs).

        • Cleaved Caspase-3 (a key executioner caspase in apoptosis).[9]

        • Cleaved PARP (a substrate of cleaved caspase-3 and a hallmark of apoptosis).[9]

        • Total Rb, Caspase-3, and PARP as loading controls.

        • β-actin or GAPDH as a general loading control.

      • Incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate and a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and cleavage over time.

G cluster_1 Western Blot Workflow Cell_Treatment Cell Treatment with Compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: A generalized workflow for Western Blot analysis.

Part D: Definitive Confirmation of Apoptosis

While cleaved PARP and Caspase-3 are strong indicators of apoptosis, more specific assays are necessary for definitive confirmation.[10][11]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[10]

  • Procedure:

    • Treat cells with this compound as in the Western blot experiment.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Protocol: TUNEL Assay

  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[9]

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

  • Procedure:

    • Treat cells grown on coverslips with the compound.

    • Fix and permeabilize the cells.

    • Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using fluorescence microscopy.

  • Data Interpretation: The presence of fluorescently labeled nuclei indicates apoptotic cells.

Section 3: Synthesizing the Evidence for a Coherent Mechanism

The power of this multi-faceted approach lies in the integration of data from each experiment. A successful investigation would yield the following interconnected results:

  • Biochemical Assays: Demonstrate that this compound is a potent inhibitor of specific CDKs, with a quantifiable IC50 value.

  • Cellular Assays: Show that the compound reduces the viability of cancer cells with a GI50 that is consistent with the concentrations required for CDK inhibition.

  • Western Blotting: Reveal a decrease in the phosphorylation of CDK substrates (like Rb) and a time-dependent increase in the cleavage of apoptotic markers (Caspase-3 and PARP) following treatment.

  • Apoptosis Assays: Confirm that the observed cell death is primarily apoptotic, as evidenced by an increase in Annexin V positive and TUNEL positive cells.

Together, these results would provide a robust and scientifically validated narrative for the mechanism of action of this compound, establishing it as a CDK inhibitor that induces apoptosis in cancer cells. This comprehensive understanding is the critical foundation for any further preclinical and clinical development.

References

  • Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]

  • Mueller, D., et al. Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. [Link]

  • AACR Journals. Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. [Link]

  • PubMed. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. [Link]

  • Morales, F., et al. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. [Link]

  • PubMed Central. Protocols for Characterization of Cdk5 Kinase Activity. [Link]

  • ACS Publications. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. [Link]

  • PubMed. Induction of apoptosis and inhibition of signalling pathways by alkylated purines. [Link]

  • National Institutes of Health. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]

  • ResearchGate. Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. [Link]

  • ResearchGate. Western blotting analysis of common CDK substrates, CDK1 co-activator.... [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine core is a recurring motif in biologically active molecules, from the fundamental building blocks of nucleic acids to a diverse array of therapeutic agents.[1] Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal scaffold for designing inhibitors of various enzyme classes. Within this family, halogenated purines, such as 2,6-Dichloro-8-methyl-9H-purine, represent a class of synthetic intermediates and potential active pharmaceutical ingredients with significant therapeutic promise, particularly in oncology.[2][3][4] This guide provides an in-depth exploration of the potential therapeutic targets of this compound, focusing on the scientific rationale and experimental workflows required to validate these targets for drug development professionals.

Compound Profile: this compound

This compound is a synthetic purine derivative characterized by chlorine atoms at the 2 and 6 positions and a methyl group at the 8 position of the purine ring.

PropertyValueReference
IUPAC Name 2,6-dichloro-8-methyl-7H-purine[5]
CAS Number 57476-37-6[5][6]
Molecular Formula C₆H₄Cl₂N₄[5]
Molecular Weight 203.03 g/mol [5]
Structure (See Figure 1)
Chemical structure of this compoundFigure 1. Chemical structure of this compound.

The electron-withdrawing nature of the two chlorine atoms makes the purine ring susceptible to nucleophilic substitution, rendering it a versatile precursor for creating libraries of substituted purine analogs.[2][7] However, the intrinsic biological activity of the dichloropurine scaffold itself, particularly in the context of kinase inhibition, warrants direct investigation.

Primary Therapeutic Hypothesis: Inhibition of Cyclin-Dependent Kinases (CDKs)

The most compelling therapeutic potential for this compound lies in its ability to act as an inhibitor of Cyclin-Dependent Kinases (CDKs). This hypothesis is built upon extensive research demonstrating that the purine scaffold is a "privileged structure" for kinase inhibition.[1] Numerous purine derivatives, such as Roscovitine and Olomoucine, have been developed as potent CDK inhibitors.[8][9]

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes.[9] Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[9] The general mechanism of purine-based inhibitors involves competition with ATP for binding to the kinase domain of CDKs, thereby preventing the phosphorylation of downstream substrates and arresting cell cycle progression.

The structural similarity of this compound to known purine-based CDK inhibitors suggests it likely engages with the ATP-binding pocket of these enzymes.[9][10]

Key CDK Targets and Their Roles in Cancer

Based on the known activity of similar purine analogs, the following CDKs are proposed as high-priority targets for this compound:

  • CDK1: A master regulator of the G2/M transition in the cell cycle. Its inhibition leads to cell cycle arrest at the G2 phase, preventing mitotic entry.

  • CDK2: Primarily involved in the G1/S transition and S phase progression. Inhibition of CDK2 can lead to G1 arrest.[9]

  • CDK5: While also involved in cell cycle regulation, it has significant roles in neuronal processes. Its aberrant activity is implicated in both cancer and neurodegenerative diseases.

  • CDK9: A key component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional regulation. Inhibiting CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.

The antiproliferative and apoptosis-inducing effects observed with dichloropurine derivatives in various cancer cell lines, including melanoma, breast, and colon cancer, are consistent with the inhibition of these key cell cycle and transcriptional CDKs.[3]

Experimental Validation Workflow

A rigorous, multi-step experimental approach is necessary to validate CDKs as the primary therapeutic targets of this compound. This workflow is designed to be self-validating, moving from broad, high-throughput screening to specific, mechanistic studies.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Mechanism of Action Studies A Kinase Panel Screening B Dose-Response Assays (IC50 Determination) A->B C Cancer Cell Line Proliferation Assays B->C D Cellular Thermal Shift Assay (CETSA) C->D E Western Blot for Phospho-Substrates D->E F Cell Cycle Analysis (Flow Cytometry) G Apoptosis Assays (e.g., Annexin V) F->G H Transcriptional Analysis (for CDK9) G->H G compound This compound cdk CDK1/2, CDK9 compound->cdk Inhibition pRb pRb (Inactive) cdk->pRb Phosphorylation (Blocked) pPolII p-Pol II (Inactive) cdk->pPolII Phosphorylation (Blocked) Rb Rb (Active) E2F E2F Rb->E2F Repression G1_S G1/S Arrest E2F->G1_S PolII Pol II (Active) Mcl1 Mcl-1 Transcription PolII->Mcl1 Elongation Apoptosis Apoptosis Mcl1->Apoptosis Inhibition of

Caption: Hypothesized signaling pathway inhibition.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its GI₅₀ for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Inhibition of CDK1/2 would be expected to cause an accumulation of cells in the G1 and/or G2 phases.

Protocol 6: Western Blot for Downstream Markers

  • Cell Treatment: Treat cells as in the previous protocols.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using antibodies against key downstream markers:

    • Phospho-Rb (Ser780/807/811): A direct substrate of CDK2/4/6. A decrease in phosphorylation indicates CDK inhibition.

    • PARP Cleavage: A marker of apoptosis. The appearance of a cleaved PARP fragment indicates activation of caspases.

    • Mcl-1: A short-lived anti-apoptotic protein whose transcription is dependent on CDK9. A rapid decrease in Mcl-1 levels is a hallmark of CDK9 inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising scaffold for the development of kinase inhibitors, with Cyclin-Dependent Kinases being the most probable and high-value therapeutic targets. Its antiproliferative activity against various cancer cell lines is consistent with the known functions of CDKs in cell cycle regulation and transcription. [3][11] The experimental workflows detailed in this guide provide a comprehensive and robust framework for validating this hypothesis. Successful completion of these studies would not only confirm the mechanism of action but also provide the critical data needed to advance this compound or its optimized analogs into further preclinical and clinical development. Future efforts should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Xiamen AmoyChem Co., Ltd. (n.d.). The Role of 2,6-Dichloropurine in Antiviral Drug Synthesis. Retrieved from [Link]

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. doi: 10.1016/j.ejmech.2014.02.012
  • Kim, H. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 27(18), 5894.
  • Novosjolova, I., et al. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108.
  • Voller, J., et al. (2004). 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4731-4734.
  • Kumar, P. P., & Park, J. E. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3532.
  • RHAWN. (n.d.). This compound. ApexBio. Retrieved from [Link]

  • Al-Ostath, R. S., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(24), 8031.
  • Krátký, M., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 27(10), 3224.
  • Gee, A. D., et al. (1994). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Journal of Labelled Compounds and Radiopharmaceuticals, 36(5), 457-464.
  • Kaur, M., & Singh, M. (2014). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 10(2), 79-99.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. National Center for Biotechnology Information. Retrieved from [Link]

  • Novoa, N., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161.

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An In-Depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-8-methyl-9H-purine, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. From its foundational synthesis based on the principles of the Traube purine synthesis to its role as a versatile intermediate in the development of novel therapeutics, this document elucidates the history, chemical properties, and biological significance of this important purine derivative. Detailed synthetic protocols, mechanistic insights, and a review of its applications in contemporary research are presented to serve as a valuable resource for professionals in the field.

Introduction: The Significance of the Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the backbone of the nucleobases adenine and guanine in DNA and RNA. This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic analogues developed as therapeutic agents. These agents have found applications as anticancer, antiviral, and anti-inflammatory drugs, among others. This compound emerges from this rich history as a synthetically accessible and highly reactive intermediate, offering multiple sites for chemical modification and the generation of diverse molecular libraries for drug screening.

Discovery and Historical Synthesis: A Legacy of the Traube Purine Synthesis

The initial synthesis of this compound, while not pinpointed to a single seminal publication in the available literature, is deeply rooted in the classical Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1] This robust and versatile method involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source to form the imidazole ring of the purine.[2][3][4]

The logical and widely accepted synthetic pathway to this compound originates from a suitably substituted pyrimidine. The key precursor is 4,5-diamino-2,6-dichloropyrimidine . The introduction of the methyl group at the 8-position is typically achieved by using a one-carbon electrophile that can participate in the cyclization reaction. Acetic anhydride is a common and effective reagent for this transformation.

The Traube Synthesis: A Mechanistic Perspective

The causality behind the Traube synthesis lies in the nucleophilicity of the adjacent amino groups of the 4,5-diaminopyrimidine. The reaction with an acylating agent, such as acetic anhydride, proceeds through a diacylated intermediate, which then undergoes a dehydrative cyclization to form the imidazole ring.

Experimental Protocol: A Representative Traube Synthesis of an 8-Methylpurine

This protocol is a generalized representation based on established Traube synthesis principles.

Step 1: Acylation of 4,5-Diaminopyrimidine A solution of 4,5-diaminopyrimidine is treated with an excess of acetic anhydride. The more nucleophilic 5-amino group typically reacts first, followed by acylation of the 4-amino group.

Step 2: Cyclization and Dehydration The resulting diacetylated intermediate is then heated, often in the presence of a dehydrating agent or under conditions that promote the elimination of water, to facilitate the ring-closing reaction. This step forms the imidazole portion of the purine ring.

The following diagram illustrates the generalized workflow of the Traube purine synthesis for an 8-methylpurine derivative.

Traube_Synthesis start 4,5-Diaminopyrimidine intermediate1 Diacetylated Intermediate start->intermediate1 Acylation reagent1 Acetic Anhydride reagent1->intermediate1 product 8-Methylpurine intermediate1->product Cyclization reagent2 Heat / Dehydration reagent2->product

Caption: Generalized workflow of the Traube synthesis for 8-methylpurines.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol
CAS Number 57476-37-6
Appearance Solid
Purity (typical) >97%

Data sourced from commercial supplier information.[5]

The two chlorine atoms at the 2- and 6-positions are highly susceptible to nucleophilic substitution, making this compound an excellent starting material for the synthesis of a wide array of purine derivatives. The reactivity of these positions allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, providing a facile route to diverse chemical scaffolds.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a chemical intermediate for the synthesis of biologically active molecules. The purine core is a common feature in many approved drugs and investigational compounds.

Precursor for Substituted Purine Analogs

The dichlorinated purine serves as a versatile platform for generating libraries of substituted purine analogs. By sequentially or simultaneously displacing the chlorine atoms with different nucleophiles, researchers can systematically explore the structure-activity relationships (SAR) of various functionalities at the 2- and 6-positions. This approach has been instrumental in the discovery of potent and selective inhibitors of various enzymes and receptors.

The following diagram illustrates the general scheme for the derivatization of this compound.

Derivatization start This compound intermediate1 2-Nu1-6-Chloro-8-methyl-9H-purine start->intermediate1 SNAr at C6 nucleophile1 Nucleophile 1 (Nu1-H) nucleophile1->intermediate1 product 2-Nu1-6-Nu2-8-methyl-9H-purine intermediate1->product SNAr at C2 nucleophile2 Nucleophile 2 (Nu2-H) nucleophile2->product

Caption: General derivatization scheme of this compound.

Conclusion

This compound, a product of the well-established Traube purine synthesis, stands as a testament to the enduring legacy of classical organic chemistry in modern drug discovery. Its straightforward synthesis and the high reactivity of its chloro-substituents make it an invaluable tool for medicinal chemists. As the quest for novel therapeutics continues, the versatility of this purine derivative ensures its continued importance as a key building block in the development of the next generation of medicines.

References

  • Traube, W. (1900). Über eine neue Synthese des Guanins und anderer Purinkörper. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Lister, J. H. (1971). Purines. Wiley-Interscience.
  • Traube Purine Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Robins, R. K. (1957). Potential Purine Antagonists. I. Synthesis of Some 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 79(2), 490-494.

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Foreword: A Modern Imperative for Chemical Safety and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2,6-Dichloro-8-methyl-9H-purine

In the fast-paced world of drug discovery and chemical synthesis, the pressure for rapid innovation is immense. Yet, this pursuit of discovery must be anchored by an unwavering commitment to safety and methodical precision. This compound is a potent and versatile heterocyclic building block, a gateway to novel kinase inhibitors, antivirals, and other therapeutic agents. Its value lies in the reactivity of its two chlorine substituents, which allows for programmed, selective derivatization. However, this same reactivity necessitates a thorough understanding of its hazards and handling requirements.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, my objective is to provide a holistic framework for working with this compound. We will explore not just the "what" of safety protocols, but the "why"—the chemical principles that underpin the procedures. By integrating an understanding of the molecule's reactivity with rigorous safety practices, researchers can unlock its full synthetic potential while ensuring a safe and compliant laboratory environment. This document is designed to be a self-validating system of logic, where understanding the chemistry informs and reinforces safe handling, and safe handling enables precise and reproducible scientific outcomes.

Section 1: Compound Profile & Physicochemical Properties

This compound is a crystalline solid belonging to the purine class of heterocyclic compounds. Its structure is characterized by a pyrimidine ring fused to an imidazole ring, with chlorine atoms at the C2 and C6 positions and a methyl group at the C8 position. These features make it a crucial intermediate in medicinal chemistry.[1]

PropertyValueSource
IUPAC Name 2,6-dichloro-8-methyl-7H-purine[2]
CAS Number 57476-37-6[2][3]
Molecular Formula C₆H₄Cl₂N₄[2]
Molecular Weight ~203.03 g/mol [2][4]
Appearance Solid, powder[3][5]
Purity Typically ≥97%[3][6]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[3]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its potential to cause irritation upon contact and toxicity if ingested.[3][7] A thorough risk assessment is mandatory before any experimental work commences.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS06 / GHS07Danger / WarningH301: Toxic if swallowed / H302: Harmful if swallowed[3]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[3][7][8]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation[3][7][8]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation[3][7][8]

The presence of two chlorine atoms on the electron-deficient purine ring system contributes to its irritant properties. These electrophilic centers can potentially react with biological nucleophiles on the skin, in the eyes, or in the respiratory tract, leading to the observed irritation. The oral toxicity necessitates stringent controls to prevent ingestion.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Review SDS: H301, H315, H319, H335) B Step 2: Assess Exposure Potential (Weighing, transfer, reaction setup, workup) A->B informs C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C dictates D Step 4: Develop Emergency Plan (Spill, Exposure Scenarios) C->D supports E Step 5: Review and Refine (Post-experiment debrief, procedural updates) D->E enables continuous HandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Final Steps A Don PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Function A->B C Weigh Compound B->C D Transfer to Vessel C->D E Clean Spatula & Surfaces D->E F Securely Close Stock Container E->F G Dispose of Waste F->G H Remove PPE & Wash Hands G->H

Caption: Standard operating procedure for handling powdered this compound.

Section 4: Storage, Stability, and Reactivity

Storage Conditions

Proper storage is essential to maintain the chemical integrity of this compound and to prevent hazardous situations.

  • Temperature: Store in a freezer at or below -20°C. [3]The cold temperature slows down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). [3]The compound can be sensitive to moisture and atmospheric components over long-term storage.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination. [8]* Location: Store in a dry, cool, and well-ventilated area designated for hazardous chemicals, away from incompatible materials. [8]

Chemical Stability and Incompatibilities
  • Stability: The compound is generally stable under the recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [9] * Causality: Strong bases can readily displace the chlorine atoms via nucleophilic aromatic substitution in an uncontrolled manner. Strong oxidizers could potentially react with the purine ring system, leading to decomposition and the release of hazardous gases.

  • Hazardous Decomposition Products: In the event of a fire or extreme heat, decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas. [9]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

SituationFirst-Aid Response Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5]
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [5][8]
Spill Management Protocol
  • Minor Spill (within a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep or vacuum up the spilled solid. Avoid actions that generate dust. [7] * Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside of a fume hood):

    • Evacuate personnel from the immediate area and restrict access. [7] * Alert laboratory management and the institutional Environmental Health & Safety (EHS) department.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.

Section 6: Reactivity Profile for Drug Development Professionals

The synthetic utility of this compound arises from the differential reactivity of the two chlorine atoms. The C6 position is generally more susceptible to nucleophilic substitution than the C2 position. [10]This allows for a stepwise and selective introduction of different functional groups, a cornerstone of modern medicinal chemistry library synthesis.

Reactivity cluster_rxn1 Step 1: Selective Substitution cluster_rxn2 Step 2: Second Substitution Purine This compound C6-Cl (More Reactive) C2-Cl (Less Reactive) Node1 Nucleophile 1 (e.g., Amine, Thiol) + Mild Conditions Purine:c6->Node1 Intermediate 6-Substituted-2-chloro- 8-methyl-9H-purine Node1->Intermediate Node2 Nucleophile 2 + Harsher Conditions Product 2,6-Disubstituted- 8-methyl-9H-purine Node2->Product Intermediate->Node2

Caption: General reaction pathway highlighting the selective substitution at the C6 and C2 positions.

General Protocol for Nucleophilic Substitution at C6

This protocol outlines a typical amination reaction and integrates safety considerations.

  • Vessel Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 eq) and a suitable solvent (e.g., anhydrous DMF or NMP) to a dry reaction flask equipped with a magnetic stir bar.

  • Reagent Addition (Safety Focus): While maintaining the inert atmosphere and stirring, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). The addition should be done slowly, as these reactions can be exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup (Safety Focus): After the reaction is complete, cool the mixture to room temperature. Perform all quenching and extraction steps inside a chemical fume hood. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 7: Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle. All waste generated from handling this compound is considered hazardous.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE (gloves, wipes), weigh papers, and residual solid compound.

    • Liquid Waste (Halogenated): Reaction mother liquors and solvent rinses from cleaning glassware.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).

  • Disposal Pathway: Follow your institution's specific procedures for the disposal of chlorinated/halogenated hazardous waste. Never dispose of this chemical or its waste down the drain. [7]Chemical neutralization of chlorinated waste should only be attempted by trained professionals following a validated and approved protocol, as improper neutralization can generate more hazardous byproducts. [11]

Conclusion

This compound is an invaluable reagent for the synthesis of complex molecules in drug discovery. Its utility is matched by its potential hazards. By adopting a safety-first mindset grounded in an understanding of the compound's chemical properties, researchers can handle this building block with confidence and precision. The protocols and principles outlined in this guide are designed to create a self-reinforcing system of safety and scientific excellence. Always consult the most recent version of the Safety Data Sheet provided by your supplier before use, and adhere to all local and institutional safety regulations.

References

  • ECHEMI. (n.d.). 2,6-DICHLORO-9-METHYL-9H-PURINE SDS, 2382-10-7 Safety Data Sheets.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound | 57476-37-6.
  • Sigma-Aldrich. (n.d.). This compound | 57476-37-6.
  • Chemsrc. (n.d.). This compound | CAS#:57476-37-6.
  • MySkinRecipes. (n.d.). 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)-.
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  • Manchester Organics. (n.d.). This compound.
  • AChemBlock. (n.d.). This compound hydrochloride 97%.
  • ResearchGate. (n.d.). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dichloropurine.
  • Dobak, I., et al. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate.
  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. Thieme.
  • PubChem. (n.d.). 2,6-Dichloropurine. National Center for Biotechnology Information.
  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.
  • National Toxicology Program. (1987). TR-319: 1,4-Dichlorobenzene (CASRN 106-46-7)
  • Sigma-Aldrich. (n.d.). 2,6-Dichloropurine 97 5451-40-1.
  • ChemicalBook. (n.d.). 2,6-Dichloropurine(5451-40-1).
  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-9-(1-methylethyl)-9H-purine AldrichCPR.
  • National Institutes of Health. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
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  • Water Corporation. (2016).
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A-Z of 2,6-Dichloro-8-methyl-9H-purine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of medicinal chemistry and drug discovery, certain molecules stand out not for their therapeutic properties per se, but for their immense potential as foundational scaffolds. 2,6-Dichloro-8-methyl-9H-purine is one such unassuming yet powerful entity. Its purine core is a ubiquitous feature in biological systems, and the strategic placement of chloro- and methyl- groups makes it a highly versatile precursor for a vast array of derivatives. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and chemical behavior to its applications in the development of novel therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this compound in their work.

Core Characteristics and Physicochemical Properties

This compound is a halogenated derivative of a purine base.[1] The presence of two reactive chlorine atoms at the 2 and 6 positions of the purine ring system is a key feature that defines its chemical utility.[2][3] These chlorine atoms are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a versatile building block in organic synthesis.[2]

Below is a summary of its key physicochemical properties:

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 57476-37-6[4]
Molecular Formula C₆H₄Cl₂N₄[4]
Molecular Weight 203.03 g/mol [4]
Appearance Solid-
Purity Typically ≥97%[5]
Storage Inert atmosphere, store in freezer, under -20°C-

Synthesis of this compound

The synthesis of substituted purines often follows the Traube purine synthesis, which involves the condensation of a pyrimidine with a suitable cyclizing agent.[6] A common approach for synthesizing 8-substituted-2,6-dichloropurines involves the reaction of a 4,5-diamino-2,6-dichloropyrimidine with a corresponding orthoester or acid chloride. For the synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor, triethyl[14C]orthoformate was reacted with 4,5-diamino-2,6-dichloropyrimidine.[7] This suggests a general pathway where a methyl group can be introduced at the 8-position.

A plausible synthetic route starting from 2,6-dichloropurine is outlined below. It is important to note that specific, detailed synthetic procedures for this compound are not extensively documented in the readily available literature, so this represents a generalized and logical pathway based on established purine chemistry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,6-Dichloro-4,5-diaminopyrimidine C Cyclocondensation A->C B Triethyl orthoacetate B->C D This compound C->D

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its reactivity. The two chlorine atoms on the purine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[3] This makes it an invaluable intermediate for creating libraries of purine derivatives for structure-activity relationship (SAR) studies in drug discovery.[8]

The chlorine at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[9] This differential reactivity can be exploited for the sequential and regioselective introduction of different substituents. Common nucleophiles used in these reactions include amines, alcohols, and thiols.[3]

Derivatization_Reactions cluster_products Derivatives A This compound B 6-Amino-2-chloro-8-methyl-9H-purine A->B R-NH2 (selective at C6) C 2-Amino-6-chloro-8-methyl-9H-purine A->C R'-NH2 (selective at C2, harsher conditions) D 2,6-Diamino-8-methyl-9H-purine B->D R''-NH2 (at C2)

Caption: Representative derivatization of this compound.

Biological Activities and Therapeutic Applications

The purine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including antiviral and anticancer drugs.[10][11] Derivatives of 2,6-dichloropurine have been extensively investigated for their biological activities.

Antiproliferative Activity:

Derivatives of 2,6-dichloropurine have shown significant antiproliferative activity against various human cancer cell lines. For example, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate and its 7H-isomer have demonstrated potent cytotoxic effects against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, with IC50 values in the single-digit micromolar range.[12]

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A-375 IC₅₀ (µM)G-361 IC₅₀ (µM)
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate5.3 ± 0.44.1 ± 0.33.2 ± 0.26.8 ± 0.5
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate6.1 ± 0.55.2 ± 0.44.5 ± 0.37.9 ± 0.6
Data adapted from Morales et al., 2014.[12]

Other Therapeutic Areas:

The versatility of the 2,6-dichloropurine scaffold extends beyond oncology. It is a key intermediate in the synthesis of nucleoside analogs with antiviral activity, targeting viruses such as HIV and hepatitis.[10] Furthermore, its derivatives are explored as immunosuppressants and for their potential in treating other diseases.[1][13]

Experimental Protocol: Synthesis of a 6-Substituted Purine Derivative

The following is a representative protocol for the nucleophilic substitution of a chlorine atom on a dichloropurine derivative, adapted from methodologies described in the literature for similar compounds.[8][14] This protocol illustrates the general procedure for the synthesis of a 6-amino-substituted purine.

Synthesis of 2-Chloro-6-(phenylselanyl)-9H-purine [14]

  • Preparation of the Nucleophile: To a solution of diphenyl diselenide (156 mg, 0.5 mmol) in isopropanol (10 mL), add hypophosphorous acid (50% solution in H₂O, 0.5 mL). Stir the solution under argon at 40 °C until the yellow color disappears (approximately 1-1.5 hours).

  • Reaction Setup: Place the mixture in an ice bath and cool to +5 °C.

  • Addition of the Purine: Add a solution of 2,6-dichloro-9H-purine (189 mg, 1 mmol) in isopropanol (5 mL) to the cooled nucleophile solution under stirring.

  • Reaction: Stir the mixture in an ice bath for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the resulting suspension to 5–10 °C and filter. Wash the precipitate with isopropanol (2 x 1 mL) and dry in a vacuum to yield the product.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined reactivity, coupled with the biological relevance of the purine core, makes it an indispensable tool for the synthesis of novel compounds with therapeutic potential. This guide has provided an overview of its synthesis, chemical properties, and applications, with the aim of empowering researchers to effectively utilize this versatile building block in their quest for new and improved medicines.

References

  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. (2026, January 6). Surfactantchemical.com. [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2025, August 7). ResearchGate. [Link]

  • The Role of 2,6-Dichloropurine in Antiviral Drug Synthesis. Surfactantchemical.com. [Link]

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118–124. [Link]

  • 2,6-Dichloropurine | 5451-40-1. J&K Scientific. [Link]

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  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. (2025, August 9). ResearchGate. [Link]

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  • Bizdena, E., et al. (2018). Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials. Molecules, 23(11), 2843. [Link]

  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13(34), 23835-23849. [Link]

  • Kovalovs, A., et al. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025, February 28). PubMed Central. [Link]

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The Strategic Intermediate: A Technical Guide to 2,6-Dichloro-8-methyl-9H-purine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-dichloro-8-methyl-9H-purine, a pivotal heterocyclic intermediate in the synthesis of a diverse array of biologically active molecules. We will dissect its synthesis via the Traube purine synthesis, elucidate the differential reactivity of its chloro-substituents, and present detailed methodologies for its strategic deployment in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of this purine derivative for the rational design of novel pharmaceuticals.

Introduction: The Purine Scaffold and the Significance of this compound

The purine ring system is a cornerstone of life, forming the core of nucleic acids and a multitude of cofactors and signaling molecules. Consequently, synthetic purine analogues have been a fertile ground for the discovery of potent and selective therapeutic agents.[1] The strategic functionalization of the purine core allows for the fine-tuning of molecular properties to achieve desired biological activities.

This compound emerges as a particularly valuable intermediate due to the presence of two reactive chloro groups at the C2 and C6 positions. These chlorine atoms can be selectively displaced by a variety of nucleophiles, providing a versatile platform for the introduction of diverse chemical moieties. The methyl group at the C8 position can also influence the molecule's steric and electronic properties, potentially impacting its interaction with biological targets. This guide will illuminate the chemical principles and practical applications that underscore the importance of this key intermediate in contemporary drug discovery.

Synthesis of this compound: A Modern Application of the Traube Synthesis

The most direct and widely applicable method for the synthesis of the purine core is the Traube purine synthesis, first reported in 1900.[2][3] This classical reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source to form the imidazole ring of the purine. For the synthesis of 8-alkylpurines, higher carboxylic acids or their anhydrides are employed.[4]

In the case of this compound, the logical precursors are 4,5-diamino-2,6-dichloropyrimidine and a source for the 8-methyl group, such as acetic anhydride. The reaction proceeds through the formation of an amidine intermediate, followed by cyclization and dehydration to yield the final purine product.

Diagram: Traube Synthesis for this compound

Traube_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4,5-diamino-2,6-dichloropyrimidine 4,5-Diamino-2,6-dichloropyrimidine Intermediate Amidine Intermediate 4,5-diamino-2,6-dichloropyrimidine->Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Heat

Caption: General workflow of the Traube synthesis for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Traube synthesis for 8-alkylpurines.

Materials:

  • 4,5-Diamino-2,6-dichloropyrimidine

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine (1 equivalent) in acetic anhydride (5-10 equivalents). Glacial acetic acid can be used as a co-solvent if necessary to ensure proper mixing.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully add ethanol to the reaction mixture to quench the excess acetic anhydride. This is an exothermic reaction.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in hot ethanol.

  • Add a small amount of activated carbon and heat at reflux for 15 minutes to decolorize the solution.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₄PubChem
Molecular Weight203.03 g/mol PubChem
AppearanceSolidSigma-Aldrich
Purity98% (typical)Sigma-Aldrich
StorageInert atmosphere, store in freezer, under -20°CSigma-Aldrich

The Role of this compound as a Chemical Intermediate

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions. The C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This selectivity allows for a stepwise and controlled introduction of different substituents, a crucial strategy in the synthesis of complex molecules and the construction of chemical libraries for drug screening.

Diagram: Reactivity of this compound

Reactivity cluster_c6 C6 Substitution (More Reactive) cluster_c2 C2 Substitution (Less Reactive) Start This compound C6_Sub Nucleophilic Substitution at C6 (e.g., Amines, Alcohols, Thiols) Start->C6_Sub NuH (e.g., R-NH2) Product_C6 6-Substituted-2-chloro-8-methylpurine C6_Sub->Product_C6 C2_Sub Nucleophilic Substitution at C2 (Harsher Conditions or after C6 substitution) Product_C6->C2_Sub Nu'H (e.g., R'-NH2) Product_C2_DiSub 2,6-Disubstituted-8-methylpurine C2_Sub->Product_C2_DiSub

Caption: Stepwise nucleophilic substitution on this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system facilitates nucleophilic attack on the carbon atoms bearing the chloro substituents. A wide range of nucleophiles can be employed, including:

  • Amines: Primary and secondary amines readily displace the chlorine at C6, and subsequently at C2 under more forcing conditions, to yield a variety of amino-substituted purines. This is a common strategy in the synthesis of kinase inhibitors.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.

  • Thiols: Thiolates can be used to form thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

In addition to SNAr, the chloro groups on the purine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible purine derivatives.

Applications in Drug Discovery: Case Studies

The versatility of this compound as an intermediate is best illustrated through its application in the synthesis of bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature a substituted purine scaffold that mimics the adenine moiety of ATP, the natural substrate for kinases. The 2,6-disubstituted purine motif is a common feature in this class of drugs.

Workflow: Synthesis of a Generic 2,6-Disubstituted Purine Kinase Inhibitor

Kinase_Inhibitor_Synthesis Start This compound Step1 Reaction with Amine 1 (R1-NH2) Start->Step1 Intermediate 6-(R1-amino)-2-chloro- 8-methylpurine Step1->Intermediate Step2 Reaction with Amine 2 (R2-NH2) Intermediate->Step2 Final_Product 2,6-Di(amino)-8-methylpurine (Kinase Inhibitor Scaffold) Step2->Final_Product

Caption: General synthetic route to 2,6-diamino-8-methylpurine kinase inhibitor scaffolds.

A search of the literature reveals numerous examples of 2,6-disubstituted purines as potent kinase inhibitors. For instance, novel 2,6-disubstituted-9H-purine analogues have been synthesized and evaluated as checkpoint kinase 1 (CHK1) inhibitors, which have potential applications in cancer therapy.[5]

Antiviral Agents

Purine nucleoside analogues are a well-established class of antiviral drugs. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral agents. The chloro groups can be displaced by various nucleophiles, and the N9 position can be alkylated or glycosylated to introduce sugar or carbocyclic moieties. For example, 2,6-disubstituted purine 2'-C-methylribonucleosides have been synthesized and evaluated as inhibitors of the Hepatitis C virus (HCV) RNA replication.[6] Additionally, various 2,6-disubstituted purines have shown activity against rhinovirus.[7]

Conclusion

This compound is a highly versatile and strategically important chemical intermediate in modern drug discovery. Its straightforward synthesis via the Traube reaction and the differential reactivity of its two chloro substituents provide a robust platform for the creation of diverse libraries of purine derivatives. The successful application of this intermediate in the synthesis of potent kinase inhibitors and antiviral agents underscores its value to medicinal chemists and researchers in the pharmaceutical sciences. A thorough understanding of its chemistry and synthetic applications will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.

References

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The Strategic Manipulation of a Privileged Scaffold: A Technical Guide to 2,6-Dichloro-8-methyl-9H-purine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine core is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of biologically active molecules. Among the myriad of purine analogs, those derived from the 2,6-dichloro-8-methyl-9H-purine core represent a particularly promising class of compounds with significant therapeutic potential. The strategic placement of chlorine atoms at the 2 and 6 positions provides reactive handles for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The addition of a methyl group at the 8-position further influences the electronic and steric properties of the molecule, offering another point of modulation. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. We will delve into detailed synthetic protocols, explore the critical aspects of SAR, and illuminate the key signaling pathways these compounds modulate, with a particular focus on their applications in oncology.

The this compound Core: A Versatile Platform for Drug Discovery

The this compound scaffold is a synthetic purine analog that has garnered significant attention in the field of medicinal chemistry.[1] Its core structure, a fusion of a pyrimidine and an imidazole ring, mimics endogenous purines like adenine and guanine, allowing it to interact with a wide range of biological targets.[2] The dichloro substitutions at the 2 and 6 positions are key to its utility as a synthetic intermediate. These chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution, thereby enabling the introduction of a wide variety of functional groups to probe the chemical space around the purine core.[3] This versatility is crucial for the development of libraries of compounds for high-throughput screening and for the fine-tuning of activity against specific biological targets. The 8-methyl group, while seemingly a minor addition, can significantly impact the molecule's properties, including its solubility, metabolic stability, and binding affinity to target proteins.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically follows a convergent strategy, relying on the construction of a substituted pyrimidine ring followed by the cyclization to form the fused imidazole ring, a process broadly known as the Traube purine synthesis.[4]

Synthesis of the this compound Core

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a highly plausible and commonly employed synthetic route can be inferred from established purine synthesis methodologies. This route begins with a suitably substituted diaminopyrimidine.

Conceptual Synthetic Workflow:

G A 4,5-Diamino-2,6-dichloropyrimidine C Cyclization A->C Reactant B Acetic Anhydride or Acetyl Chloride B->C Reagent D This compound C->D Product

Caption: Conceptual workflow for the synthesis of the this compound core.

Detailed Protocol (Inferred):

A common and effective method for the cyclization of 4,5-diaminopyrimidines to form the corresponding 8-substituted purines involves the use of an appropriate carboxylic acid derivative.[4] For the introduction of an 8-methyl group, acetic anhydride or acetyl chloride are suitable reagents.

Step 1: Cyclization of 4,5-Diamino-2,6-dichloropyrimidine

  • To a solution of 4,5-diamino-2,6-dichloropyrimidine in a suitable solvent (e.g., glacial acetic acid or an inert solvent like N,N-dimethylformamide), add an excess of acetic anhydride.[5]

  • The reaction mixture is then heated under reflux for a period of time, typically monitored by thin-layer chromatography (TLC), to ensure the completion of the cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

  • The crude product is then collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield pure this compound.

Derivatization of the this compound Core

The true power of the this compound scaffold lies in the differential reactivity of the two chlorine atoms, allowing for sequential and selective nucleophilic substitutions. The C6-chloro group is generally more reactive towards nucleophilic attack than the C2-chloro group. This differential reactivity can be exploited to synthesize a diverse array of 2,6,9-trisubstituted purine derivatives.[3]

General Derivatization Workflow:

G A This compound C Selective C6 Substitution A->C Starting Material B Nucleophile 1 (e.g., R-NH2) B->C Reagent D 2-Chloro-6-substituted-8-methyl-9H-purine C->D Intermediate F C2 Substitution D->F Starting Material E Nucleophile 2 (e.g., R'-NH2) E->F Reagent G 2,6-Disubstituted-8-methyl-9H-purine F->G Product I N9 Substitution G->I Starting Material H Alkylation/Arylation (e.g., R''-X) H->I Reagent J 2,6,9-Trisubstituted-8-methyl-purine I->J Final Product

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[6][7] The ability to readily modify the substituents at the 2, 6, and 9 positions allows for the optimization of these compounds against specific cancer-related targets.

Anticancer Activity

Numerous studies have reported the potent anti-proliferative activity of 2,6-disubstituted purine derivatives against various cancer cell lines.[6][7] For instance, derivatives of 2,6-dichloropurine have shown significant cytotoxicity against human breast (MCF-7), colon (HCT-116), and melanoma (A-375) cancer cell lines.[7]

Table 1: Representative Anticancer Activities of 2,6-Disubstituted Purine Analogs

Compound IDC2-SubstituentC6-SubstituentCell LineIC50 (µM)Reference
Compound A -Cl-NH-arylMCF-72.75 ± 0.02[6]
Compound B -Cl-SCH2-arylVarious-[8]
Compound C -NH-aryl-NH-alkylA549, Bel-7402Moderate[9]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of these purine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.

A primary mechanism of action for many purine-based anticancer agents is the inhibition of protein kinases. Due to their structural similarity to ATP, the universal substrate for kinases, these compounds can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. Several studies have pointed towards cyclin-dependent kinases (CDKs) as potential targets for purine derivatives, leading to cell cycle arrest.[3] Molecular modeling studies on purine derivatives have identified key interactions with residues in the ATP-binding site of CDK2, such as Asp86, Glu81, and Leu83, which are crucial for their inhibitory activity.[6]

Kinase Inhibition Workflow:

G A Purine Derivative C Competitive Binding A->C B Kinase ATP-Binding Site B->C D Inhibition of ATP Binding C->D E Blockage of Substrate Phosphorylation D->E F Downstream Signaling Pathway Inhibition E->F G Cell Cycle Arrest/ Apoptosis F->G

Caption: Mechanism of action of purine derivatives as kinase inhibitors.

Treatment of cancer cells with 2,6-disubstituted purine derivatives has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase.[2][6] Flow cytometry analysis of DNA content is a standard method to assess these effects.[2][7] The accumulation of cells in the G2/M phase suggests an interference with the mitotic machinery, a common consequence of inhibiting kinases that regulate cell cycle progression. The induction of apoptosis is a desirable outcome for an anticancer agent, as it leads to the elimination of cancer cells.

Cell Cycle Analysis Workflow:

G cluster_0 Experimental Setup cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Cancer Cells B Treat with Purine Derivative A->B C Incubate B->C D Harvest Cells C->D E Fix and Permeabilize D->E F Stain with DNA Dye (e.g., PI) E->F G Flow Cytometry F->G H Generate DNA Content Histogram G->H I Quantify Cell Cycle Phases (G1, S, G2/M) H->I

Caption: A typical workflow for cell cycle analysis using flow cytometry.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has provided valuable insights into the structural features that govern biological activity.

  • C6-Position: Modifications at the C6-position with various amino and thioether moieties have been extensively explored. The nature of the substituent at this position significantly influences the compound's potency and selectivity. Aromatic and heteroaromatic amines often lead to potent anticancer activity.[6]

  • C2-Position: While the C6-position is often the initial site of modification, substitutions at the C2-position can further enhance activity and modulate selectivity. Introducing hydrogen bond donors or acceptors at this position can lead to improved interactions with the target protein.[3]

  • C8-Position: The 8-methyl group can influence the overall conformation of the purine ring and its interactions with the target. Variations at this position, such as replacing the methyl group with other small alkyl or aryl groups, can be a valuable strategy for optimizing activity.

  • N9-Position: Substitution at the N9-position is another critical determinant of biological activity. The introduction of various alkyl, aryl, or heterocyclic moieties at this position can impact the compound's solubility, cell permeability, and binding affinity.[6]

Experimental Protocols

In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available to assess the inhibitory potential of purine derivatives. A common method involves measuring the transfer of a phosphate group from ATP to a substrate peptide.

Protocol: Generic In Vitro Kinase Assay

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

  • Prepare Kinase and Substrate: Dilute the kinase and its specific substrate to their optimal concentrations in the reaction buffer.

  • Prepare Compound Dilutions: Serially dilute the test compounds (purine derivatives) in DMSO and then in the reaction buffer.

  • Initiate the Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubate: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detect Kinase Activity: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of potent and selective inhibitors of various biological targets. Future research in this area will likely focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of the most active derivatives to understand their precise mechanisms of action.

  • Structure-Based Drug Design: Utilizing computational methods like molecular docking and molecular dynamics simulations to guide the design of next-generation inhibitors with improved potency and selectivity.[6]

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models of disease to assess their therapeutic potential and pharmacokinetic properties.

References

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Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-dichloro-8-methyl-9H-purine, a key heterocyclic building block in medicinal chemistry. Purine analogs are fundamental scaffolds for developing therapeutics targeting a wide range of diseases.[1][2] This protocol details a reliable and efficient two-step synthetic pathway, beginning with the well-established Traube purine synthesis to construct the 8-methylxanthine core, followed by a robust chlorination procedure. The rationale behind each experimental step is thoroughly explained, providing users with a deep understanding of the reaction mechanism and control parameters. This guide is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis for researchers in drug discovery and organic synthesis.

Introduction and Strategic Overview

This compound is a versatile intermediate used in the synthesis of a wide array of substituted purine derivatives. The two chlorine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. This enables the creation of diverse chemical libraries for screening against biological targets like kinases, polymerases, and G-protein coupled receptors.

The synthetic strategy presented here is a classic and reliable approach that builds the purine scaffold from a pyrimidine precursor, a method known as the Traube purine synthesis.[3] The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 8-Methylxanthine. This step involves the construction of the fused imidazole ring onto a 4,5-diaminopyrimidine precursor. 4,5-diamino-2,6-dihydroxypyrimidine (also known as 5,6-diaminouracil) is reacted with a C1-synthon that also incorporates the desired methyl group at the C8 position. Acetic anhydride serves as an ideal reagent, acting as both the carbon source for the imidazole ring and the acetylating agent that drives the cyclization.

  • Stage 2: Chlorination of 8-Methylxanthine. The resulting 2,6-dihydroxy-purine (the tautomeric form of 8-methylxanthine) is then chlorinated to yield the final product. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a standard and powerful reagent for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides.[4][5] The addition of a tertiary amine base, such as N,N-dimethylaniline, is often used to scavenge the HCl generated during the reaction and to facilitate the chlorination process.[4]

This two-step approach is advantageous due to the ready availability of starting materials and the high-yielding nature of each transformation.

Reaction Pathway and Mechanism

The overall synthetic pathway is illustrated below. The first step is a condensation-cyclization reaction, and the second step is a double nucleophilic substitution on phosphorus oxychloride.

Synthesis_Pathway Start 4,5-Diamino-2,6-dihydroxypyrimidine Intermediate 8-Methylxanthine (2,6-Dihydroxy-8-methyl-9H-purine) Start->Intermediate Acetic Anhydride, Heat Product This compound Intermediate->Product POCl₃, N,N-Dimethylaniline, Reflux Workflow cluster_stage1 Stage 1: 8-Methylxanthine Synthesis cluster_stage2 Stage 2: Chlorination S1_Setup 1. Setup: 4,5-Diaminopyrimidine + Acetic Anhydride S1_Reflux 2. Reaction: Reflux for 4-6h S1_Setup->S1_Reflux S1_Quench 3. Quench: Pour into H₂O S1_Reflux->S1_Quench S1_Isolate 4. Isolation: Filter & Wash S1_Quench->S1_Isolate S2_Setup 5. Setup: 8-Methylxanthine + POCl₃ S1_Isolate->S2_Setup Dry Intermediate S2_Reflux 6. Reaction: Reflux for 3-5h S2_Setup->S2_Reflux S2_Quench 7. Quench: Pour onto Ice S2_Reflux->S2_Quench S2_Isolate 8. Isolation: Filter & Neutralize S2_Quench->S2_Isolate Purify 9. Purification: Recrystallization S2_Isolate->Purify Analyze 10. Analysis: NMR, MS, MP Purify->Analyze

Sources

Application Note & Protocol: A Validated Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dichloro-8-methyl-9H-purine is a pivotal heterocyclic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antiviral agents. Its dichlorinated structure at the 2 and 6 positions allows for selective, sequential nucleophilic substitution, enabling the construction of complex molecular libraries. This document provides a comprehensive, two-stage experimental protocol for the synthesis of this compound. The procedure begins with the cyclization of 4,5-diamino-2,6-dihydroxypyrimidine (uric acid dihydrate) with acetic anhydride to form the intermediate 8-methylxanthine, followed by a robust chlorination step using phosphorus oxychloride (POCl₃). This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Rationale

The purine core is a fundamental building block in numerous biological processes, most notably as a component of nucleic acids. Synthetic purine analogues are therefore of immense interest in pharmacology. The title compound, this compound (CAS 57476-37-6), is particularly valuable due to the reactivity of its two chlorine atoms.[1] These act as excellent leaving groups, allowing for differential functionalization at the C2 and C6 positions, a common strategy in the development of targeted therapeutics.

The synthetic strategy detailed herein is a logical and well-established pathway in heterocyclic chemistry. It employs a two-step process:

  • Imidazole Ring Formation: The synthesis commences with the construction of the purine's imidazole ring. This is achieved via the reaction of a 4,5-diaminopyrimidine precursor with acetic anhydride. The acetic anhydride serves a dual purpose: it acts as the carbon source for the C8 position and, through its methyl group, provides the desired 8-methyl substituent upon cyclization and dehydration.[2]

  • Chlorination: The resulting 8-methylxanthine (2,6-dihydroxy-8-methylpurine) intermediate possesses two hydroxyl groups that are unreactive toward direct nucleophilic substitution. To activate these positions, a chlorination reaction is performed. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the stable keto-enol tautomers of the dihydroxypurine into the highly reactive dichloro derivative.[3][4] This type of chlorination is a cornerstone of purine chemistry.[4][5]

This protocol has been optimized for clarity, safety, and reproducibility, providing a reliable method for obtaining high-purity this compound on a laboratory scale.

Reaction Scheme

Caption: Overall two-stage reaction pathway.

Materials and Equipment

Reagents & Solvents Equipment
4,5-Diamino-2,6-dihydroxypyrimidineRound-bottom flasks (100 mL, 250 mL)
Acetic Anhydride (≥98%)Reflux condenser with drying tube (CaCl₂)
Phosphorus Oxychloride (POCl₃) (≥99%)Magnetic stirrer with heating mantle
N,N-Dimethylaniline (≥99%)Beakers, Erlenmeyer flasks
Dichloromethane (DCM), HPLC GradeSeparatory funnel (500 mL)
Ethyl Acetate (EtOAc), HPLC GradeBuchner funnel and vacuum flask
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)pH paper or pH meter
Deionized WaterIce bath
Crushed IceStandard laboratory glassware
Celite® (for filtration, optional)Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Note on Reagent Purity: The use of high-purity, anhydrous reagents is critical for the success of the chlorination step. POCl₃ is highly sensitive to moisture.

Detailed Experimental Protocol

Stage 1: Synthesis of 8-Methylxanthine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-diamino-2,6-dihydroxypyrimidine (10.0 g, 58.1 mmol).

  • Reagent Addition: Carefully add acetic anhydride (60 mL, 636 mmol) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 140 °C) using a heating mantle. Maintain reflux with continuous stirring for 4-5 hours. The initial slurry should gradually dissolve and then a new precipitate may form as the product is generated.

  • Cooling and Isolation: After the reaction period, remove the heat source and allow the mixture to cool to room temperature. A dense, off-white precipitate should be present.

  • Filtration: Filter the cooled mixture through a Buchner funnel. Wash the collected solid sequentially with a small amount of cold deionized water (2 x 20 mL) and then cold ethanol (2 x 20 mL) to remove residual acetic acid and anhydride.

  • Drying: Dry the resulting solid under vacuum at 60-70 °C to a constant weight. This yields 8-methylxanthine as a white to off-white powder. The product is typically of sufficient purity for the next step.

Stage 2: Chlorination to this compound

!!! EXTREME CAUTION: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Wear appropriate PPE at all times. !!!

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber or an inert gas line), combine the dried 8-methylxanthine (5.0 g, 27.8 mmol) and N,N-dimethylaniline (3.5 mL, 27.8 mmol).

  • Reagent Addition: In the fume hood, slowly and carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol) to the flask. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Maintain reflux for 3-4 hours. The reaction mixture will become a dark, homogenous solution.

  • Workup - Quenching (CRITICAL STEP):

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and a stir bar. Place this beaker in a secondary container (ice bath).

    • Very slowly and carefully , pour the cooled reaction mixture dropwise onto the stirring crushed ice. This quenching process is highly exothermic and will release HCl gas. Maintain a slow addition rate to control the temperature and fuming.

  • Neutralization and Extraction:

    • Once the addition is complete, continue stirring the aqueous mixture for 30 minutes. A precipitate of the crude product should form.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of vigorous gas evolution (CO₂).

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 75 mL).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Quantitative Data Summary

ParameterStage 1 (8-Methylxanthine)Stage 2 (Final Product)
Starting Material 4,5-Diamino-2,6-dihydroxypyrimidine8-Methylxanthine
Molar Eq. 1.01.0
Key Reagent Acetic AnhydridePhosphorus Oxychloride (POCl₃)
Reagent Molar Eq. ~11~9.7
Catalyst N/AN,N-Dimethylaniline (1.0 eq.)
Reaction Temperature ~140 °C (Reflux)~110 °C (Reflux)
Reaction Time 4-5 hours3-4 hours
Typical Yield 85-95%60-75%
Molecular Formula C₆H₆N₄O₂C₆H₄Cl₂N₄
Molecular Weight 182.14 g/mol 203.03 g/mol [1]

Synthetic Workflow Diagram

G start 1. Combine 4,5-Diamino-2,6-dihydroxypyrimidine and Acetic Anhydride reflux1 2. Heat to Reflux (4-5h) start->reflux1 cool1 3. Cool to Room Temperature reflux1->cool1 filter1 4. Filter and Wash Solid cool1->filter1 dry1 5. Dry Intermediate (8-Methylxanthine) filter1->dry1 intermediate Intermediate: 8-Methylxanthine dry1->intermediate start2 6. Combine 8-Methylxanthine, N,N-Dimethylaniline, and POCl₃ (in Fume Hood) intermediate->start2 reflux2 7. Heat to Reflux (3-4h) start2->reflux2 cool2 8. Cool to Room Temperature reflux2->cool2 quench 9. Quench Slowly onto Crushed Ice (CRITICAL STEP) cool2->quench extract 10. Neutralize (pH 7-8) & Extract with DCM/EtOAc quench->extract dry2 11. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry2 purify 12. Recrystallize dry2->purify final_product Final Product: This compound purify->final_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

Issue Potential Cause Recommended Solution
Low yield in Stage 1 Incomplete reaction or product loss during wash.Ensure reflux temperature is maintained. Use minimal amounts of cold solvent for washing the precipitate.
Dark, tarry residue after Stage 2 reflux Reaction overheated or impurities in starting material.Ensure temperature control. Use purified 8-methylxanthine. Consider adding POCl₃ at a lower temperature before heating.
Low yield in Stage 2 Incomplete reaction; moisture contamination.Extend reflux time. Ensure all glassware is oven-dried and reagents are anhydrous. Perform under an inert atmosphere.
Difficult filtration after quenching Product is oily or very fine.Ensure the aqueous phase is fully neutralized. Allow the mixture to stir longer in an ice bath to promote crystallization. Consider filtering through a pad of Celite®.
Product fails to crystallize Impurities are present.Attempt purification by column chromatography (silica gel, Hexane/EtOAc gradient).

References

  • Stegmann, W., & Stuber, F. (1986). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Vertex AI Search.
  • Reddy, T. S., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Pillai, K. C., et al. (2008). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides.
  • Kovalovs, A., et al. (2015). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • Lee, J. H., & Kim, J. D. (2015). Facile and Practical Synthesis of 2,6-Dichloropurine.
  • AChemBlock. (n.d.). This compound hydrochloride 97%. AChemBlock.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Beaman, A. G., & Robins, R. K. (1963). The Direct Conversion of Chloropurines to Fluoropurines.
  • Wang, X., et al. (2023).
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Takeda Chemical Industries, Ltd. (2002). Process for preparing 2,6-dichloropurine.
  • Guidechem. (n.d.). What is the synthesis of 2,6-Dichloropurine?. Guidechem.
  • ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis. ChemicalBook.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-9-methyl-9H-purine. Santa Cruz Biotechnology.
  • Islam, M. R., & Abedin, M. J. (2004). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.

Sources

Application Notes & Protocols: 2,6-Dichloro-8-methyl-9H-purine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,6-dichloro-8-methyl-9H-purine as a foundational building block in organic synthesis. We delve into the core reactivity, mechanistic principles, and field-proven protocols for the selective functionalization of this purine scaffold. The focus is on its application in the synthesis of biologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors, by leveraging the differential reactivity of its chloro-substituents.

Introduction: The Strategic Value of the 2,6-Dichloropurine Scaffold

The purine ring system is a privileged heterocyclic nucleus, forming the core of essential biomolecules and a vast array of therapeutic agents.[1] Among purine derivatives, this compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its strategic importance lies in the two chlorine atoms at the C2 and C6 positions, which act as reactive handles for sequential and selective nucleophilic aromatic substitution (SNAr) reactions.[2][3]

This reactivity allows for the controlled, stepwise introduction of diverse functional groups, enabling the construction of complex molecular architectures. The 8-methyl group provides an additional point of modulation and can influence the conformational preferences and biological activity of the final compounds. This scaffold is particularly renowned as a key precursor in the synthesis of potent inhibitors of protein kinases, a class of enzymes pivotal in cellular signaling and a major target in oncology and other therapeutic areas.[1][4][5]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this compound.

PropertyValueSource
IUPAC Name 2,6-dichloro-8-methyl-7H-purine[6]
CAS Number 57476-37-6[6]
Molecular Formula C₆H₄Cl₂N₄[6]
Molecular Weight 203.03 g/mol [6]
Physical Form Solid
Purity ≥97%[7]
Storage Inert atmosphere, store in freezer, under -20°C

Safety Information: The compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[8]

Core Reactivity: The Principle of Sequential SNAr

The synthetic utility of this compound hinges on the electron-deficient nature of the purine ring, which facilitates nucleophilic aromatic substitution (SNAr). The two chlorine atoms are leaving groups that can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.

A key principle governing its use is the differential reactivity between the C2 and C6 positions. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This selectivity is attributed to the electronic influence of the adjacent nitrogen atoms within the purine ring system.[9] This allows for a controlled, stepwise synthesis: a milder nucleophile or reaction condition can be used to functionalize the C6 position first, followed by a second, often more forceful, reaction to modify the C2 position.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Leaving Group Departure Start This compound Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + Nu⁻ Product Substituted Purine Intermediate->Product - Cl⁻ caption General Mechanism for SNAr on the Dichloropurine Core. Sequential_Substitution Start This compound Step1 Protocol 1: Selective C6 Substitution Start->Step1 + R¹-NH₂ Intermediate 2-Chloro-6-(substituted)-8-methylpurine Step1->Intermediate Step2 Protocol 2: C2 Substitution Intermediate->Step2 + R²-NH₂ Product 2,6-Disubstituted-8-methylpurine (e.g., Kinase Inhibitor) Step2->Product caption Workflow for Sequential Synthesis of Disubstituted Purines.

Sources

Application Notes & Protocols: Leveraging 2,6-Dichloro-8-methyl-9H-purine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[3] The purine ring system, a privileged heterocyclic scaffold, is central to the architecture of numerous bioactive compounds and serves as an exceptional template for designing kinase inhibitors due to its structural mimicry of the adenine core of ATP.[1][2][4][5][6] This guide provides a detailed technical overview and robust protocols for utilizing 2,6-Dichloro-8-methyl-9H-purine as a versatile starting material for the synthesis of diverse libraries of kinase inhibitors. We will explore the chemical logic behind sequential functionalization strategies and provide step-by-step methodologies for key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of the Dichloropurine Scaffold

The utility of this compound as a foundational building block in medicinal chemistry is rooted in its inherent chemical properties.[7][8] The purine core itself is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, analogous to the interactions of adenosine.[9]

The true synthetic power of this scaffold lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity gradient is the cornerstone of a logical and highly effective sequential substitution strategy, allowing for the controlled and directed introduction of chemical diversity at two distinct vectors of the purine core. This approach is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific kinase targets like Cyclin-Dependent Kinases (CDKs) and Src-family kinases.[9][10][11][12][13]

General Synthetic Workflow

The overall strategy involves a two-step diversification process. First, a nucleophile, typically an amine, is introduced at the C6 position. Subsequently, the less reactive C2 position is functionalized using more powerful palladium-catalyzed cross-coupling methods.

G A This compound (Starting Material) B Step 1: C6 Substitution (Nucleophilic Aromatic Substitution) A->B R¹-NH₂ C 6-Amino-2-chloro-8-methyl-9H-purine (Intermediate) B->C D Step 2: C2 Substitution (Pd-Catalyzed Cross-Coupling) C->D Suzuki (R²-B(OH)₂) or Buchwald-Hartwig (R²-NH₂) E 2,6-Disubstituted Purine Library (Final Kinase Inhibitors) D->E

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points. Researchers should note that optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 2.1: Selective C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

This procedure exploits the higher electrophilicity of the C6 position to selectively displace the chlorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Desired primary or secondary amine (1.1 - 1.5 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv.)

  • Solvent: n-Butanol, Ethanol, or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and the chosen alcohol solvent (e.g., n-Butanol) to create a suspension (approx. 0.1-0.2 M).

  • Add the desired amine (1.1 equiv.) to the suspension.

  • Add the base, DIPEA (2.5 equiv.), to the reaction mixture.

  • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like ethanol or ether), and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel.

Causality & Insights: The electron-withdrawing nature of the purine ring's nitrogen atoms activates both C2 and C6 positions towards nucleophilic attack. However, the C6 position is generally more reactive. The use of a tertiary amine base like DIPEA is crucial to scavenge the HCl generated during the reaction, driving it to completion without reacting with the starting material itself.

Protocol 2.2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol is used to form a carbon-carbon bond at the C2 position, typically introducing an aryl or heteroaryl moiety. This is a powerful method for exploring pockets in the kinase active site to enhance potency and selectivity.[14][15][16]

Materials:

  • 6-substituted-2-chloro-8-methyl-9H-purine intermediate (from Protocol 2.1) (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)

  • Solvent system: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DMF

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-chloropurine intermediate (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.[16]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,6-disubstituted purine.

Self-Validation: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[17] The choice of base is critical for the transmetalation step.[18] Successful coupling is validated by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis.

Protocol 2.3: C2-Functionalization via Buchwald-Hartwig Amination

This protocol forms a carbon-nitrogen bond at the C2 position, allowing for the synthesis of 2,6-diaminopurine derivatives, a common scaffold for potent kinase inhibitors.[14][19]

Materials:

  • 6-substituted-2-chloro-8-methyl-9H-purine intermediate (1.0 equiv.)

  • Desired primary or secondary amine (1.2 - 2.0 equiv.)

  • Palladium pre-catalyst: e.g., Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Phosphine Ligand: e.g., Xantphos, RuPhos, or XPhos (4-10 mol%)[20][21]

  • Base: NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equiv.)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to a dry Schlenk flask.[22]

  • Add the 2-chloropurine intermediate (1.0 equiv.) to the flask.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Seal the flask and heat the mixture to 100-120 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions can require 12-24 hours for completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Expertise & Causality: The Buchwald-Hartwig amination is more complex than SNAr and requires a carefully chosen palladium catalyst and phosphine ligand pair.[22][23] The ligand is not merely a spectator; it coordinates to the palladium center, influencing its reactivity, stability, and steric environment, which is critical for the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, forming the active palladium-amido complex.

Purification and Analytical Characterization

Purification:

  • Flash Column Chromatography: The primary method for purifying intermediates and final products. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed.

  • Preparative HPLC/SFC: For compounds that are difficult to separate by conventional chromatography, reverse-phase preparative HPLC or Supercritical Fluid Chromatography (SFC) can be utilized to achieve high purity (>99%).[24]

  • Recrystallization: If the final compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.

Characterization: A full analytical dataset is required to confirm the identity and purity of each synthesized kinase inhibitor.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass to confirm the elemental composition. LC-MS is used throughout the workflow to monitor reaction progress and assess crude purity.

  • Purity Analysis (HPLC): Final compound purity should be determined by HPLC with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) to ensure the sample is suitable for biological testing. A purity of ≥95% is the standard for in vitro assays.

Application Data: Targeting Specific Kinase Families

The synthetic platform described enables the creation of diverse chemical libraries to target specific kinases. The substituents introduced at the C2 and C6 positions can be rationally designed to interact with specific residues in the ATP-binding pocket, thereby conferring potency and selectivity.

Targeting Cyclin-Dependent Kinases (CDKs)

The 2,6-disubstituted purine scaffold is a classic template for CDK inhibitors.[9][10][25] For example, a bulky group at C2 and a smaller hydrogen-bond-accepting group at C6 can lead to potent inhibition of CDK2.[9][14][26]

Targeting Src Family Kinases

This family of non-receptor tyrosine kinases is also a key target for purine-based inhibitors.[13] Structure-based design has shown that specific substitutions on the purine core can yield highly potent and selective Src inhibitors.[11][12][13]

Illustrative Data Table

The table below summarizes representative reaction conditions for generating a small, diverse library of inhibitors from a common 2-chloro intermediate, illustrating the application of the protocols.

Entry C6-Substituent (R¹) C2-Reaction C2-Reagent (R²) Catalyst/Ligand Exemplary Kinase Target
1 CyclopropylaminoSuzuki4-Hydroxyphenylboronic acidPd(PPh₃)₄CDK family[9]
2 AnilineBuchwald-HartwigMorpholinePd₂(dba)₃ / XantphosSrc family[12]
3 MorpholineSuzuki3-Pyridylboronic acidPdCl₂(dppf)Checkpoint Kinase 1 (CHK1)[19]
4 (R)-3-aminopiperidineBuchwald-Hartwig4-SulfamoylanilinePd(OAc)₂ / RuPhosCDK9[10]

Kinase Inhibition and Cellular Signaling

The ultimate goal of synthesizing these compounds is to modulate cellular signaling pathways controlled by kinases. A potent and selective inhibitor can block the phosphorylation of downstream substrates, thereby arresting processes like cell cycle progression or proliferation.

G cluster_0 Cellular Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, Src) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK) Receptor->KinaseCascade Transcription Transcription Factors & Substrate Proteins KinaseCascade->Transcription CDK Cell Cycle Kinase (e.g., CDK2, CDK9) CDK->Transcription CellResponse Cellular Response (Proliferation, Survival) Transcription->CellResponse Inhibitor 2,6-Disubstituted Purine (Synthesized Inhibitor) Inhibitor->Receptor Inhibitor->CDK

Caption: Inhibition of key signaling nodes by purine-based inhibitors.

References

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. PubMed.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic
  • 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. PubMed.
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evalu
  • Purine Analogues as Kinase Inhibitors: A Review. PubMed.
  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Unknown Source.
  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Neg
  • Purine analogues as kinase inhibitors: A review. Taipei Medical University.
  • Purification Technologies Small Molecules. Kdpharmagroup.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Exploring 2,6-Dichloropurine: Properties, Applications, and Manufacturing. Unknown Source.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. Benchchem.
  • Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. PubMed.
  • Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. PubMed.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Application Notes and Protocols for the N9-Alkylation of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N9-Alkylated Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Among these, N9-alkylated purines are of particular significance, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] 2,6-Dichloropurine is a versatile starting material, with its two chlorine atoms offering differential reactivity for subsequent functionalization.[3][4] The selective introduction of an alkyl group at the N9 position is a critical transformation that dictates the final structure and, consequently, the biological activity of the target molecule.

This guide provides a comprehensive overview of the principles and protocols for the N9-alkylation of 2,6-dichloropurine. We will delve into the mechanistic underpinnings of regioselectivity, present detailed step-by-step protocols for various synthetic strategies, and offer insights gleaned from practical laboratory experience to aid researchers in achieving high yields and purity.

The Challenge of Regioselectivity: N9 versus N7 Alkylation

The alkylation of purines is often complicated by the presence of multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to the formation of regioisomeric mixtures.[5][6][7] For many therapeutic applications, the N9-alkylated isomer is the desired product. The regioselectivity of the alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.

Generally, the N7 position is considered to be more nucleophilic than the N9 position in the purine anion.[7][8] However, the N9 position is thermodynamically more stable, and its accessibility can be favored under specific conditions. Several strategies have been developed to enhance the selectivity for N9-alkylation:

  • Steric Hindrance: Bulky substituents on the purine ring or the use of sterically demanding alkylating agents can hinder the approach to the N7 position, thereby favoring alkylation at the less hindered N9 position.[5][6][8]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the purine and the solvation of the purine anion, thereby affecting the relative reactivity of the N7 and N9 positions.

  • Counter-ion and Base Selection: The nature of the base and the resulting counter-ion can influence the site of alkylation through coordination effects.

  • Catalysis: Phase-transfer catalysis and the use of specific catalysts can promote regioselective N9-alkylation.[9][10][11][12]

Mechanistic Rationale for N9 Selectivity

The regioselectivity of purine alkylation is a classic example of kinetic versus thermodynamic control. While the N7 position may be kinetically favored due to its higher intrinsic nucleophilicity, the N9-alkylated product is often the thermodynamically more stable isomer. By carefully selecting reaction conditions that allow for equilibration or by sterically disfavoring the N7 position, high selectivity for the N9 product can be achieved.

N9 vs N7 Alkylation cluster_0 Purine Anion cluster_1 Alkylation Pathways Purine 2,6-Dichloropurine Anion Purine Anion Purine->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion N9_Product N9-Alkylated Product (Thermodynamically Favored) Anion->N9_Product Attack at N9 N7_Product N7-Alkylated Product (Kinetically Favored) Anion->N7_Product Attack at N7 RX Alkylating Agent (R-X) RX->N9_Product RX->N7_Product

Figure 1: Competing pathways in the alkylation of the 2,6-dichloropurine anion.

Synthetic Protocols for N9-Alkylation

Several reliable methods have been established for the N9-alkylation of 2,6-dichloropurine. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory equipment.

Protocol 1: Classical Alkylation using a Base in an Aprotic Solvent

This is a widely used and straightforward method for the N9-alkylation of purines. The use of a non-polar aprotic solvent and a suitable base generally favors the formation of the N9 isomer.

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropurine (1.0 eq) and anhydrous DMF (or CH₃CN) to create a suspension.

  • Deprotonation: Add potassium carbonate (1.5 - 2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C) to the suspension and stir for 30-60 minutes at room temperature. The formation of the purine anion will be observed.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the N9-alkylated product.

Parameter Condition Rationale
Base K₂CO₃, NaHTo deprotonate the purine, forming the nucleophilic anion.
Solvent DMF, CH₃CNAprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Temperature Room temp. to 60 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Stoichiometry Slight excess of base and alkylating agentTo ensure complete consumption of the starting purine.
Protocol 2: Microwave-Assisted N9-Alkylation

Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, improved yields, and often enhanced regioselectivity.[13][14][15][16][17][18]

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vial, combine 2,6-dichloropurine (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as described in Protocol 1.

Microwave_Alkylation_Workflow A 1. Prepare Reaction Mixture (2,6-Dichloropurine, Alkyl Halide, K2CO3, DMF) B 2. Seal in Microwave Vial A->B C 3. Microwave Irradiation (e.g., 120°C, 20 min) B->C D 4. Cooling C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G N9-Alkylated Product F->G

Figure 2: Workflow for microwave-assisted N9-alkylation.

Protocol 3: Mitsunobu Reaction for N9-Alkylation

The Mitsunobu reaction is a powerful tool for the alkylation of acidic protons, such as the N-H of purines, with primary or secondary alcohols.[19][20][21][22] This reaction proceeds with inversion of configuration at the alcohol carbon and is known for its high regioselectivity for the N9 position of purines.

Materials:

  • 2,6-Dichloropurine

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of 2,6-dichloropurine (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Analytical Characterization

The successful synthesis and regiochemical assignment of the N9-alkylated product can be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the purine protons and carbons are sensitive to the position of alkylation. The relative chemical shifts of the C5 and C8 carbons can be a reliable indicator to distinguish between N7 and N9 isomers.[23]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[24]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Degradation of starting material or product.Use milder reaction conditions.
Formation of N7-isomer Non-optimal reaction conditions.Screen different bases, solvents, and temperatures. Consider a more sterically hindered alkylating agent.[24]
Difficult Purification Byproducts co-elute with the product.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization.

Conclusion

The N9-alkylation of 2,6-dichloropurine is a fundamental transformation in the synthesis of a diverse range of purine-based compounds with significant therapeutic potential. By understanding the principles of regioselectivity and carefully selecting the appropriate synthetic methodology, researchers can efficiently and selectively prepare the desired N9-alkylated products. The protocols outlined in this guide provide a solid foundation for the successful execution of this important reaction in a laboratory setting.

References

  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1292. [Link]

  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides, Nucleotides and Nucleic Acids, 10(6), 1285-1292. [Link]

  • Zhong, M., & Robins, M. J. (1999). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 64(26), 9373-9376. [Link]

  • Zhong, M., & Robins, M. J. (1999). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 64(26), 9373–9376. [Link]

  • Various Authors. (2015). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]

  • Robins, M. J., & Uznanski, B. (1981). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]

  • Ramzaeva, N. P., Lidak, M. Y., Gol'dberg, Y. S., & Shimanskaya, M. V. (1988). Alkylation of 6-substituted purines by α-bromo-ω-halogenoalkanes under conditions of phase-transfer catalysis. Journal of Organic Chemistry of the USSR, 24(5), 913-917. [Link]

  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry, 59(3). [Link]

  • Platzer, N., Galons, H., Bensaïd, Y., Miocque, M., & Bram, G. (1987). Easy alkylation of purine bases by solid-liquid phase transfer catalysis without solvent. Tetrahedron, 43(9), 2101-2108. [Link]

  • Ramzaeva, N. P., Lidak, M. Y., & Shimanskaya, M. V. (1987). Alkylation of some 6-substituted purines under interphase catalysis conditions. Chemistry of Heterocyclic Compounds, 23(3), 321-324. [Link]

  • Zhong, M., & Robins, M. J. (1999). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]

  • Various Authors. (1993). THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS. HETEROCYCLES, 36(7), 1625-1628. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Alagona, G., & Ghio, C. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(21), 8035-8045. [Link]

  • Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 833. [Link]

  • Rejman, D., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(16), 10832-10844. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 51-56. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Various Authors. (2010). ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. ResearchGate. [Link]

  • Rejman, D., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(16), 10832–10844. [Link]

  • Various Authors. (2013). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. ResearchGate. [Link]

  • Di Giacomo, E., et al. (2023). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules, 28(22), 7620. [Link]

  • Various Authors. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

  • Khan, I., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33698-33737. [Link]

  • Chen, J., et al. (2017). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 15(31), 6558-6565. [Link]

  • Various Authors. (2021). Microwave‐assisted highly efficient and sustainable synthesis of alkyl levulinates over acid‐functionalized nitrides. ResearchGate. [Link]

  • Barandovics, G., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Journal of the American Chemical Society, 140(40), 12974–12982. [Link]

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cell-based assays using 2,6-Dichloro-8-methyl-9H-purine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Characterization of 2,6-Dichloro-8-methyl-9H-purine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential. Derivatives of this compound, in particular, have emerged as a promising class of molecules for the development of selective inhibitors against Cyclin-Dependent Kinases (CDKs).[1][2] As critical regulators of the cell cycle, CDKs are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize the biological activity of these purine derivatives in cell-based systems. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, validated protocols for assessing cell viability, cell cycle progression, and apoptosis induction. This document serves as a practical manual for elucidating the mechanism of action and determining the therapeutic potential of novel purine-based CDK inhibitors.

Scientific Background: Targeting the Cell Cycle Engine

The orderly progression of the cell cycle is fundamental to cellular proliferation and is governed by a family of serine/threonine kinases known as CDKs.[2] These enzymes form active heterodimers with their regulatory partners, cyclins, to phosphorylate key substrates that drive transitions between different cell cycle phases (G1, S, G2, M).[3]

A critical checkpoint, the G1/S transition, is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor to activate genes required for DNA synthesis. In many cancers, this pathway is hyperactivated, leading to uncontrolled proliferation. Therefore, inhibiting CDKs to enforce cell cycle arrest is a validated and powerful anti-cancer strategy.[4][5] The 2,6-dichloro-9H-purine scaffold has proven to be an effective starting point for designing potent CDK inhibitors.[1][2] By modifying the C8 position with a methyl group and further derivatizing other positions, researchers can optimize potency, selectivity, and pharmacokinetic properties.

CDK_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb_E2F Rb-E2F (Inactive Complex) CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F (Active) Rb_E2F->E2F Releases p16 p16INK4A p16->CyclinD_CDK46 Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Purine_Derivative Purine Derivative (CDK4/6 Inhibitor) Purine_Derivative->CyclinD_CDK46 Inhibits

Caption: Simplified CDK/Rb signaling pathway at the G1/S checkpoint.

Experimental Strategy: A Multi-Faceted Approach

Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Mechanistic Assays cluster_Tertiary Target Validation Viability Cell Viability Assay (e.g., MTT, Crystal Violet) Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Confirm G1 Arrest Viability->CellCycle Active Compounds Apoptosis Apoptosis Assay (Annexin V / PI Staining) Quantify Cell Death CellCycle->Apoptosis Compounds Inducing Arrest WesternBlot Western Blot (p-Rb, Cyclins) Confirm Target Modulation Apoptosis->WesternBlot Lead Candidates

Caption: Tiered experimental workflow for characterizing CDK inhibitors.
Critical Consideration: Choosing the Right Viability Assay

While ATP-based viability assays (e.g., CellTiter-Glo®) are common, they can be misleading for cytostatic compounds like CDK4/6 inhibitors.[4][6] Cells arrested in the G1 phase stop dividing but may continue to grow in size, leading to an increase in mitochondria and ATP production.[4][5] This can mask the anti-proliferative effect of the compound, yielding an artificially high IC50 value.[5] It is therefore crucial to use an endpoint that measures cell number or DNA content, such as the MTT or Crystal Violet assays, which are less susceptible to this artifact.

Core Methodologies and Protocols

Assay 1: Cell Proliferation Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]

Protocol:

  • Materials:

    • Human cancer cell line (e.g., MCF-7, Rb-positive)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • 96-well clear flat-bottom plates

    • This compound derivative stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)[7]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the purine derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Gently shake the plate for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation and Analysis:

Compound Conc. (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.250100%
0.11.18895%
0.50.95076%
1.00.65052%
5.00.20016%
10.00.0887%
  • Calculate % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.

  • Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assay 2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of individual cells.[3][10] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[10] As cells progress through the cycle, their DNA content doubles from G1 (2N) to G2/M (4N). Flow cytometry measures the fluorescence intensity of thousands of individual cells, generating a histogram that reveals the distribution of the population across the different phases.[10] Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.[10]

Protocol:

  • Materials:

    • Cells cultured in 6-well plates

    • Purine derivative for treatment

    • Phosphate-Buffered Saline (PBS)

    • Cold 70% Ethanol[11]

    • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[10]

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the purine derivative (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold PBS.

    • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[11]

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[12]

Data Analysis: Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% G0/G1% S% G2/M% Sub-G1
Vehicle (DMSO)45%35%20%2%
Compound A (1 µM)75%10%15%5%
Compound A (2 µM)82%5%13%12%

An accumulation of cells in the G0/G1 phase is the expected result for a CDK4/6 or CDK2 inhibitor.

Assay 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. PI is a membrane-impermeant DNA dye. Thus:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol:

  • Materials:

    • Cells treated in 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time point (e.g., 48 hours).

    • Harvesting: Collect all cells (adherent and floating). Wash once with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Apoptosis_Assay cluster_CellTypes Cell States cluster_Membrane Plasma Membrane Changes Live Live Cell (Annexin V- / PI-) Early Early Apoptosis (Annexin V+ / PI-) Late Late Apoptosis (Annexin V+ / PI+) Necrotic Necrotic (Annexin V- / PI+) Live_Mem Outside PS Inside Early_Mem Outside PS Inside Early_Mem:f1->Early_Mem:f0 PS Translocation Late_Mem Outside PS Inside Late_Mem->Late Membrane Permeable

Caption: Principle of distinguishing cell states via Annexin V/PI staining.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
High IC50 in Viability Assay Compound is not potent; Compound has poor cell permeability; Incorrect assay choice (e.g., ATP-based assay for a cytostatic CDK4/6 inhibitor).[4][5]Confirm compound integrity. Use an orthogonal assay based on cell number/DNA (e.g., Crystal Violet, CyQUANT™) to validate results.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation at high concentrations.Use a multichannel pipette for seeding and ensure a homogenous cell suspension. Fill outer wells with sterile PBS or medium.[7] Check compound solubility in the final medium concentration.
No Clear Cell Cycle Arrest Incorrect time point or dose; Cell line is resistant (e.g., Rb-negative); Compound does not inhibit CDKs.Perform a time-course and dose-response experiment (e.g., 12, 24, 48h). Confirm the Rb status of your cell line. Consider alternative mechanisms of action.
High Necrosis in Apoptosis Assay Compound is cytotoxic at the tested concentration; Technical error during cell handling.Test a lower concentration range. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust platform for the preclinical evaluation of this compound derivatives. By progressing from broad proliferation screens to specific mechanistic studies of cell cycle arrest and apoptosis, researchers can build a comprehensive profile of their compounds. Adhering to best practices, such as selecting appropriate assay endpoints and understanding their underlying principles, is paramount for generating reliable and translatable data, ultimately accelerating the journey of these promising molecules from the bench to the clinic.

References

  • Taylor & Francis Online. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • PubMed. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • SpringerLink. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • bioRxiv. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

  • Promega Connections. The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]

  • BPS Bioscience. CDK4 Assay Kit. [Link]

  • PubMed. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

  • National Institutes of Health (NIH). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]

  • MDPI. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. [Link]

  • PubChem. This compound. [Link]

Sources

In Vitro Evaluation of 2,6-Dichloro-8-methyl-9H-purine: Application Notes and Protocols for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogs are a cornerstone of modern chemotherapy and antiviral therapy. Their structural resemblance to endogenous purines allows them to function as antimetabolites, interfering with nucleic acid synthesis and other critical cellular processes.[1] The compound 2,6-Dichloro-8-methyl-9H-purine belongs to this versatile class of molecules, and its substituted purine core suggests potential as a modulator of key cellular pathways, particularly those governed by protein kinases.[2] Numerous purine derivatives have demonstrated potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention.[4]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, with a focus on assessing its cytotoxic and apoptotic effects on cancer cell lines, as well as its potential as a kinase inhibitor. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to characterize the bioactivity of this and similar purine compounds.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₄[5]
Molecular Weight203.03 g/mol [5]
AppearanceSolid[6]
StorageStore in a freezer under an inert atmosphere at -20°C[6]

Stock Solution Preparation:

Due to its chemical nature, this compound is likely to have limited aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Solvent Selection: Use cell culture grade DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Dissolution: Dissolve the compound in DMSO by gentle vortexing or sonication. Ensure the compound is completely dissolved before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

I. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7][8] The amount of formazan produced is proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h to allow attachment cell_seeding->incubation_24h prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound to cells prepare_dilutions->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution to each well incubation_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubation_mtt solubilize Add solubilization buffer (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed and treat cells with compound incubation Incubate for a defined period seed_cells->incubation harvest_cells Harvest cells (including supernatant) wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains acquire_data Acquire data on a flow cytometer analyze_quadrants Analyze quadrants (Live, Apoptotic, Necrotic) acquire_data->analyze_quadrants

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cells treated with this compound (at concentrations around the IC50 value) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [9] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [1] * Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. [10] * Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis. [9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the instrument.

    • Excite the samples with a 488 nm laser and detect FITC fluorescence in the green channel (e.g., FL1) and PI fluorescence in the red channel (e.g., FL3).

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

The results are typically displayed as a quadrant dot plot:

  • Lower-left quadrant (Annexin V- / PI-): Live, healthy cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage)

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

III. Kinase Inhibition Assay: A Representative Protocol

Given that many purine analogs function as kinase inhibitors, it is prudent to screen this compound against a panel of relevant kinases, particularly CDKs. [2][3]The following is a representative protocol for an in vitro kinase assay, which can be adapted for specific kinases of interest. This protocol describes a non-radioactive, homogeneous assay format.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare kinase, substrate, ATP, and inhibitor dilutions add_reagents Add reagents to a microplate prepare_reagents->add_reagents initiate_reaction Initiate reaction by adding ATP incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_detection Incubate to develop signal stop_reaction->incubate_detection read_signal Read luminescence or fluorescence incubate_detection->read_signal calculate_inhibition Calculate % inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for a generic in vitro kinase inhibition assay.

Detailed Protocol: Representative Kinase Assay (e.g., CDK)

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the assay buffer. The ATP concentration should be at or near its Km for the specific kinase.

  • Assay Plate Setup:

    • Add the compound dilutions to the wells of the 384-well plate.

    • Add the kinase and substrate mixture to each well.

    • Include controls:

      • No inhibitor control: Kinase, substrate, ATP (represents 0% inhibition).

      • No kinase control: Substrate, ATP (background signal).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

    • Incubate for the recommended time to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - [(Signal of treated well - Background signal) / (Signal of no inhibitor control - Background signal)])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value. [11]

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and kinase activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These foundational assays are essential steps in the preclinical drug development pipeline, paving the way for further investigation and optimization of this promising purine analog.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed Central. (2020, February 27). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]

  • Oncotarget. (2015). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Retrieved from [Link]

  • PubMed. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Retrieved from [Link]

  • ACS Omega. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-8-methyl-9H-purine is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. As a substituted purine, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and potential therapeutic agents for various diseases. The precise chemical structure, purity, and impurity profile of this intermediate are critical to ensure the safety and efficacy of the final drug substance.

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the chosen methodologies. This document aims to establish a self-validating system of analysis, ensuring the generation of reliable and reproducible data.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is paramount for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄PubChem[1]
Molecular Weight 203.03 g/mol PubChem[1]
CAS Number 57476-37-6PubChem[1]
Appearance White to off-white solid---
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF---

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method is most suitable for this non-polar compound.

Scientific Rationale

The choice of a C18 stationary phase provides a hydrophobic environment that retains the dichlorinated purine derivative through non-polar interactions. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from potential impurities, which may have different polarities. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the purine nitrogen atoms. UV detection is appropriate as the purine ring system contains a chromophore that absorbs in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~1 mg of This compound B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) C->E D Prepare Mobile Phase B (e.g., 0.1% Acetonitrile) D->E F Inject sample solution (e.g., 5 µL) E->F G Run Gradient Elution F->G H Detect at appropriate wavelength (e.g., 254 nm) G->H I Integrate peaks in the chromatogram H->I J Calculate Purity (% Area) I->J LCMS_Logic A Inject Sample into LC B Separation on C18 Column A->B C Eluent enters ESI Source B->C D Ionization to form [M+H]+ C->D E Mass Analysis (Full Scan) D->E F Tandem MS (MRM) D->F J Data Interpretation E->J G Detection of Precursor Ion F->G H Collision-Induced Dissociation G->H I Detection of Product Ions H->I I->J

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,6-Dichloro-8-methyl-9H-purine, a critical intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) protocol, coupled with a photodiode array (PDA) detector, ensures high specificity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical industry. This guide provides a comprehensive walkthrough, from the underlying scientific principles and method development rationale to a step-by-step experimental protocol and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Purity in Purine Analogs

This compound is a substituted purine derivative that serves as a vital building block in the synthesis of various biologically active compounds.[1] The purity of this intermediate is paramount as any impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for quality control in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Specifically, reversed-phase HPLC is well-suited for the separation of moderately polar compounds like purine analogs.[2][3] This application note details a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Method Rationale and Chromatographic Principles

The selection of the HPLC method parameters is guided by the physicochemical properties of this compound and the goal of achieving optimal separation from potential impurities.

  • Stationary Phase: A C18 (octadecyl silane) column is chosen for its hydrophobic nature, which provides excellent retention for purine analogs through hydrophobic interactions. The end-capped nature of modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer controls the pH, which influences the ionization state and, consequently, the retention of the analyte and any acidic or basic impurities. The organic modifier is systematically increased during the run to elute more strongly retained components.

  • Detector: A Photodiode Array (PDA) detector is indispensable for this application.[4][5] It not only quantifies the analyte at a specific wavelength but also acquires the UV-Visible spectrum across the entire peak. This spectral information is crucial for peak purity analysis, helping to detect co-eluting impurities that might not be chromatographically resolved.[6][7] The aromatic purine ring system exhibits strong UV absorbance, making UV detection a sensitive method for this class of compounds.[3]

Experimental Protocol: Purity Determination of this compound

This section provides a detailed, step-by-step protocol for the HPLC analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) detector

    • Chromatography Data System (CDS) software

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 275 nm (Acquisition range: 200-400 nm)
Run Time 35 minutes
Analysis Workflow

The logical flow for a single analysis run is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solution injection Inject Sample/ Standard prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection integration Peak Integration detection->integration purity_analysis Peak Purity Assessment integration->purity_analysis quantification Quantification & Reporting purity_analysis->quantification Forced_Degradation cluster_stress Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC-PDA Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Demonstrate Specificity: - Resolution of degradants - Peak purity of main peak analysis->result

Caption: Forced Degradation Study Workflow.

Validation Parameters

The following parameters should be evaluated according to ICH guidelines. [8][9]

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the standard concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% evaluated by different analysts on different days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be precise and accurate.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min).

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%. |

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust protocol for the purity determination of this compound. The use of a C18 column with a gradient elution of phosphate buffer and acetonitrile, coupled with PDA detection, allows for excellent separation and confident peak identification. Comprehensive method validation, including forced degradation studies, in accordance with ICH guidelines ensures that the method is fit for its intended purpose in a regulated pharmaceutical quality control environment.

References

  • Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager.
  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors.
  • Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Morris, G. S., & Simmonds, H. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 105(2), 199-207.
  • BenchChem. Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine.
  • Sigma-Aldrich. This compound.
  • Doneanu, A., et al. (2024).
  • Guidechem. 2,6-dichloro-9-methyl-9h-purine.
  • Lestari, W., et al. (2022). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
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  • MySkinRecipes. 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)-.
  • AChemBlock. This compound hydrochloride 97%.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. International Journal of Applied Pharmaceutical Sciences and Research, 4(4), 49-56.
  • Attia, K. A. M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method.
  • ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Manchester Organics. This compound.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Singour, P.K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06).
  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • Fukuuchi, T., et al. (2013). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Analytical Sciences, 29(5), 511-517.
  • Shimadzu. Analysis of Purines in Foods Using HPLC.
  • Li, G., et al. (2025).
  • Kaneko, K., et al. (2025). Determination and profiling of purines in foods by using HPLC and LC-MS. Journal of Agricultural and Food Chemistry.
  • ChemicalBook. 2,6-DICHLORO-9-METHYL-9H-PURINE.

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Unlocking Novel Compound Development from 2,6-Dichloro-8-methyl-9H-purine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 8-Methylpurine Scaffold

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. Among the diverse array of purine analogs, 2,6-dichloro-8-methyl-9H-purine stands out as a particularly valuable and versatile starting material for the synthesis of novel compounds. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methyl group at the C8 position provides a crucial structural element that can influence biological activity and selectivity, for instance, by probing specific pockets in enzyme active sites.

This comprehensive guide provides detailed application notes and protocols for the development of three distinct classes of compounds from this compound: kinase inhibitors, potential antiviral agents, and fluorescent probes. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to empower the design of novel and impactful chemical entities.

Application Note I: Synthesis of 2,6-Disubstituted-8-methylpurines as Potential Kinase Inhibitors

Scientific Rationale:

The purine scaffold mimics the adenine core of ATP, making it an ideal template for the design of competitive kinase inhibitors.[1] By strategically introducing substituents at the C2 and C6 positions of the 8-methylpurine core, it is possible to achieve high potency and selectivity for specific kinases. The C6 position is typically more reactive towards nucleophilic substitution than the C2 position, allowing for a stepwise approach to synthesize diverse libraries of compounds.[2] This protocol details the sequential substitution of the chlorine atoms, first at C6 with an amine, followed by a Suzuki-Miyaura cross-coupling reaction at the C2 position to introduce an aryl group. This substitution pattern is prevalent in many potent kinase inhibitors.

Experimental Workflow:

start This compound step1 Nucleophilic Aromatic Substitution (Amine, Base, Solvent, Heat) start->step1 intermediate 2-Chloro-6-amino-8-methyl-9H-purine step1->intermediate step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Ligand, Base, Solvent, Heat) intermediate->step2 product 2-Aryl-6-amino-8-methyl-9H-purine (Kinase Inhibitor Candidate) step2->product

Caption: Sequential synthesis of a 2-aryl-6-amino-8-methylpurine.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-8-methyl-6-(morpholino)-9H-purine

Materials:

ReagentCAS NumberSupplier
This compound hydrochloride1205569-70-1AChemBlock
Morpholine110-91-8Sigma-Aldrich
Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich
n-Butanol71-36-3Sigma-Aldrich
4-Methoxyphenylboronic acid5720-07-0Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Sigma-Aldrich
Sodium carbonate497-19-8Sigma-Aldrich
1,4-Dioxane123-91-1Sigma-Aldrich
Water (degassed)7732-18-5-
Ethyl acetate141-78-6Sigma-Aldrich
Hexanes110-54-3Sigma-Aldrich
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Step-by-Step Procedure:

Part A: Synthesis of 2-Chloro-8-methyl-6-(morpholino)-9H-purine

  • To a solution of this compound hydrochloride (1.0 g, 4.18 mmol) in n-butanol (20 mL), add morpholine (0.44 mL, 5.02 mmol, 1.2 equiv.) and diisopropylethylamine (DIPEA) (1.46 mL, 8.36 mmol, 2.0 equiv.).

  • Heat the reaction mixture to reflux (approx. 118 °C) and stir for 4-6 hours. The C6 position is more susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford 2-chloro-8-methyl-6-(morpholino)-9H-purine as a white solid.

Part B: Synthesis of 2-(4-methoxyphenyl)-8-methyl-6-(morpholino)-9H-purine

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chloro-8-methyl-6-(morpholino)-9H-purine (0.5 g, 1.87 mmol), 4-methoxyphenylboronic acid (0.34 g, 2.24 mmol, 1.2 equiv.), and sodium carbonate (0.49 g, 4.67 mmol, 2.5 equiv.).

  • Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.09 mmol, 5 mol%). The palladium(0) catalyst is essential for the Suzuki-Miyaura cross-coupling catalytic cycle.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (gradient elution: 30-70% ethyl acetate in hexanes) to yield the final product.

Expected Outcomes & Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (s, 1H, purine H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.0 (t, 4H, morpholine), ~3.8 (s, 3H, OCH₃), ~3.8 (t, 4H, morpholine), ~2.6 (s, 3H, CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₇H₁₉N₅O₂ [M+H]⁺, found corresponding peak.

Application Note II: Synthesis of 8-Methyl-9-deazaguanine Analogues as Potential Antiviral Agents

Scientific Rationale:

Many antiviral drugs are nucleoside analogs that interfere with viral replication.[3] 8-Substituted purine nucleosides have demonstrated antiviral activity against a range of viruses.[4] This protocol describes a pathway to synthesize an 8-methyl-9-deazaguanine analogue, a class of compounds known for their potential as antiviral agents. The synthesis involves a regioselective amination at the C6 position, followed by hydrolysis of the C2-chloro group to an oxo group, mimicking the guanine structure. The 8-methyl group can provide enhanced binding to viral enzymes.

Reaction Pathway:

start This compound step1 Regioselective Amination at C6 (NH3 in Dioxane, Heat) start->step1 intermediate 6-Amino-2-chloro-8-methyl-9H-purine step1->intermediate step2 Hydrolysis of C2-Cl (Aqueous Acid, Heat) intermediate->step2 product 2-Amino-8-methyl-9H-purin-6(1H)-one (8-Methylguanine) step2->product

Caption: Synthesis of 8-methylguanine from this compound.

Protocol 2: Synthesis of 2-Amino-8-methyl-9H-purin-6(1H)-one (8-Methylguanine)

Materials:

ReagentCAS NumberSupplier
This compound hydrochloride1205569-70-1AChemBlock
Ammonia solution (7 N in Methanol)7664-41-7Sigma-Aldrich
1,4-Dioxane123-91-1Sigma-Aldrich
Hydrochloric acid (concentrated)7647-01-0Sigma-Aldrich
Sodium hydroxide1310-73-2Sigma-Aldrich

Step-by-Step Procedure:

Part A: Synthesis of 6-Amino-2-chloro-8-methyl-9H-purine

  • In a sealed pressure vessel, dissolve this compound hydrochloride (1.0 g, 4.18 mmol) in 1,4-dioxane (15 mL).

  • Add a 7 N solution of ammonia in methanol (12 mL, 84 mmol). The large excess of ammonia drives the reaction towards monosubstitution at the more reactive C6 position.

  • Seal the vessel and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with water, filter the resulting solid, and wash with cold water to obtain the crude product. This can be used in the next step without further purification.

Part B: Synthesis of 2-Amino-8-methyl-9H-purin-6(1H)-one

  • Suspend the crude 6-amino-2-chloro-8-methyl-9H-purine in a mixture of water (20 mL) and concentrated hydrochloric acid (5 mL).

  • Heat the suspension to reflux for 8-12 hours. The acidic conditions facilitate the hydrolysis of the less reactive C2-chloro group to a hydroxyl group, which tautomerizes to the more stable oxo form.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms (pH ~7-8).

  • Filter the precipitate, wash with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 8-methylguanine.

Expected Outcomes & Characterization:

  • Appearance: White or off-white powder.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (br s, 1H, NH), ~7.8 (s, 1H, purine H), ~6.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₇N₅O [M+H]⁺, found corresponding peak.[5]

Application Note III: Development of a Fluorescent Purine Probe via Sonogashira Coupling

Scientific Rationale:

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes. The purine scaffold can be transformed into a fluorescent molecule by introducing a conjugated π-system. The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This protocol outlines the synthesis of a fluorescent 8-methylpurine derivative by selectively coupling an alkyne to the C6 position, followed by substitution at the C2 position. The extended conjugation will impart fluorescent properties to the molecule.

Synthetic Strategy:

start This compound step1 Sonogashira Coupling at C6 (Terminal Alkyne, Pd/Cu catalyst, Base, Solvent) start->step1 intermediate 2-Chloro-6-alkynyl-8-methyl-9H-purine step1->intermediate step2 Nucleophilic Substitution at C2 (Amine, Base, Solvent, Heat) intermediate->step2 product 2-Amino-6-alkynyl-8-methyl-9H-purine (Fluorescent Probe) step2->product

Caption: Synthesis of a fluorescent 2-amino-6-alkynyl-8-methylpurine.

Protocol 3: Synthesis of 2-(Dimethylamino)-8-methyl-6-(phenylethynyl)-9H-purine

Materials:

ReagentCAS NumberSupplier
This compound hydrochloride1205569-70-1AChemBlock
Phenylacetylene536-74-3Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Sigma-Aldrich
Copper(I) iodide7681-65-4Sigma-Aldrich
Triethylamine121-44-8Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Dimethylamine solution (2.0 M in THF)124-40-3Sigma-Aldrich

Step-by-Step Procedure:

Part A: Synthesis of 2-Chloro-8-methyl-6-(phenylethynyl)-9H-purine

  • To a solution of this compound hydrochloride (1.0 g, 4.18 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an argon atmosphere, add triethylamine (2.33 mL, 16.72 mmol, 4.0 equiv.).

  • Add phenylacetylene (0.55 mL, 5.02 mmol, 1.2 equiv.), followed by copper(I) iodide (0.08 g, 0.42 mmol, 10 mol%) and bis(triphenylphosphine)palladium(II) dichloride (0.15 g, 0.21 mmol, 5 mol%). The combination of a palladium catalyst and a copper co-catalyst is characteristic of the Sonogashira coupling.

  • Stir the reaction mixture at 60 °C for 8 hours. The C6 position is generally more reactive in palladium-catalyzed cross-coupling reactions of 2,6-dichloropurines.

  • After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 10-30% ethyl acetate in hexanes).

Part B: Synthesis of 2-(Dimethylamino)-8-methyl-6-(phenylethynyl)-9H-purine

  • Dissolve the 2-chloro-8-methyl-6-(phenylethynyl)-9H-purine from the previous step (0.5 g, 1.77 mmol) in 1,4-dioxane (15 mL) in a pressure vessel.

  • Add a 2.0 M solution of dimethylamine in THF (4.4 mL, 8.85 mmol, 5.0 equiv.).

  • Seal the vessel and heat to 120 °C for 16 hours.

  • Cool to room temperature, vent the vessel, and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (gradient elution: 20-60% ethyl acetate in hexanes) to obtain the fluorescent product.

Expected Outcomes & Characterization:

  • Appearance: Yellowish solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.6 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~3.3 (s, 6H, N(CH₃)₂), ~2.6 (s, 3H, CH₃).

  • Fluorescence Spectroscopy: The compound is expected to exhibit fluorescence in common organic solvents when excited with UV light (e.g., excitation at ~350 nm, emission at ~420 nm).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₅N₅ [M+H]⁺, found corresponding peak.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Halogenated heterocyclic compounds and palladium catalysts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

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Applications of 2,6-Dichloro-8-methyl-9H-purine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. Among the diverse array of purine analogs, 2,6-Dichloro-8-methyl-9H-purine stands out as a particularly versatile and powerful building block for the synthesis of novel drug candidates. The strategic placement of two reactive chlorine atoms at the C2 and C6 positions of the purine ring, coupled with the presence of a methyl group at C8, provides a unique platform for chemical diversification and the development of potent and selective inhibitors of various biological targets, most notably protein kinases.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both a conceptual framework for its use in drug design and detailed, field-proven protocols for the synthesis and evaluation of its derivatives.

Part 1: Application Notes - The Strategic Advantage of the this compound Scaffold

The utility of this compound as a scaffold in drug discovery stems from its inherent chemical properties and its ability to mimic the natural purine bases, adenine and guanine, which are recognized by a vast number of enzymes.

Chemical Reactivity and Synthetic Versatility

The two chlorine atoms at the C2 and C6 positions are excellent leaving groups, readily undergoing nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the sequential and regioselective introduction of a wide variety of substituents, including amines, alcohols, and thiols. The differential reactivity of the C6 and C2 positions often allows for selective substitution at C6 under milder conditions, followed by substitution at C2 under more forcing conditions, providing a controlled and predictable route to 2,6-disubstituted purine libraries.[1] The methyl group at the C8 position can influence the electronic properties of the purine ring and provide an additional vector for structure-activity relationship (SAR) studies.

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cell signaling pathways that are often dysregulated in cancer. The purine core of ATP, the universal phosphate donor for kinase-catalyzed reactions, makes purine analogs ideal candidates for competitive kinase inhibitors. Derivatives of 2,6-disubstituted purines have been extensively explored as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2][3]

The general strategy involves designing molecules where the purine core occupies the adenine-binding pocket of the kinase, while the substituents at the C2 and C6 positions project into adjacent hydrophobic regions, allowing for the fine-tuning of potency and selectivity. The 8-methyl group can provide beneficial steric interactions or be replaced with other groups to further explore the SAR.

G cluster_0 Drug Discovery Workflow Start This compound Scaffold Synthesis Library Synthesis via Nucleophilic Aromatic Substitution (SNAr) Start->Synthesis Versatile Building Block Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Synthesis->Screening Diverse Chemical Library Hit_ID Hit Identification Screening->Hit_ID Identification of Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Iterative Design and Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical Selection of Drug Candidate Clinical Clinical Trials Preclinical->Clinical G cluster_0 Experimental Workflow: Synthesis and Biological Evaluation Start This compound Step1 Step 1: SNAr at C6 (e.g., with an aniline derivative) Start->Step1 Intermediate 2-Chloro-6-substituted- 8-methyl-9H-purine Step1->Intermediate Step2 Step 2: SNAr at C2 (e.g., with an amine) Intermediate->Step2 Final_Compound 2,6-Disubstituted-8-methyl-9H-purine (Final Product) Step2->Final_Compound Assay Biological Evaluation: CDK2 Kinase Inhibition Assay Final_Compound->Assay Result IC50 Determination Assay->Result

Sources

Application Notes and Protocols for 2,6-Dichloro-8-methyl-9H-purine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Research Landscape of a Novel Purine Analog

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with profound biological activities. Within this class, 2,6-disubstituted purines have garnered significant attention in oncology for their potential to modulate key cellular processes involved in cancer progression. This guide focuses on 2,6-Dichloro-8-methyl-9H-purine , a specific analog within this promising family.

It is important to note that while the broader class of 2,6-dichloropurines is the subject of extensive research, published data specifically detailing the biological activity of the 8-methyl derivative is limited. Therefore, this document serves as both a detailed guide to the known and anticipated applications of this compound, drawing insights from its close structural relatives, and a roadmap for researchers to conduct their own investigations. The protocols and mechanistic discussions provided herein are based on established methodologies for analogous compounds and are intended to be adapted and validated for this compound.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogs represent a class of molecules that can interact with a wide array of biological targets due to their structural resemblance to endogenous purines, which are fundamental components of nucleic acids and cellular energy currency.[1] This mimicry allows them to interfere with essential cellular processes, a property that has been successfully exploited in the development of anticancer and antiviral therapies. The substitution pattern on the purine ring is a key determinant of the compound's biological activity, with modifications at the 2, 6, and 9 positions being particularly influential in conferring cytotoxic and anti-proliferative properties.[2]

This compound belongs to a subset of purine derivatives that are often investigated as inhibitors of various enzymes, including kinases, or as agents that disrupt nucleic acid synthesis. The presence of chlorine atoms at the 2 and 6 positions enhances the compound's reactivity and can modulate its interactions with biological targets.

Anticipated Mechanism of Action: Insights from Analogs

Based on extensive research into structurally similar 2,6-dichloropurine derivatives, this compound is hypothesized to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: A hallmark of many potent anticancer agents, the induction of programmed cell death, or apoptosis, is a likely outcome of cellular exposure to this compound. Studies on related molecules have demonstrated a significant increase in apoptotic cell populations following treatment.[3][4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another critical mechanism for inhibiting tumor growth. Analogous compounds have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

  • Modulation of Key Signaling Pathways: The anti-proliferative activity of substituted purines is often linked to their ability to interfere with critical intracellular signaling pathways. One such pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that can lead to a shutdown of protein synthesis and cell cycle arrest.[3]

Signaling Pathway: Hypothesized Impact on Cell Cycle and Apoptosis

G cluster_0 Cellular Environment cluster_1 Intracellular Effects 2_6_Dichloro_8_methyl_9H_purine 2,6-Dichloro-8-methyl- 9H-purine Kinase_Inhibition Kinase Inhibition (e.g., CDKs) 2_6_Dichloro_8_methyl_9H_purine->Kinase_Inhibition eIF2a_P Increased p-eIF2α 2_6_Dichloro_8_methyl_9H_purine->eIF2a_P Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest Protein_Synthesis_Inhibition Inhibition of Protein Synthesis eIF2a_P->Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Hypothesized mechanism of this compound in cancer cells.

Experimental Protocols: A Guide for Investigation

The following protocols are foundational for characterizing the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating any potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium.

    • Perform a cell count and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in each well is consistent and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to quantify apoptosis and analyze the cell cycle distribution of a cell population.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

    • Add PI staining solution and incubate in the dark for 15 minutes.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Expected Outcomes

The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines, based on data from structurally related compounds.

Cell LineCancer TypeAnticipated IC50 Range (µM)Reference Compound IC50 (µM)[3]
MCF-7Breast Cancer1 - 102.75 ± 0.02
HCT116Colon Cancer5 - 20> 20
A549Lung Cancer1 - 15Not Reported
HeLaCervical Cancer5 - 25Variable

Note: The "Anticipated IC50 Range" is an estimation based on the activity of similar 2,6-dichloropurine derivatives and should be experimentally determined for this compound.

Conclusion and Future Directions

This compound is a promising candidate for further investigation in cancer research. Based on the well-documented activities of its structural analogs, it is anticipated to exhibit anti-proliferative effects through the induction of apoptosis and cell cycle arrest. The protocols provided in this guide offer a robust framework for elucidating the specific mechanisms of action and therapeutic potential of this compound.

Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines.

  • Target Identification: Utilizing kinome profiling and other biochemical assays to identify the specific molecular targets of the compound.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and selectivity.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel anticancer agents.

References

  • Polat, M. F., Durmaz Şahin, İ., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2194382.
  • Campos, J. M., Conejo-García, A., Entrena, A., Marchal, J. A., & Ramírez, A. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European journal of medicinal chemistry, 46(9), 4348–4356.
  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European journal of medicinal chemistry, 76, 118–124.
  • Reyes-Vidal, C., Gallardo-Garrido, C., & Recabarren-Gajardo, G. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161.
  • The Intersection of Purine and Mitochondrial Metabolism in Cancer. (2021). Metabolites, 11(11), 748.

Sources

Designing Experiments with 2,6-Dichloro-8-methyl-9H-purine: An Application Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and a multitude of synthetic drugs.[1][2] Within this broad class, 2,6-disubstituted purine analogs have garnered significant attention for their potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] 2,6-Dichloro-8-methyl-9H-purine serves as a key intermediate and a pharmacophore in the development of targeted cancer therapeutics. Its chemical structure, featuring reactive chlorine atoms at the 2 and 6 positions, allows for further chemical modification to enhance potency and selectivity. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for designing experiments to investigate the anti-cancer properties of this compound and its derivatives.

Mechanism of Action: Targeting the Engine of Cell Proliferation

The primary mechanism by which many purine analogs exert their anti-cancer effects is through the inhibition of Cyclin-Dependent Kinases (CDKs).[2][5][6] CDKs are a family of protein kinases that act as the master regulators of the cell cycle, driving the progression through G1, S, G2, and M phases.[5][7] In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation.[5] Purine analogs, including derivatives of this compound, are designed to mimic ATP, the natural substrate for kinases, and bind to the ATP-binding pocket of CDKs, thereby inhibiting their activity.[2][8] This inhibition leads to cell cycle arrest, preventing cancer cells from dividing, and can subsequently trigger apoptosis (programmed cell death).[9]

Based on extensive research into 2,6-disubstituted purine derivatives, a primary target for this class of compounds is CDK2.[5][9][10] CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[5] By inhibiting CDK2, this compound and its analogs can halt the cell cycle at a critical checkpoint.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Rb pRb CDK2_CyclinE->Rb Phosphorylation G1_arrest G1/S Arrest CDK2_CyclinA CDK2/Cyclin A E2F E2F Rb->E2F Inhibition E2F->S Promotes Transcription Compound This compound Compound->CDK2_CyclinE Inhibition Compound->CDK2_CyclinA Inhibition Apoptosis Apoptosis Compound->Apoptosis Compound->G1_arrest

Figure 1: Proposed mechanism of action for this compound via CDK2 inhibition.

Physicochemical Properties and Stock Solution Preparation

A solid understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[11][12]
Molecular Weight 203.03 g/mol [11][12]
Appearance White to off-white crystalline solidGeneric observation for similar compounds
Solubility Soluble in DMSO and DMF; limited solubility in waterGeneric observation for similar compounds

Protocol 1: Preparation of Stock Solutions

Causality: A concentrated, stable stock solution is essential for accurate serial dilutions and to minimize the final concentration of the organic solvent in cell culture media, which can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for purine analogs and its compatibility with most cell culture assays at low concentrations (<0.5%).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Self-Validation:

  • Visual Inspection: The final stock solution should be clear and free of any precipitates.

  • Concentration Check (Optional): For rigorous studies, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by determining the molar extinction coefficient.

Application Note 1: Assessing Cytotoxicity and Anti-Proliferative Activity

The first step in evaluating the anti-cancer potential of this compound is to determine its effect on cell viability and proliferation. This is typically achieved by treating cancer cell lines with a range of concentrations of the compound and measuring the cellular response after a defined incubation period.

Protocol 2: Cell Viability Assay (MTT/XTT Assay)

Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active dehydrogenases can reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A375)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.1 µM to 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay Development: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Self-Validation:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to ensure the assay is performing as expected.

  • Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay.

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of This compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT/XTT Reagent incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for the cell viability assay.

Application Note 2: Investigating the Mechanism of Action - Cell Cycle Analysis

To confirm that this compound induces cell cycle arrest, flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Self-Validation:

  • Untreated Control: An untreated cell population should show a normal cell cycle distribution.

  • Cell Cycle Synchronization (Optional): For more precise studies, cells can be synchronized at a specific phase of the cell cycle before treatment.

Application Note 3: Investigating the Mechanism of Action - Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay should be performed.

Protocol 4: Annexin V/PI Apoptosis Assay

Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 3.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Self-Validation:

  • Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay.

  • Compensation: Ensure proper compensation is set on the flow cytometer to correct for spectral overlap between the fluorochromes.

Apoptosis_Assay_Workflow start Start treat Treat Cells with Compound start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Populations analyze->quantify end End quantify->end

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents, likely acting through the inhibition of CDKs. The protocols outlined in this guide provide a robust framework for the initial characterization of its biological activity. Future studies could involve:

  • Kinase Profiling: To identify the specific spectrum of kinases inhibited by the compound.

  • Western Blotting: To analyze the expression levels of key cell cycle and apoptosis-related proteins (e.g., cyclins, CDKs, pRb, PARP).

  • In Vivo Studies: To evaluate the anti-tumor efficacy of the compound in animal models.

  • Medicinal Chemistry Optimization: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically applying these experimental approaches, researchers can effectively elucidate the therapeutic potential of this compound and contribute to the development of next-generation cancer therapies.

References

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118–124. [Link]

  • Zhang, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2932. [Link]

  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. (2025). ResearchGate. [Link]

  • Al-Rashood, S. T., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 153, 107841. [Link]

  • Karp, J. E., et al. (2005). Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. Cancer Research, 65(8_Supplement), 2353. [Link]

  • Sheng, C., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 13(1), 1-22. [Link]

  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(13), 5122. [Link]

  • RSC. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]

  • Chow, K. U., et al. (2003). In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Leukemia & Lymphoma, 44(1), 165-173. [Link]

  • Wang, Z., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 15(1), 351-358. [Link]

  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

  • MDPI. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 24(12), 10303. [Link]

  • Gray, N. S., et al. (1998). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 41(10), 1637-1645. [Link]

  • Salas-Calvo, O., et al. (2019). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 24(21), 3848. [Link]

  • Kim, D. C., et al. (2003). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. European Journal of Medicinal Chemistry, 38(6), 525-532. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kumar, A., et al. (2013). Purine analogues as kinase inhibitors: a review. Mini-Reviews in Medicinal Chemistry, 13(10), 1465-1481. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Purine Analogs from 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2,6-Dichloropurine in Medicinal Chemistry

Purine analogs are a cornerstone of modern pharmacology, forming the structural basis for a multitude of therapeutic agents, particularly in antiviral and oncology research.[1][2] Their efficacy often stems from their ability to mimic endogenous purines, thereby interfering with metabolic or signaling pathways. At the heart of their synthesis lies 2,6-dichloropurine, a highly versatile and reactive scaffold.[1][3] Its value is derived from the two chlorine atoms at the C2 and C6 positions, which serve as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the controlled, stepwise introduction of diverse functional groups, enabling the systematic construction of complex and biologically active molecules. This guide provides an in-depth exploration of the chemical principles and detailed laboratory protocols for leveraging 2,6-dichloropurine in the synthesis of advanced purine analogs.

Core Principles: Understanding the Reactivity of the Dichloropurine Scaffold

The synthetic utility of 2,6-dichloropurine is governed by the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.[4][5]

2.1 The SNAr Mechanism: A Stepwise Pathway

The purine ring system is inherently electron-poor, a characteristic that is further amplified by the electron-withdrawing nature of the two chlorine substituents. This electronic deficiency makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of Leaving Group: The aromaticity is restored through the expulsion of the chloride ion, resulting in the net substitution of chlorine with the nucleophile.

2.2 The Cornerstone of Strategy: Regioselectivity

A critical aspect of dichloropurine chemistry is the differential reactivity of the C2 and C6 positions. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This predictable regioselectivity is the key to synthetic design.[8][9]

  • First Substitution (C6): The initial nucleophilic attack almost invariably occurs at the C6 position under mild conditions.

  • Second Substitution (C2): Substitution at the C2 position requires forcing conditions, such as higher temperatures, stronger nucleophiles, or extended reaction times, to overcome its lower reactivity.[10]

This reactivity gradient allows for the selective synthesis of C6-monosubstituted or C2,C6-disubstituted purines, where the substituents at each position can be different.

SNAr_Mechanism DCP 2,6-Dichloropurine C6_Sub 6-Nu¹,2-Chloro-purine DCP->C6_Sub + Nu¹H (Mild Conditions) (Selective at C6) C2C6_Sub 2-Nu²,6-Nu¹-purine C6_Sub->C2C6_Sub + Nu²H (Forcing Conditions) (Substitution at C2)

Figure 1: General workflow for the sequential SNAr on 2,6-dichloropurine.

Experimental Protocols: From Building Block to Bioactive Analog

The following protocols are designed to be self-validating, providing clear steps for synthesis, purification, and characterization. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol I: Selective Monosubstitution at the C6 Position

This procedure details the synthesis of N6-substituted-2-chloropurines, which are key intermediates for further diversification. The reaction with an amine is provided as a representative example.

Objective: To synthesize 2-Chloro-N-cyclohexyl-9H-purin-6-amine.

Materials:

  • 2,6-Dichloropurine (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Ethanol (EtOH)

  • Deionized Water

  • Silica Gel for chromatography

Procedure:

  • To a microwave reactor vessel, add 2,6-dichloropurine (e.g., 260 mg, 1.38 mmol), ethanol (2 mL), cyclohexylamine (1.52 mmol), and triethylamine (1.52 mmol).[10]

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 90 °C for 1.5 hours.[10]

    • Expert Insight: Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating.

  • Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol and then water to remove excess reagents and salts.

  • The crude product can be further purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-6% MeOH in CH₂Cl₂).[10]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product as a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

NucleophileConditionsYield (%)Reference
CyclohexylamineEtOH, Et₃N, 90°C (MW), 1.5h65[10]
MethylcyclohexylamineEtOH, Et₃N, 90°C (MW), 1.5h-[10]
Various AminesVariesModerate to High[8][9]
Table 1: Representative conditions for C6-amination of 2,6-dichloropurine.
Protocol II: Sequential Disubstitution at C2 and C6 Positions

This protocol demonstrates the synthesis of a 2,6-disubstituted purine, starting from the C6-monosubstituted intermediate prepared in Protocol I.

Objective: To synthesize N⁶-Cyclohexyl-N²-phenyl-9H-purine-2,6-diamine.

Two_Step_Synthesis cluster_step1 Step 1: C6-Substitution cluster_step2 Step 2: C2-Substitution start 2,6-Dichloropurine reagent1 Cyclohexylamine Et₃N, EtOH, 90°C start->reagent1 product1 2-Chloro-N-cyclohexyl- 9H-purin-6-amine reagent1->product1 reagent2 Aniline NMP, 150°C product1->reagent2 product2 N⁶-Cyclohexyl-N²-phenyl- 9H-purine-2,6-diamine reagent2->product2

Figure 2: Workflow for the two-step synthesis of a 2,6-diamino-substituted purine.

Materials:

  • 2-Chloro-N-cyclohexyl-9H-purin-6-amine (from Protocol I) (1.0 equiv)

  • Aniline (3.0 equiv)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-chloro-N-cyclohexyl-9H-purin-6-amine (e.g., 0.188 mmol) in N-methyl-2-pyrrolidone (NMP).[10]

  • Add aniline (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 150 °C and maintain for 14 hours.[10]

    • Expert Insight: The higher temperature and polar aprotic solvent (NMP) are necessary to facilitate the substitution at the less reactive C2 position.

  • After cooling to room temperature, add ice-water (approx. 15 mL) to the reaction mixture to precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with ice-water (5 x 15 mL) and brine (1 x 20 mL). This extensive washing is crucial to remove the high-boiling NMP solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude residue.

  • Purify the residue by silica gel flash chromatography, using a hexane/EtOAc gradient to elute the final product.[10]

  • Confirm the structure of the disubstituted purine analog by appropriate analytical methods (NMR, HRMS).

Protocol III: Synthesis of Nucleoside Analogs via Glycosylation

The attachment of a sugar moiety is a critical step in synthesizing many antiviral and anticancer drugs. This protocol outlines the glycosylation of 2,6-dichloropurine.[2]

Objective: To synthesize 2,6-dichloro-9-(β-D-ribofuranosyl)purine (protected).

Materials:

  • 2,6-Dichloropurine (1.05 equiv)

  • Potassium t-butoxide (1.0 equiv)

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (or other protected sugar)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Purine Salt Formation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 2,6-dichloropurine (0.19 mmol) in anhydrous DME (3 mL).[11]

  • Cool the suspension to 0 °C in an ice bath. Add potassium t-butoxide (0.18 mmol) portion-wise.[11]

  • Allow the solution to stir for 7 minutes at 0 °C, then for 15 minutes at room temperature. The formation of the potassium salt of the purine increases its nucleophilicity.

  • Remove the solvent under reduced pressure.

  • Glycosylation Coupling: To the dried purine salt, add anhydrous acetonitrile (2.5 mL) and anhydrous THF (2.9 mL). Stir the resulting suspension for 15 minutes at room temperature.[11]

  • Gradually add a solution of the protected sugar halide (e.g., Hoffer's chlorosugar, 0.18 mmol) in an anhydrous solvent.

  • Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by silica gel chromatography to isolate the protected nucleoside.

  • Deprotection: The acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final nucleoside analog.

Product Characterization

Accurate characterization is essential to confirm the successful synthesis of the target purine analog.

TechniquePurposeExample Data (2,6-Dichloropurine)
¹H NMR Confirms proton environment and structural integrity.-
¹³C NMR Verifies the carbon skeleton. Key for observing shifts upon substitution.C2: 153.4, C4: 154.2, C5: 130.3, C6: 157.0, C8: 145.5 (ppm in Polysol)[12]
HRMS Provides the exact mass, confirming the elemental composition.C₅H₂Cl₂N₄, Exact Mass: 187.965651 g/mol [12]
Table 2: Standard characterization data for the starting material.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many reagents, particularly for glycosylation, are moisture-sensitive. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere.

  • Regioselectivity Control: While C6 is intrinsically more reactive, over-aggressive conditions (high temperature) in the first step can lead to a mixture of mono- and di-substituted products. Careful temperature control is key.

  • Purification Challenges: Purine derivatives can exhibit poor solubility or streak on silica gel columns. Experiment with different solvent systems, including the addition of small amounts of acid (acetic acid) or base (triethylamine) to the eluent to improve peak shape.

  • N9 vs. N7 Alkylation: In some reactions, alkylation can occur at the N7 position of the imidazole ring in addition to the desired N9 position. Reaction conditions and the nature of the purine substrate can influence this ratio. Products often need to be separated chromatographically.

Conclusion

2,6-Dichloropurine is an exceptionally powerful and reliable platform for the synthesis of diverse purine analogs. By understanding the fundamental principles of its reactivity—namely, the SNAr mechanism and the inherent regioselectivity of the C6 and C2 positions—researchers can strategically and efficiently construct vast libraries of compounds for drug discovery and development. The protocols outlined herein provide a robust foundation for accessing C6-mono-, C2-mono- (via other routes), and C2,C6-disubstituted purines and their corresponding nucleosides, paving the way for the next generation of purine-based therapeutics.

References

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. [Link]

  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. (2026). OChem. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. ResearchGate. [Link]

  • Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. [Link]

  • PubChem Compound Summary for CID 5324412, 2,6-Dichloropurine. National Center for Biotechnology Information. [Link]

  • Reddy, T. S., et al. (2010). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. [Link]

  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]

  • Wan, Y., et al. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development. [Link]

  • Dobak, I., et al. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. [Link]

  • Chegaev, K., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of C2′-β-fluoro-substituted purine nucleosides via new acyl derivatives of 2,6-dichloropurine D-riboside. ResearchGate. [Link]

  • 2,6-Dichloropurine. SpectraBase. [Link]

  • Synthesis. Science of Synthesis. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate. [Link]

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scale-up synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics. Purine analogs are fundamental scaffolds in medicinal chemistry, and the targeted compound serves as a versatile precursor for a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] This document provides a step-by-step methodology, explains the chemical principles, outlines critical safety procedures, and details analytical methods for quality control, designed for researchers and process chemists in drug development.

Introduction and Scientific Background

Substituted purines are a class of nitrogen-containing heterocycles that are of immense interest in pharmaceutical research due to their structural similarity to the endogenous purine bases, adenine and guanine.[3] The introduction of chloro-substituents at the 2- and 6-positions of the purine ring creates highly reactive sites for nucleophilic substitution, making 2,6-dichloropurines invaluable building blocks for constructing diverse molecular libraries.[4] this compound (CAS 57476-37-6) is a crucial intermediate used in the synthesis of compounds targeting various enzymes and receptors.[5][6]

The protocol described herein focuses on the direct chlorination of 8-methylxanthine. This approach is favored for its efficiency and industrial applicability. The conversion of hydroxyl groups on the purine ring to chlorides is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The reaction is often facilitated by the presence of a tertiary amine, which can act as a catalyst and acid scavenger.[9][10]

Reaction Principle and Mechanism

The core of this synthesis is the conversion of the lactam (amide) functionalities in 8-methylxanthine into chloro-imidoyl groups, which are then displaced to form the final dichlorinated aromatic purine system. The generally accepted mechanism involves the activation of the carbonyl oxygen atoms of 8-methylxanthine by phosphorus oxychloride. A tertiary amine, such as N,N-diethylaniline, facilitates the reaction. The resulting intermediate readily undergoes nucleophilic attack by chloride ions to yield the desired this compound.

ReactionMechanism cluster_reactants Reactants cluster_process Process cluster_products Products 8MX 8-Methylxanthine Activation Activation of Carbonyls 8MX->Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Activation Base Tertiary Amine (e.g., N,N-Diethylaniline) Base->Activation Catalyst Chlorination Nucleophilic Attack by Cl⁻ Activation->Chlorination Product This compound Chlorination->Product Byproducts Phosphorus-based byproducts Chlorination->Byproducts

Caption: General reaction pathway for the chlorination of 8-methylxanthine.

Materials and Equipment

Reagents & Solvents Grade Supplier Example
8-Methylxanthine≥98%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N,N-Diethylaniline≥99.5%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Deionized WaterLaboratory GradeN/A
Crushed IceN/AN/A
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Equipment
10 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
Heating/Cooling Circulator
Addition Funnel (1 L)
Large Buchner Funnel and Filter Flask (5 L)
Vacuum Pump
Rotary Evaporator
pH Meter or pH strips
Standard Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~200g scale synthesis. All operations involving phosphorus oxychloride must be performed in a well-ventilated chemical fume hood.

Workflow A Step 1: Reactor Setup & Inerting B Step 2: Reagent Charging A->B Ensure dry C Step 3: Controlled POCl₃ Addition B->C Maintain temp D Step 4: Reaction & Monitoring C->D Exothermic E Step 5: Reaction Quench D->E Monitor by HPLC/TLC F Step 6: Product Isolation E->F Precipitation G Step 7: Purification (Recrystallization) F->G Crude solid H Step 8: Drying & Characterization G->H Pure solid

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reactor Setup 1.1. Assemble the 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃. 1.2. Connect the condenser to a gas bubbler or a scrubbing system containing a dilute sodium bicarbonate solution to neutralize evolved HCl gas. 1.3. Purge the reactor with an inert gas (Nitrogen or Argon).

Step 2: Reagent Charging 2.1. To the inerted reactor, add 8-methylxanthine (200 g, 1.20 mol). 2.2. Add N,N-diethylaniline (715 g, 4.80 mol, 4.0 eq). 2.3. Begin stirring the suspension at a moderate speed (e.g., 150-200 RPM) to ensure good mixing. 2.4. Set the circulator to cool the reactor jacket to 0-5 °C.

Step 3: Addition of Phosphorus Oxychloride 3.1. Charge phosphorus oxychloride (POCl₃) (1108 g, 7.23 mol, 6.0 eq) to a 1 L addition funnel. 3.2. Once the reactor contents reach 0-5 °C, begin the dropwise addition of POCl₃. Causality Note: This addition is highly exothermic. A slow, controlled addition rate is critical to maintain the internal temperature below 20 °C, preventing runaway reactions and minimizing side-product formation.

Step 4: Reaction at Reflux 4.1. After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C). 4.2. Maintain the reflux for 4-6 hours. The reaction progress should be monitored. Monitoring Protocol: Withdraw a small aliquot (~0.1 mL) of the reaction mixture, carefully quench it in ice water, extract with ethyl acetate, and analyze by TLC or HPLC to check for the disappearance of the starting material.

Step 5: Reaction Quench 5.1. Once the reaction is complete, cool the mixture to room temperature (20-25 °C). 5.2. In a separate, appropriately sized vessel (e.g., 20 L bucket or reactor), prepare a large volume of crushed ice and water (approx. 8 L). 5.3. Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. Safety Note: This quenching process is extremely exothermic and will generate significant amounts of HCl gas. This must be performed in a highly efficient fume hood. The addition rate must be controlled to manage the heat and gas evolution.

Step 6: Isolation of Crude Product 6.1. A solid precipitate will form in the quench vessel. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. 6.2. Isolate the crude solid product by vacuum filtration using a large Buchner funnel. 6.3. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is approximately neutral (pH 6-7). 6.4. Wash the cake with a small amount of cold methanol (200 mL) to remove some colored impurities.

Step 7: Purification by Recrystallization 7.1. Transfer the damp crude solid to a large Erlenmeyer flask. 7.2. Add a suitable solvent for recrystallization, such as methanol or an isopropanol/water mixture. The exact volume will depend on the amount of crude product but start with approximately 1.5-2.0 L. 7.3. Heat the mixture with stirring until the solid completely dissolves. 7.4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. 7.5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry briefly.

Step 8: Drying and Final Characterization 8.1. Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. 8.2. Determine the final yield and characterize the product for identity and purity using the analytical methods described below.

Process Safety and Hazard Analysis

This synthesis involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory before proceeding.

Hazard Risk Mitigation Strategy
Phosphorus Oxychloride (POCl₃) Highly corrosive, toxic by inhalation, reacts violently with water.[8][11]Handle only in a chemical fume hood. Wear appropriate PPE, including a face shield and acid-resistant gloves. Ensure all equipment is dry. Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate) readily available.
Exothermic Reactions Addition of POCl₃ and the final quench are highly exothermic and can lead to a runaway reaction if not controlled.Use a jacketed reactor with a cooling circulator. Add reagents slowly and monitor the internal temperature continuously. Perform the quench with a large excess of ice and slow addition.
HCl Gas Evolution Reaction and quench steps produce large volumes of corrosive HCl gas.Perform all steps in a well-ventilated fume hood. Use a gas scrubber to neutralize the off-gas before venting.
Product Hazards The target compound is harmful if swallowed and causes skin and eye irritation.Avoid generating dust. Wear gloves, safety glasses, and a lab coat when handling the solid product.

Analytical Characterization

To ensure the final product meets the required quality standards, the following analytical tests should be performed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11][12] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the compound.[6][13] The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₄Cl₂N₄, MW: 203.03 g/mol ).[5][6] The isotopic pattern for two chlorine atoms should be observed.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.[11]

Data Summary Table

Parameter Target Value
Starting Material (8-Methylxanthine) 200 g (1.20 mol)
Phosphorus Oxychloride 1108 g (7.23 mol)
N,N-Diethylaniline 715 g (4.80 mol)
Reaction Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Expected Yield (Typical) 180-210 g (74-86%)
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol [5]

References

  • Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627. ([Link])

  • Montgomery, J. A. (1962). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Florida State University Libraries. ([Link])

  • Google Patents. (2022).
  • Maruyama, T., Kozai, S., & Sasaki, F. (2000). Method for the synthesis of uric acid derivatives. Nucleosides, Nucleotides & Nucleic Acids, 19(7), 1193-203. ([Link])

  • Sun, X., & Tao, X. (2005). Industrialized Synthesis of 2,6-Dithiopurine and 2,6-Dichloropurine. Journal of East China University of Science and Technology. ([Link])

  • Maruyama, T., Kozai, S., & Sasaki, F. (2000). Method for the Synthesis of Uric Acid Derivatives. ResearchGate. ([Link])

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 16(10), 1673–1676. ([Link])

  • Wikipedia. (n.d.). Purine. Retrieved from Wikipedia. ([Link])

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. ([Link])

  • Lowy, B. A. (1952). The chlorination of uric acid by phosphorus oxychloride in the presence of certain aliphatic and aromatic amine hydrochlorides. Oregon State University. ([Link])

  • PubChem. (n.d.). This compound. Retrieved from PubChem. ([Link])

  • Basicmedical Key. (2016). Uric Acid, Gout and Purine Metabolism. ([Link])

  • Google Patents. (2022).
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. ([Link])

  • Valsborg, J. S., et al. (1995). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. ResearchGate. ([Link])

  • OSTI.GOV. (1995). Synthesis of [8-{sup 14}C]-2,6-dichloro-9H-purine, a radiolabelled precursor for {sup 14}C-nucleosides. ([Link])

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ([Link])

  • Abdel-Baky, R. M., et al. (2025). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. ([Link])

  • Al-Obaid, A. M., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. ([Link])

  • Saladino, R., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. National Institutes of Health. ([Link])

  • Lobo, V., et al. (2022). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. National Institutes of Health. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,6-Dichloro-8-methyl-9H-purine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields and purity.

Section 1: Synthesis Overview and Core Principles

The most prevalent and scalable method for synthesizing this compound is the direct chlorination of 8-methylxanthine. This reaction typically employs phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a phase-transfer catalyst, to convert the hydroxyl groups of the purine core into chlorides.

The fundamental transformation is the conversion of the lactam functionality within the 8-methylxanthine ring into chloro-imine groups. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is critical. It acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate with POCl₃, which is a more potent electrophile than POCl₃ alone. This catalysis allows the reaction to proceed under more controlled temperature conditions, thereby minimizing the formation of degradation byproducts often seen at higher temperatures.

Synthesis_Pathway A 8-Methylxanthine D Reactive Intermediate (Vilsmeier-Haack Adduct) A->D Electrophilic attack B POCl₃ (Phosphorus Oxychloride) B->D C N,N-Dimethylaniline (Catalyst) C->D Catalysis E This compound D->E Nucleophilic substitution (Cl⁻)

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and why?

A1: The recommended and most cost-effective starting material is 8-methylxanthine[1]. It is a stable, commercially available solid that possesses the complete purine core with the correct C8-methyl substituent already in place. This avoids additional steps to build the purine ring system, making the synthesis highly convergent.

Q2: Why is phosphorus oxychloride (POCl₃) the chlorinating agent of choice?

A2: POCl₃ is a powerful and effective reagent for this type of transformation. It serves a dual purpose: activating the amide carbonyls for nucleophilic attack and providing the chloride nucleophiles. Its liquid state and relatively low boiling point (105.8 °C) make it suitable as both a reagent and a solvent for the reaction, although high-boiling co-solvents or catalysts are often used.

Q3: What is the role of the tertiary amine (e.g., N,N-dimethylaniline)? Is it optional?

A3: While the reaction can be driven to completion with neat POCl₃ at high temperatures, the addition of a tertiary amine catalyst is highly recommended for improving yield and purity. The amine reacts with POCl₃ to form a more electrophilic chlorophosphonium intermediate. This intermediate more readily activates the xanthine substrate, allowing the reaction to proceed efficiently at lower temperatures (typically around 110-120 °C) compared to refluxing neat POCl₃. This minimizes thermal degradation and the formation of tarry byproducts, simplifying purification. Therefore, it should not be considered optional for an optimized process.

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress is best monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a mobile phase such as 10% Methanol in Dichloromethane. The starting material, 8-methylxanthine, is highly polar and will have a low Rf value. The product, this compound, is significantly less polar and will have a much higher Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • HPLC: A reverse-phase C18 column with a water/acetonitrile gradient is effective for monitoring the disappearance of the starting material and the appearance of the product peak.

Q5: What are the most common impurities or side products?

A5: The most common impurities include:

  • Unreacted 8-methylxanthine: Due to incomplete reaction.

  • Mono-chlorinated intermediates: Such as 2-chloro-8-methylhypoxanthine or 6-chloro-8-methylxanthine. These arise from insufficient reaction time, temperature, or amount of chlorinating agent.

  • Decomposition products: Dark, polymeric, or tarry substances resulting from excessive heat or prolonged reaction times.

  • Hydrolysis products: If moisture is introduced during work-up before all POCl₃ is quenched, the product can hydrolyze back to a mono-chloro or di-hydroxy species.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is Starting Material (SM) consumed on TLC/HPLC? start->q1 cause1 Cause: Inactive Reagents or Insufficient Temperature q1->cause1 No cause2 Cause: Degradation or Side Reactions q1->cause2 Yes sol1 Solution: 1. Use fresh, dry POCl₃. 2. Ensure catalyst is pure. 3. Verify reaction temperature. cause1->sol1 q2 Are dark tars or multiple spots visible on TLC? cause2->q2 cause3 Cause: Temperature too high or reaction too long q2->cause3 Yes cause4 Cause: Difficult Work-up/ Product Loss q2->cause4 No sol3 Solution: 1. Reduce reaction temp. 2. Monitor closely and stop when SM is consumed. cause3->sol3 sol4 Solution: 1. Ensure slow, cold quench. 2. Use appropriate extraction solvent (e.g., EtOAc). 3. Adjust pH carefully. cause4->sol4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 1: The reaction is stalled; starting material is not being consumed.

  • Question: Have you checked the quality of your reagents and the reaction temperature?

  • Answer & Rationale: This is the most common issue and typically points to three potential causes:

    • Hydrolyzed POCl₃: Phosphorus oxychloride reacts readily with atmospheric moisture to form phosphoric acid and HCl, rendering it inactive. Always use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Moisture in the Reaction: The presence of water in the starting material or solvent will consume the chlorinating agent. Ensure your 8-methylxanthine is thoroughly dried in vacuo before use and that all glassware is oven-dried.

    • Insufficient Temperature: The reaction requires significant thermal energy. Ensure your heating mantle or oil bath is calibrated and that the internal temperature of the reaction mixture reaches the target (e.g., 115 °C). A thermometer placed directly in the reaction flask (with proper sealing) is more reliable than measuring the bath temperature.

Problem 2: The final product is a mixture of mono- and di-chlorinated purines.

  • Question: Did you use a sufficient excess of POCl₃ and allow adequate reaction time?

  • Answer & Rationale: The conversion of the first hydroxyl group is generally faster than the second. To drive the reaction to completion and ensure full dichlorination, a stoichiometric excess of POCl₃ is necessary.

    • Stoichiometry: A common mistake is using too little POCl₃, especially when it also serves as the solvent. Ensure at least 5-10 molar equivalents are used relative to the 8-methylxanthine.

    • Reaction Time: Monitor the reaction by TLC. If you see an intermediate spot between your starting material and product, the reaction is not yet complete. Extend the reaction time (e.g., in 1-hour increments) until this intermediate is fully converted to the final product.

Problem 3: The reaction mixture turned black and produced a low yield of impure, tarry product.

  • Question: How did you control the reaction temperature?

  • Answer & Rationale: This indicates thermal decomposition. Purine rings, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures.

    • Temperature Control: The use of a catalyst like N,N-dimethylaniline allows the reaction to proceed at a lower, more controlled temperature. Without it, you may need to reach the reflux temperature of POCl₃, which can be too aggressive. Use a thermocouple-controlled heating mantle to prevent temperature overshoots.

    • Reaction Time: Do not let the reaction run for an extended period after completion. Once TLC indicates full conversion, proceed immediately to the work-up.

Problem 4: I am losing a significant amount of product during the work-up.

  • Question: How are you quenching the reaction and extracting the product?

  • Answer & Rationale: The work-up is critical for both safety and yield. POCl₃ reacts violently with water in a highly exothermic process.

    • Quenching: The reaction mixture must be cooled to room temperature and then poured slowly onto a mixture of ice and water with vigorous stirring. Never add water directly to the hot reaction flask. This controlled quench prevents localized heating that can hydrolyze the chlorinated product.

    • pH Adjustment: After quenching, the solution will be highly acidic. The product may be protonated and partially soluble in the aqueous layer. Carefully neutralize the solution with a base like solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8. This will ensure the product is in its neutral, less polar form, maximizing its partitioning into the organic extraction solvent.

    • Extraction: Use a robust organic solvent like Ethyl Acetate (EtOAc) for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Section 4: Optimized Experimental Protocol

Disclaimer: This protocol involves hazardous materials. Perform a full risk assessment and conduct all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • 8-methylxanthine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • N,N-Dimethylaniline (3.0 eq)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Thermometer or thermocouple

  • Heating mantle or oil bath

  • Ice, deionized water

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a reflux condenser under a nitrogen atmosphere. Add 8-methylxanthine (1.0 eq).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (10.0 eq) followed by N,N-dimethylaniline (3.0 eq) to the flask via syringe.

  • Heating: Heat the stirred reaction mixture to 115 °C (internal temperature). The solid starting material should gradually dissolve as the reaction proceeds.

  • Monitoring: After 2 hours, take a small aliquot (carefully), quench it in a vial with ice and NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. Monitor for the disappearance of the 8-methylxanthine spot. Continue heating and monitoring every 1-2 hours until the starting material is consumed (typically 4-6 hours).

  • Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice slurry.

  • Neutralization: Continue stirring for 30 minutes to ensure all POCl₃ is hydrolyzed. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water (1x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

  • Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: Impact of Reaction Parameters on Yield

ParameterConditionExpected YieldPurityRationale
Catalyst None (Neat POCl₃, 150°C)40-60%Low-ModerateHigh temperature leads to significant byproduct formation and degradation.
N,N-Dimethylaniline75-90%HighCatalysis allows for lower reaction temperatures, minimizing degradation.[2]
Temperature 90 °CLowHighInsufficient energy to overcome the activation barrier for the second chlorination.
115 °CHighHighOptimal balance between reaction rate and minimal thermal decomposition.
>140 °CModerate-LowLowIncreased rate of degradation and side reactions leads to lower isolated yield.
Moisture AnhydrousHighHighPrevents consumption of the chlorinating agent and hydrolysis of the product.
Trace H₂O presentLowModeratePOCl₃ is consumed by water, leading to incomplete reaction.

References

  • Synthesis of 2,6-diamino-substituted purines. ResearchGate. (n.d.). Retrieved from [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,6-Dichloro-8-methyl-9H-purine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dichloro-8-methyl-9H-purine. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered during column chromatography. Our focus is on explaining the causality behind experimental choices to empower you with a robust, self-validating purification protocol.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My target compound, this compound, is not eluting from the silica gel column. What is happening and how can I fix it?

A1: This is a common issue that typically points to one of two root causes: an inappropriate mobile phase or strong, undesired interactions with the stationary phase.

  • Causality: this compound possesses multiple nitrogen atoms in its purine core, which can act as hydrogen bond acceptors or Lewis bases.[1] The surface of standard silica gel is populated with acidic silanol groups (Si-OH).[2] These basic nitrogens can interact very strongly with the acidic silanol groups, leading to irreversible adsorption, especially if the mobile phase is not polar enough to disrupt this interaction.[3][4]

  • Solutions:

    • Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, begin introducing methanol. A gradient of 0-10% methanol in dichloromethane is often effective for moderately polar purines.[5]

    • "Methanol Purge": If a gradual increase is ineffective, you can attempt to "strip" the column with a highly polar solvent. After running your gradient, flushing the column with 100% methanol will elute almost all remaining polar compounds.[4] Be aware that this may also elute strongly adsorbed impurities.

    • Check for Decomposition: It is possible the compound degraded on the acidic silica. Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[6]

Q2: I'm observing significant peak tailing in my collected fractions. How can I achieve sharper, more defined bands?

A2: Peak tailing is a classic sign of non-ideal chromatographic behavior, usually caused by secondary interactions between the analyte and the stationary phase.

  • Causality: As mentioned above, the interaction between the basic purine nitrogens and acidic silica silanol groups is the primary cause of tailing.[3] This interaction is heterogeneous, meaning some molecules bind more strongly than others, causing them to lag behind the main band and create a "tail."

  • Solutions:

    • Add a Basic Modifier: Introduce a small amount (0.1-1%) of a competitive base, such as triethylamine (TEA) or pyridine, to your mobile phase. These amines will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and resulting in a more symmetrical peak shape.

    • Use a Different Stationary Phase: If modifiers are not desired or ineffective, consider an alternative stationary phase.

      • Amine-functionalized silica: This phase has a basic surface that repels the basic analyte, minimizing strong interactions and often providing excellent peak shape without modifiers.[5]

      • Neutral or Basic Alumina: Alumina is another polar adsorbent that can be obtained in acidic, neutral, or basic forms.[2] Using neutral or basic alumina can prevent the acid-base interactions that cause tailing on silica.

      • Reversed-Phase (C18): In reversed-phase chromatography, tailing can still occur due to residual silanol groups. Adding a volatile acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., water/acetonitrile) can protonate the purine, leading to sharper peaks.[5]

Q3: My compound appears to be degrading on the column, leading to low recovery and impure fractions. How can I confirm this and what is the solution?

A3: Compound stability is a critical factor, and the acidic nature of silica gel can catalyze decomposition for sensitive molecules.[6]

  • Causality: The chlorine atoms on the purine ring are electron-withdrawing, making the C-Cl bonds susceptible to nucleophilic attack. The water content of the silica gel, combined with its acidic surface, can facilitate hydrolysis, replacing a chlorine atom with a hydroxyl group.[7][8]

  • Troubleshooting & Solutions:

    • 2D TLC Analysis: To definitively test for on-plate decomposition, perform a 2D TLC. Spot the compound in one corner of a square TLC plate and run it in your chosen eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent.[4] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.[6]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with your non-polar solvent component (e.g., hexane) and adding 1% triethylamine. After stirring, the silica can be packed as usual. This "deactivated" silica is much gentler on acid-sensitive compounds.

    • Switch to a Non-Acidic Stationary Phase: The most reliable solution is to avoid acidic silica altogether. As recommended previously, neutral alumina, amine-functionalized silica, or reversed-phase C18 silica are excellent alternatives.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of the purification.

Q1: What is the recommended stationary phase for purifying this compound?

A1: The choice of stationary phase depends on the scale of your purification, the nature of the impurities, and the stability of your compound.

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography.[5] It is highly effective for separating compounds with different polarities. However, due to its acidic nature, it can cause issues like peak tailing and decomposition for purine derivatives.[3][6] It is recommended only after confirming compound stability.

  • Amine-Functionalized Silica: This is an excellent alternative to standard silica. The basic surface minimizes interactions with the purine ring, often leading to better resolution and peak shape without the need for mobile phase modifiers.[5]

  • Reversed-Phase (C18) Silica: This is ideal for preparative HPLC. Purines are well-retained and can be eluted with water/acetonitrile or water/methanol gradients.[5] It is a robust method, but often requires the addition of an acid modifier like TFA or formic acid for optimal results.[5]

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[2] This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent.

  • Step-by-Step Selection Process (TLC):

    • Start with a binary system. For normal-phase silica, common starting points are Hexane/Ethyl Acetate and Dichloromethane/Methanol.[5]

    • Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate.

    • Develop the plate in a solvent system of intermediate polarity (e.g., 70:30 Hexane:EtOAc or 95:5 DCM:MeOH).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio based on the result:

      • If all spots are at the bottom (low Rf), increase the polarity of the mobile phase (add more of the polar solvent).

      • If all spots are at the top (high Rf), decrease the polarity (add more of the non-polar solvent).

    • Fine-tune the ratio until your target compound has an Rf of ~0.35 and is well-separated from major impurities.

Q3: What is the best method for loading my sample onto the column?

A3: Proper sample loading is crucial for achieving sharp bands and good separation. The choice between wet and dry loading depends on your sample's solubility.[9]

  • Wet Loading: This method is suitable if your compound is readily soluble in the initial mobile phase.

    • Dissolve your crude sample in the minimum possible volume of the eluent.[9]

    • Using a pipette, carefully apply the concentrated solution to the top of the packed column bed, allowing it to absorb fully into the stationary phase without disturbing the surface.[9]

  • Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase or for achieving the highest resolution.[6][9]

    • Dissolve your crude sample in a low-boiling-point solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (typically 5-10 times the mass of your sample) to the solution.[9]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This ensures the sample starts as a very narrow, uniform band.

Data & Protocols

Table 1: Recommended Starting Solvent Systems (Normal Phase Silica Gel)
Impurity ProfileRecommended Solvent SystemModifier (if needed for tailing)Rationale
Non-polar impurities (e.g., unreacted starting materials)Hexane / Ethyl Acetate (Gradient)0.1 - 0.5% TriethylamineProvides good separation for less polar compounds. The gradient allows for elution of the moderately polar target compound.[5]
Polar impurities (e.g., byproducts, hydrolyzed species)Dichloromethane / Methanol (Gradient)0.1 - 0.5% TriethylamineA stronger solvent system capable of eluting more polar compounds while still providing selectivity.[5]
Complex mixture with varying polaritiesToluene / Acetone (Gradient)Not typically requiredOffers different selectivity compared to standard systems and can sometimes resolve challenging separations.

Visual Workflow: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for diagnosing and solving common separation issues during column chromatography.

TroubleshootingWorkflow Start Problem: Poor Separation Cause1 Cause: Rf Values Too Close Start->Cause1 Cause2 Cause: Peak Tailing / Streaking Start->Cause2 Cause3 Cause: Column Overloaded Start->Cause3 Cause4 Cause: Compound Degradation Start->Cause4 Sol1a Solution: Optimize Solvent System (Try different solvents) Cause1->Sol1a Different Selectivity Needed Sol2a Solution: Add Modifier to Eluent (e.g., 0.1% TEA) Cause2->Sol2a Mask Silanol Groups Sol3a Sol3a Cause3->Sol3a Improve Band Shape Sol4a Solution: Perform 2D TLC (Confirm instability) Cause4->Sol4a Diagnose Problem Sol1b Solution: Switch Stationary Phase (Amine, C18, Alumina) Sol1a->Sol1b If Unsuccessful Sol4b Solution: Use Deactivated Silica or Alternative Phase Sol4a->Sol4b If Degradation Confirmed

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Guidechem. (n.d.). 2,6-dichloro-9-methyl-9h-purine 2382-10-7.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. AN59.
  • Li, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 798.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12134105, this compound.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
  • Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(11), 2369–2372.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Harris, E. B. J., et al. (2015, February 13). What is the most polar solvent usable in silica gel chromatography?. ResearchGate.

Sources

Technical Support Center: Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-8-methyl-9H-purine. As a key intermediate in the development of various bioactive molecules, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.

Question 1: My final product shows two additional spots on TLC/peaks in HPLC, both less polar than the starting material but more polar than the desired product. What are they likely to be?

Answer: This is a classic case of incomplete chlorination. The two common side products in this synthesis are the monochlorinated intermediates: 2-chloro-8-methyl-9H-purin-6(7H)-one and 6-chloro-8-methyl-1H-purin-2(3H)-one .

  • Causality: The starting material, 8-methylxanthine, has two hydroxyl groups at the C2 and C6 positions that are converted to chlorides by phosphorus oxychloride (POCl₃). If the reaction conditions (temperature, time, or reagent stoichiometry) are insufficient, the reaction may stall after the chlorination of only one hydroxyl group. The C6 position is generally more reactive than the C2 position.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonging the reflux time or cautiously increasing the temperature can drive the reaction to completion. Monitor the reaction progress by TLC or HPLC until the starting material and monochloro intermediates are no longer detectable.

    • Ensure Sufficient POCl₃: A significant excess of POCl₃ is often required to act as both reagent and solvent. Ensure you are using a sufficient molar excess as detailed in established protocols.

    • Use of Additives: The addition of a tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction. These bases act as catalysts and HCl scavengers, promoting the formation of the dichlorinated product.[1][2]

Question 2: After quenching the reaction and performing an aqueous workup, my NMR spectrum shows the presence of starting material (8-methylxanthine) and monochloro-intermediates that were absent in the crude reaction mixture. What happened?

Answer: This issue points to the hydrolysis of your desired this compound product during the workup phase.

  • Causality: The chloro groups on the purine ring are susceptible to nucleophilic substitution, particularly by water. During the quenching of excess POCl₃, the generation of hydrochloric acid creates a highly acidic and aqueous environment. If the temperature is not strictly controlled or if the product is exposed to these conditions for an extended period, the chloro groups can hydrolyze back to hydroxyl groups, regenerating the monochloro intermediates and even the starting 8-methylxanthine.[2][3][4]

  • Troubleshooting Steps:

    • Controlled Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice while vigorously stirring. This helps to dissipate the heat generated from the exothermic hydrolysis of POCl₃. Maintain the temperature below 5 °C throughout the quenching process.

    • Rapid Extraction: Immediately following the quench, neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a neutral or slightly basic pH. Proceed with the extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) without delay.

    • Minimize Contact with Water: After phase separation, wash the organic layer with brine to remove residual water and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Question 3: I observe a persistent, highly polar impurity in my crude product that is difficult to remove by standard chromatography. What could this be?

Answer: You may be observing a stable phosphorylated intermediate or a byproduct from the reaction of POCl₃ with an additive.

  • Causality: POCl₃ can react with the hydroxyl groups of 8-methylxanthine to form phosphate esters. While these are typically intermediates, under certain conditions, a stable adduct can form. Research has shown that POCl₃ can form covalent adducts with purine derivatives.[1] Additionally, if a tertiary amine like N,N-diethylaniline is used, it can react with POCl₃ to form a phosphorylated amine complex, which can be a persistent impurity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture in the reaction can react with POCl₃ to form phosphoric acid, which can complicate the reaction and purification. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Optimize Additive Stoichiometry: If using a tertiary amine, ensure it is used in the correct catalytic or stoichiometric amount. An excessive amount can lead to more side products.

    • Modified Workup: A carefully controlled aqueous workup should hydrolyze most phosphorylated intermediates. If the impurity persists, consider a modified purification, such as a different solvent system for chromatography or recrystallization from a suitable solvent.

Question 4: My reaction mixture turned a dark color, and the yield of the desired product is low, with several unidentified byproducts. What could be the cause?

Answer: Dark coloration and the formation of multiple byproducts can be indicative of decomposition or side reactions involving the solvent or additives, particularly at high temperatures.

  • Causality: If N,N-dimethylformamide (DMF) is used as a solvent, it can react with POCl₃ to form a Vilsmeier-Haack reagent.[5][6] This highly reactive electrophile can potentially lead to formylation or other undesired reactions on the purine ring, especially at elevated temperatures.[7][8] Decomposition of the starting material or product under harsh conditions can also lead to a complex mixture.

  • Troubleshooting Steps:

    • Solvent Selection: Consider using POCl₃ as both the reagent and solvent to avoid complications from other solvents. If a co-solvent is necessary, choose one that is inert under the reaction conditions, such as acetonitrile or a high-boiling hydrocarbon.

    • Temperature Control: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can promote decomposition and side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound? A1: The most common and direct precursor is 8-methylxanthine. This compound already possesses the required purine core and the methyl group at the 8-position.

Q2: Why is an excess of phosphorus oxychloride (POCl₃) generally used? A2: An excess of POCl₃ serves a dual purpose. It acts as the chlorinating agent and often as the reaction solvent, ensuring the starting material remains in solution and providing a high concentration of the reagent to drive the reaction to completion.[9]

Q3: What is the role of tertiary amines like N,N-diethylaniline in this reaction? A3: Tertiary amines act as catalysts. They can activate the hydroxyl groups of the xanthine derivative towards chlorination and also serve as scavengers for the hydrochloric acid (HCl) produced during the reaction, which can help to push the equilibrium towards the product side.[1][2]

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product? A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is highly effective for separating the starting material, intermediates, and the final product.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities if they are present in sufficient concentration.

Detailed Experimental Protocol: Chlorination of 8-Methylxanthine

This protocol provides a step-by-step methodology for the synthesis of this compound, with critical steps highlighted.

Materials:

  • 8-methylxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 8-methylxanthine (1 equivalent).

  • Addition of Reagents: Under an inert atmosphere (optional but recommended), add N,N-diethylaniline (1.5 equivalents). To this mixture, carefully add an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents) to act as both reagent and solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material and monochloro-intermediates.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Once the quench is complete and the temperature has stabilized below 10 °C, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizing the Reaction and Side Products

The following diagrams illustrate the main synthetic pathway and the formation of common side products.

Main Reaction Pathway

Synthesis cluster_main Main Synthetic Route 8-Methylxanthine 8-Methylxanthine Monochloro_Intermediate_1 Monochloro_Intermediate_1 8-Methylxanthine->Monochloro_Intermediate_1 POCl₃, N,N-Diethylaniline This compound This compound Monochloro_Intermediate_1->this compound POCl₃, N,N-Diethylaniline

Caption: Synthesis of this compound.

Common Side Product Formation

Side_Products 8-Methylxanthine 8-Methylxanthine Incomplete_Chlorination Incomplete Chlorination 8-Methylxanthine->Incomplete_Chlorination Monochloro_Products Monochloro Intermediates (2-chloro- and 6-chloro-) Incomplete_Chlorination->Monochloro_Products Monochloro_Products->8-Methylxanthine Further Hydrolysis Target_Product This compound Monochloro_Products->Target_Product Further Chlorination Hydrolysis Hydrolysis (during workup) Target_Product->Hydrolysis H₂O Hydrolysis->Monochloro_Products

Caption: Formation pathways of common impurities.

Quantitative Data Summary

ParameterExpected OutcomeCommon IssuesTroubleshooting
Yield 60-80%Low yieldIncomplete reaction, hydrolysis during workup, decomposition.
Purity (by HPLC) >98%Peaks corresponding to monochloro-intermediates or starting material.Optimize reaction time/temp, careful workup.
Appearance White to off-white solidBrown or dark-colored solidIndication of decomposition; use inert atmosphere, control temperature.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
  • Cheng, Y., Jiao, P., Williams, D. J., & Cohn, O. M. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1.
  • Krackov, M. H. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
  • ResearchGate. (2025). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Jutz, C., & Marson, C. M. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). 6-O-Methylguanine.
  • Di Virgilio, F., & Adinolfi, E. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer.
  • Mikhailov, S. N., & Tsvetkov, V. B. (n.d.). Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. Molecules.
  • Boison, D. (n.d.). Purine Release and Metabolism. In Basic Neurochemistry. NCBI Bookshelf.
  • Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-6.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • Parker, S., Kirk, M. C., & Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from University of York Chemistry Teaching Labs website.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from University of Rochester Department of Chemistry website.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester Department of Chemistry website.
  • University of Rochester. (n.d.). About Workup. Retrieved from University of Rochester Department of Chemistry website.
  • Fischer, J., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules.
  • I.R.I.S. (n.d.).
  • Sharma, P., & Kumar, V. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules.
  • ResearchGate. (2025). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine | Request PDF.
  • Wikipedia. (n.d.). Molybdenum.
  • Sastry, C. S., & Rao, K. E. (1987). Impurities in Commercial Xanthine Oxidase Inhibit Ca Pump and Interfere in Contractility of Pig Coronary Artery.

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Technical Support Center: Troubleshooting Failed 2,6-Dichloro-8-methyl-9H-purine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important purine derivative. Here, you will find a structured question-and-answer format addressing specific experimental failures, detailed protocols, and the causal logic behind our recommended solutions.

I. Reaction Fundamentals: Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the chlorination of 8-methylxanthine using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[1] This reaction proceeds through the conversion of the hydroxyl groups of the xanthine to chlorophosphate esters, which are subsequently displaced by chloride ions.

Below is a general reaction scheme:

Reaction_Scheme 8-Methylxanthine 8-Methylxanthine This compound This compound 8-Methylxanthine->this compound POCl₃, Tertiary Amine (e.g., DIPEA) Heat

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide: Common Reaction Failures and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction shows low to no conversion of the starting material, 8-methylxanthine. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a common issue that can stem from several factors related to reagents, reaction conditions, and setup.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Phosphorus Oxychloride (POCl₃) POCl₃ is highly reactive and susceptible to hydrolysis by atmospheric moisture.[2][3][4] Hydrolyzed POCl₃ is ineffective as a chlorinating agent.Use a fresh bottle of POCl₃ or distill it before use. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Reaction Temperature The chlorination of xanthines typically requires elevated temperatures to proceed at a reasonable rate.Ensure the reaction mixture reaches the appropriate temperature (typically refluxing POCl₃, ~106 °C) and is maintained for a sufficient duration. Monitor the internal temperature of the reaction.
Insufficient Reaction Time The reaction may be slow to initiate, and premature workup will result in a low yield.Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[5] The product, being less polar than the starting material, will have a higher Rf value.
Poor Solubility of 8-Methylxanthine 8-Methylxanthine has poor solubility in many organic solvents, which can limit its reactivity.While POCl₃ often serves as both reagent and solvent, ensuring vigorous stirring is crucial to maintain a good suspension of the starting material. The use of a co-solvent is generally not recommended as it can interfere with the reaction.

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting start Low Conversion of 8-Methylxanthine check_reagents Verify Reagent Quality (Fresh POCl₃, Dry Solvents) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time) check_reagents->check_conditions monitor_tlc Monitor Reaction by TLC check_conditions->monitor_tlc optimize_temp Optimize Reaction Temperature monitor_tlc->optimize_temp No Product Spot success Successful Conversion monitor_tlc->success Product Spot Appears and Starting Material Diminishes increase_time Increase Reaction Time optimize_temp->increase_time increase_time->monitor_tlc

Caption: Troubleshooting logic for low reaction conversion.

Q2: My reaction produces a complex mixture of products, and the desired this compound is a minor component. What are the potential side reactions?

A2: The formation of multiple products indicates the occurrence of side reactions, which can be influenced by reaction conditions and the presence of impurities.

Common Side Products and Their Prevention:

Side Product Formation Mechanism Prevention & Mitigation
Monochlorinated Purines Incomplete chlorination due to insufficient POCl₃, low temperature, or short reaction time.Ensure an adequate excess of POCl₃ is used. Maintain the reaction at the optimal temperature and monitor for the disappearance of monochlorinated intermediates by TLC.
Hydrolyzed Products (e.g., 6-chloro-8-methylxantine) Hydrolysis of the chloro groups can occur during the reaction if water is present, or during the workup.[6]Ensure strictly anhydrous reaction conditions. During workup, quench the reaction mixture on ice and neutralize it promptly to a pH of 7-8 with a base like sodium bicarbonate to minimize acid-catalyzed hydrolysis.
N7-alkylated Isomer Alkylation of the purine ring can occur at the N7 position in addition to the desired N9 position, especially if an alkylating agent is present or if the reaction conditions favor isomerization.[7]The regioselectivity of purine alkylation can be complex. While this is less of a concern in the direct chlorination of 8-methylxanthine, if subsequent modifications are performed, careful control of reaction conditions and choice of base can influence the N7/N9 ratio. Separation of N7 and N9 isomers can often be achieved by column chromatography.[7]
Polymeric Materials High temperatures and prolonged reaction times can sometimes lead to the formation of insoluble, tar-like byproducts.Avoid excessive heating and prolonged reaction times beyond what is necessary for complete conversion.
Q3: I have a good yield of the crude product, but I am struggling with the purification. What are the best practices for purifying this compound?

A3: Effective purification is crucial for obtaining a high-purity final product. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

  • Workup Procedure to Minimize Hydrolysis:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.[2][3][8]

    • Neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • Extract the aqueous slurry with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Recrystallization is often an effective method for purifying the crude product.

    • A common solvent system for the recrystallization of dichloropurines is ethanol or a mixture of ethanol and water.

    • Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The less polar this compound will elute before more polar impurities.

III. Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial to optimize the conditions for your specific setup.

Materials:

  • 8-Methylxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-methylxanthine (1 equivalent).

  • Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (10-20 equivalents) to the flask.

  • Slowly add N,N-diisopropylethylamine (2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 106-110 °C) and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.[2][3][4] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of POCl₃ is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the quench slowly.

IV. References

  • BenchChem. (2025). Preventing the degradation of 2,6-Dichloropurine riboside in aqueous solutions.

  • BenchChem. (2025). Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production.

  • ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?

  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.

  • WordPress.com. (2009). My friend phosphorus oxychloride | Chemical Space.

  • Patel, B. H., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications, 8, 15270.

  • Shah, A. D., et al. (2011). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. Water Research, 45(18), 6063-6072.

  • ResearchGate. (2025). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine | Request PDF.

  • CUNY. (n.d.). Purification by Recrystallization.

  • Thieme. (n.d.). Synthesis.

  • AChemBlock. (n.d.). This compound hydrochloride 97%.

  • El-Sayed, N. N. E., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 27(19), 6598.

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.).

  • Janeba, Z., et al. (2014). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.

  • ResearchGate. (2025). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides | Request PDF.

  • Wang, B., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13694-13705.

  • PubChem. (n.d.). This compound.

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025).

  • Patel, B. H., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications, 8, 15270.

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?

  • ResearchGate. (2016). Chlorination preparation using POCl3 ?

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

  • Google Patents. (n.d.). US6455696B2 - Process for preparing 2,6-dichloropurine.

  • Manchester Organics. (n.d.). This compound.

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.

  • ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f.

  • Sigma-Aldrich. (n.d.). This compound | 57476-37-6.

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.).

  • TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.

  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis.

  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.).

  • National Institutes of Health. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.

  • ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis.

  • Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-9-methyl-9H-purine | CAS 2382-10-7.

  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.

  • ResearchGate. (n.d.). Methylxanthine production schemes. a Example of generalized synthetic... | Download Scientific Diagram.

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Technical Support Center: Optimizing Reaction Conditions for Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome common challenges in your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during purine synthesis, particularly focusing on the widely used Traube synthesis and related methods.

Issue 1: Low Yield of the Desired Purine Product

A low yield is one of the most common frustrations in organic synthesis. The key is to systematically investigate potential causes to identify and resolve the issue.

A: Low yields in purine synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with starting materials. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Temperature and Reaction Time: Many purine synthesis reactions, especially the cyclization step, require significant heat.[1] If you are using conventional heating, ensure the reaction reaches and maintains the optimal temperature. Consider that microwave-assisted organic synthesis (MAOS) can often dramatically reduce reaction times and increase yields by providing efficient and uniform heating.[2][3][4][5][6]

  • Solvent Choice: The solvent plays a critical role. For instance, in some microwave-assisted reactions, a mixture of a high-microwave-absorbing solvent like N-methyl-2-pyrrolidone (NMP) and a good solubilizing agent like acetonitrile can provide optimal results.[2] The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction kinetics.

  • Reagent Stoichiometry and Purity: Ensure you are using the correct molar ratios of your reactants. Impure starting pyrimidines, in particular, can lead to the formation of unexpected side products or incomplete reactions.[7][8] It is crucial to use highly pure starting materials.

2. Investigate the Cyclization Step:

The final ring-closure is a critical step in many purine syntheses, such as the Traube method which involves forming the imidazole ring onto a pyrimidine precursor.[1][9]

  • Cyclizing Reagents: A variety of reagents can be used for the cyclization step, including formic acid, diethoxymethyl acetate, or orthoesters.[1] The choice of reagent can influence the reaction's success and the nature of the C8 substituent on the purine ring.[1] If one reagent is giving poor results, consider trying an alternative.

  • Catalysts: For certain cyclization reactions, the use of catalysts like AgOTf or Au catalysts might be necessary, and the choice of solvent can be crucial for their effectiveness.[10]

3. Monitor Reaction Progress:

It's essential to know if your reaction is proceeding as expected.

  • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time.[11][12][13] This will help you determine the optimal reaction time and identify if the reaction is stalling.

Below is a troubleshooting workflow to guide your optimization process:

Sources

2,6-Dichloro-8-methyl-9H-purine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,6-dichloro-8-methyl-9H-purine (CAS 57476-37-6). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Due to its rigid heterocyclic purine core and chloro-substituents, this compound exhibits low aqueous solubility, a common challenge with this class of molecules[1]. This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and the scientific rationale behind them to ensure successful experimental outcomes.

Part 1: Compound Properties & Quick Reference

Before attempting solubilization, it is crucial to be familiar with the fundamental physicochemical properties of the compound. These properties dictate its behavior in various solvent systems.

PropertyValueSource
CAS Number 57476-37-6[2][3]
Molecular Formula C₆H₄Cl₂N₄[4]
Molecular Weight 203.03 g/mol [4]
Physical Form Solid[2]
Storage Store in freezer (-20°C), under inert atmosphere[2]
pKa (Predicted) -0.90 ± 0.10[5]
LogP (Predicted) 1.67[6]

Part 2: Troubleshooting Guide & Common Questions

This section addresses the most common solubility challenges in a direct question-and-answer format.

Question 1: My this compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The purine ring system is inherently poorly soluble[1]. The recommended approach is to first create a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium.

  • Primary Cause: The molecule is non-polar, making it energetically unfavorable to dissolve in polar solvents like water or aqueous buffers.

  • Immediate Solution: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). See Protocol 1 for detailed steps.

  • Important Consideration: When diluting the organic stock into your aqueous buffer, add the stock solution slowly while vortexing the buffer to avoid immediate precipitation. Be mindful of the final organic solvent concentration, as high levels (typically >1%) can affect biological assays.

Question 2: I've created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

Answer: This is a common issue when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit.

  • Causality: While the organic co-solvent aids initial dispersion, once diluted, the compound is in a thermodynamically unstable supersaturated state. If the concentration is too high, it will crash out of the solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: This is the simplest solution. Determine the highest achievable concentration in your final medium without precipitation.

    • Use Co-solvents or Surfactants: The addition of solubilizing agents to your final aqueous medium can increase the solubility limit. Low concentrations of surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the compound, keeping it in solution[7].

    • pH Adjustment: The purine structure contains N-H protons that can be deprotonated under basic conditions. Adjusting your final buffer to a slightly basic pH (e.g., pH 8-9), if your experiment allows, can increase solubility by forming a more polar salt. Always test compound stability at the new pH.

    • Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound and keep it in solution, especially for cell-based assays. However, always confirm the thermal stability of the compound first to avoid degradation[8].

Question 3: What is the best organic solvent for creating a stock solution?

Answer: The choice of solvent depends on the required concentration and downstream application compatibility.

  • First Choice (Highest Solubilizing Power):

    • DMSO and DMF : These are strong, polar aprotic solvents that are generally effective for dissolving purine analogs and other heterocyclic compounds[9]. They are the recommended starting point for creating high-concentration stocks (e.g., 10-50 mM).

  • Second Choice (For systems sensitive to DMSO/DMF):

    • Ethanol (EtOH) or Methanol (MeOH): These polar protic solvents can also be effective, although they may not achieve the same high concentrations as DMSO or DMF.

  • Self-Validating Protocol: Always start with a small amount of your compound to test solubility in the chosen solvent before committing your entire stock. Visually inspect for complete dissolution and check for any particulates.

Question 4: Can I use heat to help dissolve the compound?

Answer: Yes, gentle heating can be used cautiously as a last resort. Increased temperature often increases the rate of dissolution and the solubility limit[8].

  • Expert Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid compound, allowing solvent molecules to interact more effectively with it.

  • Protocol: Use a water bath set to a modest temperature (e.g., 37-50°C). Do not use a hot plate, as this can cause localized overheating and decomposition. Sonicating the sample while warming can also be beneficial.

  • Trustworthiness Check: After the solution cools to room temperature, observe it for several hours to ensure the compound does not precipitate back out. A solution that is only stable when hot is not a true stock solution and is unsuitable for most applications.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution for subsequent dilution into aqueous media.

  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of a 203.03 g/mol compound, add 1 mL of DMSO for every 2.03 mg of compound).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial up to a light source to ensure there are no visible solid particles. The solution should be clear.

  • Gentle Warming (Optional): If dissolution is slow or incomplete, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Storage: Once fully dissolved, store the stock solution at -20°C as recommended[2]. Before each use, thaw the solution completely and vortex to ensure homogeneity.

Protocol 2: Serial Dilution into Aqueous Media

This protocol details the best practice for diluting the organic stock to minimize precipitation.

  • Prepare Aqueous Medium: Dispense the final volume of your aqueous buffer (e.g., PBS) into a sterile tube.

  • Initiate Mixing: Begin vortexing or stirring the aqueous medium at a moderate speed.

  • Add Stock Solution: While the medium is being mixed, slowly add the required volume of the concentrated organic stock solution (from Protocol 1) drop-wise into the vortex. Do not add the stock all at once.

  • Continue Mixing: Allow the final solution to mix for an additional 1-2 minutes.

  • Final Inspection: Visually inspect the final diluted solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration is too high and must be reduced.

Part 4: Scientific Rationale & FAQs

FAQ 1: What aspects of the this compound structure cause its poor solubility?

Answer: The poor solubility is a result of several contributing molecular features:

  • Aromatic Purine Core: The fused, planar heterocyclic ring system is relatively non-polar and rigid. These structures tend to stack together in a solid crystalline lattice (π-stacking), which requires significant energy to break apart during dissolution.

  • Chloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's overall hydrophobicity (lipophilicity), further disfavoring interaction with polar water molecules.

  • Limited Hydrogen Bonding: While the N-H group can act as a hydrogen bond donor, the rest of the molecule has limited capacity to form the multiple, strong hydrogen bonds with water that are necessary for high aqueous solubility.

FAQ 2: Are there any alternative formulation strategies for in vivo studies?

Answer: Yes, for advanced applications like animal studies, more complex formulation strategies may be required to achieve the necessary concentration and bioavailability. These are advanced techniques that require formulation expertise.

  • Co-solvent Systems: Using a mixture of solvents, such as PEG400, ethanol, and water, can significantly enhance solubility[7].

  • Inclusion Complexes: Complexation with cyclodextrins can be used to encapsulate the hydrophobic molecule within a hydrophilic shell, dramatically improving aqueous solubility[7].

  • Nanosuspensions: Milling the compound into nanoparticles increases the surface-area-to-volume ratio, which can improve the dissolution rate and overall solubility[10][11].

Part 5: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for addressing solubility challenges with this compound.

G start Start: Compound Fails to Dissolve q_solvent_type Target Solvent? start->q_solvent_type aqueous_path Aqueous Buffer q_solvent_type->aqueous_path Aqueous organic_path Organic Solvent q_solvent_type->organic_path Organic prep_stock STOP: Direct dissolution is not recommended. Prepare a concentrated stock in an organic solvent. (See Protocol 1) aqueous_path->prep_stock precip_issue Problem: Precipitates on Dilution prep_stock->precip_issue If this happens... solution_reduce_c Solution 1: Lower Final Concentration precip_issue->solution_reduce_c solution_additives Solution 2: Add Solubilizers (e.g., Tween-80, Cyclodextrin) precip_issue->solution_additives solution_ph Solution 3: Adjust pH to > 8.0 (if experiment permits) precip_issue->solution_ph solution_heat Solution 4: Gentle Warming (37°C) precip_issue->solution_heat try_dmso Try DMSO or DMF first organic_path->try_dmso incomplete_diss Still Incomplete? try_dmso->incomplete_diss success Success: Clear Solution try_dmso->success If successful try_alcohol Try Ethanol or Methanol as alternative try_alcohol->incomplete_diss If needed try_alcohol->success If successful incomplete_diss->try_alcohol Yes sonicate_warm Apply gentle heat (37-50°C) and/or sonication incomplete_diss->sonicate_warm Yes sonicate_warm->success

Caption: Troubleshooting workflow for solubilizing this compound.

References

  • PubChem (2024). This compound. National Center for Biotechnology Information. [Link]

  • Grokipedia (n.d.). Purine. [Link]

  • ResearchGate (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • MySkinRecipes (n.d.). 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)-. [Link]

  • Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research (2021). Techniques for Improving Solubility. [Link]

  • Ghent University Academic Bibliography (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • NIH (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. [Link]

  • NIH (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • MDPI (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • ResearchGate (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Harper's Illustrated Biochemistry (31st ed.). Purine & Pyrimidine Metabolism. [Link]

  • PubChem (2024). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. National Center for Biotechnology Information. [Link]

  • Cheméo (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). [Link]

  • NIH (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

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Technical Support Center: 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Handling, Stability, and Troubleshooting

Welcome to the technical support center for 2,6-Dichloro-8-methyl-9H-purine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this highly reactive, yet versatile, synthetic intermediate. The key to success with this compound lies in understanding its inherent chemical reactivity. This guide moves beyond simple instructions to explain the causality behind each recommendation, empowering you to design robust experiments and troubleshoot effectively.

Section 1: Core Stability & Handling FAQs

This section addresses the most critical questions regarding the storage and handling of this compound. Proper handling from the moment of receipt is the single most important factor in preventing compound degradation.

Q1: What are the ideal long-term storage conditions for this compound?

The compound must be stored in a freezer at or below -20°C under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent moisture ingress. For optimal results, purchase the material in smaller quantities or aliquot the bulk container into smaller, single-use vials upon receipt.

Q2: Why are such stringent storage conditions—freezing, inert atmosphere—absolutely necessary?

The stability of this compound is dictated by the high reactivity of its two chlorine substituents. The purine ring system is electron-deficient, making the carbon atoms at the C2 and C6 positions highly electrophilic. This makes them prime targets for nucleophilic aromatic substitution (SNAr) reactions.[1][2]

  • Susceptibility to Hydrolysis: Atmospheric moisture is a potent nucleophile that can attack the C-Cl bonds, leading to hydrolysis. This process replaces the chloro groups with hydroxyl groups, forming impurities like 2-chloro-6-hydroxy-8-methyl-9H-purine and ultimately the 2,6-dihydroxy derivative. This degradation is often the primary cause of failed reactions.

  • Reactivity Hierarchy: The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[3][4] This means that even slight exposure to moisture can begin to generate the 6-hydroxy impurity.

  • Inert Atmosphere: An inert atmosphere displaces both moisture and oxygen, preventing hydrolysis and potential oxidative side reactions, thus preserving the compound's purity.

Q3: What is the correct procedure for handling the compound during weigh-out for an experiment?

Handling this compound correctly is crucial to prevent contamination and degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (typically 30-60 minutes). This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, perform the weighing inside a glovebox with a dry, inert atmosphere.

  • Quick Action: If a glovebox is not available, open the container, quickly weigh the required amount, and immediately reseal the container. Purge the headspace with an inert gas (like argon) before tightening the cap for storage.

  • Avoid Contamination: Use clean, dry spatulas and weighing vessels. Never return unused material to the stock bottle.

Section 2: Troubleshooting Experimental Failures

When experiments don't go as planned, the stability of the starting material is a primary suspect. This section provides a logical framework for diagnosing common issues.

Q4: My reaction has a low yield and a complex mixture of byproducts. I suspect the starting material. What should I do?

This is a classic symptom of using degraded this compound. The hydroxylated impurities formed during hydrolysis can compete in subsequent reactions, leading to a cascade of unwanted side products.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before running the reaction again, assess the purity of your starting material using the QC protocol below (Protocol 2).

  • Review Solvent Choice: Ensure your reaction solvent is anhydrous and aprotic. The presence of residual water or protic functional groups can degrade the starting material in situ.

  • Control the Atmosphere: Run your reaction under a strictly inert atmosphere (nitrogen or argon) from start to finish. This involves using oven-dried glassware and proper inert gas techniques.

Q5: I'm performing a reaction and my TLC/LC-MS analysis shows a new, more polar spot/peak appearing over time, even in my control flask. What is this likely to be?

The appearance of a more polar species is a strong indicator of hydrolysis. The hydroxyl group (–OH) is significantly more polar than the chloro group (–Cl) it replaces. This leads to a lower Rf value on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column. This new peak is very likely 2-chloro-6-hydroxy-8-methyl-9H-purine or the dihydroxy derivative.

G start Unexpected Experimental Result (Low Yield / Byproducts) q1 Was starting material purity verified pre-reaction? start->q1 q2 Was the reaction run under strictly anhydrous conditions? q1->q2 Yes sol1 Perform QC Check (See Protocol 2) q1->sol1 No q3 Was a nucleophilic or protic solvent used? q2->q3 Yes sol3 Dry glassware/solvents. Use inert atmosphere. q2->sol3 No sol2 Root Cause: Degraded Starting Material q3->sol2 No sol5 Switch to a non-nucleophilic, aprotic solvent. q3->sol5 Yes sol1->q2 sol3->q3 sol4 Root Cause: In-Situ Degradation via Hydrolysis sol3->sol4 sol6 Root Cause: Solvent-Induced Degradation sol5->sol6

Q6: Can I use protic solvents like methanol (MeOH), ethanol (EtOH), or water for my reactions?

Using protic solvents with this compound is highly discouraged unless the solvent itself is the intended nucleophile. Alcohols (like MeOH, EtOH) and water will readily participate in SNAr reactions, displacing the chlorine atoms to form the corresponding alkoxy or hydroxy derivatives.[5] If your goal is to react the purine with a different nucleophile (e.g., an amine), the solvent will compete with your reagent, leading to a mixture of products and reduced yield.

Solvent TypeExamplesSuitability for this compound ReactionsRationale
Aprotic, Non-polar Toluene, HexanesGood (for solubility) Inert, but solubility may be limited. Must be anhydrous.
Aprotic, Polar DMF, DMAc, Acetonitrile, THF, DioxaneExcellent (Recommended) Good solvating power and non-reactive. Must be anhydrous.
Protic Water, Methanol, Ethanol, IsopropanolNot Recommended (unless used as a reagent) Reacts directly with the compound, causing degradation/side reactions.
Halogenated DCM, ChloroformAcceptable Generally non-reactive, but must be anhydrous and free of acidic stabilizers.

Section 3: Protocols for Stability & Quality Assessment

These protocols provide a self-validating framework to ensure the quality of your starting material and reaction conditions.

Protocol 1: Recommended Procedure for Aliquoting and Storing
  • Preparation: Move the main stock bottle of this compound and the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps into a desiccator. Allow all items to warm to room temperature for at least 60 minutes.

  • Inert Transfer: Transfer the vials and stock bottle into a nitrogen or argon-filled glovebox.

  • Aliquot: Open the main stock bottle and carefully portion the desired amount (e.g., 50-100 mg) into each small vial.

  • Seal and Purge: Tightly cap each vial. As an extra precaution, you can wrap the cap with Parafilm.

  • Labeling: Clearly label each aliquot with the compound name, date, and quantity.

  • Storage: Place all aliquots back into a sealed secondary container with desiccant and store in a -20°C freezer.

Protocol 2: Quality Control - Assessing Purity by HPLC

This method allows you to quantify the purity of your starting material before use.

  • Sample Preparation: Carefully weigh ~1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Injection Volume: 5 µL

  • Analysis: The main peak should correspond to the pure compound. Any significant earlier-eluting peaks are likely more polar hydrolysis products. A purity of >98% is recommended for most synthetic applications.

Protocol 3: Small-Scale Solvent Stability Test

Use this protocol to confirm the stability of the compound in your chosen reaction solvent.

  • Setup: In two separate vials, dissolve 1-2 mg of high-purity this compound in 1 mL of your anhydrous reaction solvent.

  • Time Zero (T=0): Immediately inject one sample onto the HPLC (using the method from Protocol 2) to get a baseline purity reading.

  • Incubation: Leave the second vial under your proposed reaction conditions (e.g., room temperature, 60°C) under an inert atmosphere.

  • Time Point (T=X): After a set time (e.g., 4 hours), inject the sample from the second vial onto the HPLC.

  • Compare: Compare the chromatograms from T=0 and T=X. Any decrease in the area of the main peak or the appearance of new peaks indicates instability under your chosen conditions.

Section 4: Chemical Mechanism of Degradation

Understanding the underlying chemical mechanism is key to predicting and preventing stability issues. The primary degradation pathway is hydrolysis via Nucleophilic Aromatic Substitution (SNAr).

G

In this SNAr mechanism, a nucleophile (like water) attacks the electron-deficient carbon atom (C6 or C2), forming a negatively charged intermediate known as a Meisenheimer complex. The purine ring is capable of stabilizing this negative charge through resonance. Subsequently, the chloride ion is expelled as a leaving group, restoring the aromaticity of the ring and resulting in the substituted product. Due to the electronic influence of the purine ring nitrogens, the C6 position is more activated towards this attack than the C2 position, resulting in the stepwise degradation shown above.[2][3][4]

References

  • Facile and Practical Synthesis of 2,6-Dichloropurine . ResearchGate. [Link]

  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives . ResearchGate. [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy . ResearchGate. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents . National Institutes of Health (NIH). [Link]

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM . WUR eDepot. [Link]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries . ResearchGate. [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides . ResearchGate. [Link]

  • This compound | C6H4Cl2N4 . PubChem. [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase . MDPI. [Link]

  • Direct Regioselective C-H Cyanation of Purines . MDPI. [Link]

  • Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems . PubMed. [Link]

  • Process for preparing 2,6-dichloropurine.
  • purine nucleotides degradation II (aerobic) | Pathway . PubChem. [Link]

  • A New View into the Regulation of Purine Metabolism – The Purinosome . National Institutes of Health (NIH). [Link]

  • Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid . YouTube. [Link]

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Technical Support Center: Regioselective Purine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Direct alkylation of the purine core often yields a mixture of N7 and N9 isomers, complicating purification and reducing the yield of the desired product. This resource provides in-depth, experience-based answers to common questions, troubleshooting strategies, and validated protocols to help you achieve predictable and high-yielding regioselective alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My purine alkylation is giving me a mixture of N9 and N7 isomers. Why is this happening and how can I favor the N9 product?

A1: This is the most common challenge in purine chemistry. The purine ring system possesses multiple nucleophilic nitrogen atoms, but the N7 and N9 positions of the imidazole ring are typically the most reactive sites for alkylation. The observed ratio of N9 to N7 isomers is a result of a delicate balance between kinetic and thermodynamic control.[1][2][3]

  • Understanding the Driving Forces:

    • Kinetic Product (Often N7): The N7 position is frequently the site of initial, faster reaction. Its lone pair of electrons is often considered more accessible and nucleophilic.[4] Reactions run at low temperatures for short durations tend to favor the kinetic product.

    • Thermodynamic Product (Often N9): The N9-alkylated purine is generally the more stable isomer. This increased stability is attributed to factors like aromaticity and steric interactions.[5] Reactions conducted at higher temperatures or for longer times allow for equilibration, leading to a higher proportion of the thermodynamic product.[2][3][6]

  • Troubleshooting & Optimization Strategy:

    • Solvent and Base Selection: This is your primary lever for control. Polar aprotic solvents like DMF or DMSO, combined with a non-nucleophilic base such as K₂CO₃ or NaH, are standard for promoting N9 alkylation.[7] The combination helps to form the purine anion, which then reacts with the alkyl halide. Some protocols have found success with tetrabutylammonium hydroxide as the base.[8][9]

    • Temperature and Reaction Time: To favor the thermodynamic N9 product, higher temperatures are generally required. Monitor the reaction over time. An initial mixture rich in the N7 isomer may slowly convert to the N9 isomer. Microwave irradiation can significantly accelerate this process and reduce side product formation.[9][10]

    • Protecting Groups: If the above methods fail to provide sufficient selectivity, consider a protecting group strategy. Bulky groups installed on the purine can sterically hinder the N7 position, directing alkylation to N9. For example, a 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to be effective.[11] Another strategy involves introducing a substituent at the C6 position that shields the N7 position through its conformation.[12]

Workflow for Optimizing N9-Alkylation

cluster_0 Initial Reaction Setup cluster_1 Reaction Conditions cluster_2 Outcome Analysis cluster_3 Troubleshooting Loop A Dissolve Purine in Polar Aprotic Solvent (e.g., DMF) B Add Base (e.g., K2CO3, NaH) A->B C Add Alkylating Agent (e.g., R-Br, R-I) B->C D Low Temp (0°C to RT) Short Time C->D Kinetic Control E High Temp (e.g., 80-120°C or MW) Longer Time C->E Thermodynamic Control F Mixture of N7/N9 (N7 Predominates) D->F G Improved N9 Selectivity E->G I Increase Temperature/Time F->I J Change Solvent/Base F->J K Use Protecting Group F->K H Desired N9 Product G->H Purification I->E J->A

Caption: Optimizing N9-alkylation by shifting from kinetic to thermodynamic control.

Q2: I need to synthesize the N7-alkylated purine isomer. How can I reverse the typical selectivity?

A2: While less common, selective synthesis of the N7 isomer is crucial for certain applications. Achieving this requires overcoming the thermodynamic preference for the N9 position. The key is to operate under strict kinetic control or use a directed synthesis strategy.

  • Kinetic Control Strategy:

    • Low Temperature: Perform the alkylation at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0°C or below). This minimizes the energy available for the reaction to overcome the higher activation barrier to the N9 product and prevents equilibration to the more stable N9 isomer.[2][3]

    • Silylation Method: A particularly effective method for directing alkylation to the N7 position involves silylating the purine first (e.g., with HMDS) and then reacting it with a tertiary alkyl halide in the presence of a Lewis acid catalyst like SnCl₄.[5][13] This approach has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[5][13]

  • Step-by-Step Protocol for N7-(tert-alkylation):

    • Silylation: Suspend the 6-substituted purine in an appropriate solvent (e.g., 1,2-dichloroethane). Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated purine.

    • Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C).

    • Alkylation: Add the tert-alkyl halide followed by the dropwise addition of the Lewis acid catalyst (e.g., SnCl₄).

    • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is typically fast.

    • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Work-up and Purification: Extract the product with an organic solvent, dry, and purify by column chromatography.

Q3: My reaction is clean, but I'm struggling to differentiate the N9 and N7 isomers. What are the best analytical techniques?

A3: Unambiguous characterization is critical. Fortunately, N7 and N9 regioisomers exhibit distinct and predictable differences in their NMR spectra.

  • Primary Method: NMR Spectroscopy:

    • ¹³C NMR: This is often the most definitive method. The chemical shift of the C5 carbon is particularly diagnostic. In N9-alkylated 6-chloropurines, the C5 signal typically appears around 132 ppm.[13] For the corresponding N7 isomer, this signal is shifted.

    • ¹H NMR: The chemical shifts of the C2-H and C8-H protons are also informative. The electronic environment of these protons changes depending on the site of alkylation.

    • 2D NMR (HMBC/HSQC): For absolute confirmation, use 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the alkyl group's protons and the purine ring's carbons. For an N9-alkylated purine, you will see a correlation from the α-protons of the alkyl group to both C4 and C8. For an N7-alkylated purine, a correlation will be seen to C8 and C5.[13]

TechniqueN9-Isomer Key FeatureN7-Isomer Key FeatureReference
¹³C NMR C5 chemical shift ~132 ppm (for 6-chloropurine)C5 chemical shift is different from N9 isomer[13]
HMBC Correlation from alkyl α-CH to C4 and C8Correlation from alkyl α-CH to C5 and C8[13]
HSQC Confirms direct C-H attachmentsConfirms direct C-H attachments[14][15]

NMR Analysis Workflow for Isomer Identification

G start Purified Product Mixture nmr_acq Acquire 1D (1H, 13C) & 2D (HMBC, HSQC) NMR Spectra start->nmr_acq analyze_1d Analyze 1D Spectra: - Check C2-H, C8-H shifts - Check C5 chemical shift in 13C nmr_acq->analyze_1d analyze_2d Analyze 2D HMBC Spectrum analyze_1d->analyze_2d decision Key HMBC Correlation? analyze_2d->decision n9_path Alkyl α-CH correlates to C4 and C8 decision->n9_path Yes n7_path Alkyl α-CH correlates to C5 and C8 decision->n7_path Yes n9_id Structure Confirmed: N9-Regioisomer n9_path->n9_id n7_id Structure Confirmed: N7-Regioisomer n7_path->n7_id

Caption: Using 2D NMR to definitively assign purine regioisomers.

Q4: Are there any alternative, highly regioselective methods for N9 alkylation that avoid strong bases and high temperatures?

A4: Yes, the Mitsunobu reaction is a powerful and widely used alternative for the N9-alkylation of purines, particularly for introducing secondary alkyl groups or for substrates sensitive to basic conditions.[9]

  • The Mitsunobu Reaction: This reaction couples a primary or secondary alcohol with a nucleophile (in this case, the purine) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16][17][18]

  • Mechanism & Selectivity: The reaction proceeds through an alkoxyphosphonium intermediate.[16][18] The purine anion then acts as the nucleophile. The reaction generally shows a very high preference for the N9 position due to a combination of steric and electronic factors within the reaction intermediate. It is particularly valuable because it occurs under mild, neutral conditions and often gives clean inversion of stereochemistry at the alcohol's chiral center.[17][18]

  • General Protocol for Mitsunobu N9-Alkylation:

    • Setup: In an inert atmosphere (N₂ or Ar), dissolve the purine, the alcohol, and triphenylphosphine in an anhydrous solvent like THF or dioxane.

    • Cooling: Cool the solution to 0°C in an ice bath.

    • Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the cooled solution. A color change and/or precipitation of the hydrazine byproduct is often observed.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Work-up: Remove the solvent under reduced pressure. The main challenge with Mitsunobu reactions is often the purification to remove triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography is typically required.

References
  • G. M. et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry.
  • G. M. et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? American Chemical Society.
  • D. K. et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate.
  • S. V. et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • D. K. et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • (n.d.). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Royal Society of Chemistry.
  • (n.d.). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. ResearchGate.
  • (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace.
  • M. A. A. et al. (1997). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of the American Chemical Society.
  • (n.d.). Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? Quora.
  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com.
  • K. M. K. et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate.
  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • Y. L. et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry.
  • (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
  • S. S. et al. (2014). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society.
  • W. B. M. et al. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research.
  • K. C. et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry.
  • (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • P. M. et al. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. Magnetic Resonance in Medicine.
  • A. A. et al. (2023). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids.
  • M. S. (n.d.). NMR studies of purines. ResearchGate.
  • R. A. W. et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry.
  • S. V. et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Frederick National Laboratory for Cancer Research.
  • W. B. M. et al. (1991). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Carcinogenesis.
  • A. P. et al. (2010). The Formation and Biological Significance of N7-Guanine Adducts. Journal of Nucleic Acids.

Sources

Technical Support Center: Characterization of Impurities in 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-Dichloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this crucial synthetic intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially leading to the formation of undesired and possibly toxic byproducts in the final drug substance.[1][2] Regulatory agencies worldwide mandate stringent control over impurities, making their thorough characterization a non-negotiable aspect of drug development.[3][4]

This guide provides a structured approach to identifying, quantifying, and elucidating the structure of potential impurities in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most likely impurities in this compound?

Answer:

Understanding the synthetic route is the first step in predicting potential impurities. This compound is typically synthesized from a substituted pyrimidine. Therefore, impurities can be broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process itself.[1]

    • Starting Materials: Unreacted starting materials, such as derivatives of 4,5-diaminopyrimidine.

    • Intermediates: Incomplete cyclization can lead to residual pyrimidine intermediates.

    • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may persist.[1]

  • Degradation Products: These form due to the instability of the molecule under certain conditions.

    • Hydrolysis Products: The chloro-substituents on the purine ring are susceptible to hydrolysis, leading to the formation of mono- or di-hydroxy analogs (e.g., 6-chloro-2-hydroxy-8-methyl-9H-purine or xanthine derivatives).

    • Oxidation Products: Exposure to oxidative conditions can lead to the formation of N-oxides or other oxidized species.

  • Byproducts: These are formed from side reactions during the synthesis.

    • Isomers: Positional isomers may form depending on the reaction conditions.

    • Over-Alkylated or De-Alkylated Species: Impurities related to the methyl group at the 8-position may be present.

A thorough understanding of the synthetic pathway and stress testing (forced degradation studies) are essential for a comprehensive impurity profile.[5][6]

FAQ 2: My HPLC chromatogram shows several small, unknown peaks. How do I begin to identify them?

Answer:

A systematic approach is crucial when faced with unknown peaks in your HPLC analysis. Here’s a logical workflow to follow:

Workflow for Unknown Peak Identification

G start Unknown Peak Detected in HPLC check_blank Analyze Blank (Diluent) Injection start->check_blank is_real Is Peak Present in Blank? check_blank->is_real system_peak System Peak/Carryover Troubleshoot HPLC System is_real->system_peak Yes impurity_peak Potential Impurity is_real->impurity_peak No lc_ms Perform LC-MS Analysis impurity_peak->lc_ms get_mass Obtain Mass Spectrum (MS) lc_ms->get_mass hr_ms High-Resolution MS (HRMS) for Elemental Composition get_mass->hr_ms ms_ms MS/MS Fragmentation for Structural Clues hr_ms->ms_ms propose_structure Propose Putative Structure(s) ms_ms->propose_structure nmr Isolate and Characterize by NMR for Definitive Structure propose_structure->nmr final_structure Structure Elucidated nmr->final_structure

Caption: Decision workflow for the initial investigation of unknown chromatographic peaks.

Causality behind the steps:

  • Blank Injection: This is a critical first step to rule out ghost peaks originating from the solvent, system contamination, or carryover from previous injections.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of impurity identification.[2][3] It provides the molecular weight of the unknown compound, which is a vital piece of information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity. This significantly narrows down the potential structures.[7]

  • MS/MS Fragmentation: By inducing fragmentation of the impurity ion, MS/MS provides clues about its substructures, aiding in the elucidation of the complete chemical structure.

  • NMR Spectroscopy: For unambiguous structure confirmation, especially for novel impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8][9][10]

FAQ 3: I am struggling to achieve good separation of impurities from the main peak. What chromatographic parameters should I optimize?

Answer:

Co-elution of impurities with the main API peak is a common challenge. A systematic approach to HPLC method development is key.

Key HPLC Parameters for Optimization

ParameterRationale for AdjustmentStarting Point & Optimization Strategy
Column Chemistry The stationary phase chemistry dictates the primary mode of interaction (e.g., hydrophobic, polar, pi-pi). A different chemistry can drastically alter selectivity.Start with a C18 column. If separation is poor, consider a Phenyl-Hexyl (for aromatic compounds) or a polar-embedded phase column.
Mobile Phase Composition The ratio of organic solvent to aqueous buffer affects the retention time of all components. Varying the organic solvent (e.g., acetonitrile vs. methanol) can also change selectivity.Begin with a gradient elution from a low to high organic percentage. Perform experiments with different organic modifiers (Acetonitrile vs. Methanol) to assess changes in peak order and resolution.
pH of Aqueous Phase The ionization state of the purine ring and any acidic/basic impurities is controlled by the mobile phase pH. This can significantly impact retention and peak shape on reversed-phase columns.Evaluate a pH range around the pKa of this compound. A good starting point is to test pH 3.0, 5.0, and 7.0 using appropriate buffers (e.g., phosphate, formate, or acetate).
Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures can lead to sharper peaks and shorter run times, but may also alter selectivity.Start at ambient temperature (e.g., 25 °C). Evaluate higher temperatures (e.g., 30-40 °C) to improve peak shape and potentially resolution.
Gradient Slope A shallower gradient increases the time components spend in the "ideal" mobile phase composition for separation, often improving the resolution of closely eluting peaks.If critical pairs are not resolved, decrease the gradient slope in the region where they elute.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of stability-indicating methods.[5][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid sample at 105 °C for 48 hours.

    • Dissolve the stressed solid in the initial solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid sample and a solution of the sample to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

    • Prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV and LC-MS method to profile the degradation products.

Self-Validation: The success of the study is validated by achieving a target degradation of approximately 10-20% of the main peak. This ensures that significant degradation products are formed without completely destroying the parent molecule, allowing for a clear comparison.[6]

Protocol 2: Structure Elucidation by LC-MS and NMR

Objective: To identify the structure of an unknown impurity.

Part A: LC-HRMS and MS/MS Analysis

  • Develop an HPLC method that provides good separation of the impurity from the main peak and other components.

  • Inject the sample into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Obtain the accurate mass of the impurity peak. Use this to predict the elemental formula.

  • Perform a targeted MS/MS experiment on the impurity's parent ion.

  • Analyze the fragmentation pattern to identify characteristic losses and substructures. For purine analogs, look for fragmentation of the purine ring or loss of substituents.

Part B: Isolation and NMR Analysis

  • Isolate the impurity using preparative HPLC.

  • Confirm the purity of the isolated fraction by analytical HPLC.

  • Dry the sample completely to remove the mobile phase.

  • Dissolve the impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a suite of NMR spectra:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To establish long-range proton-carbon correlations, which is crucial for assembling the molecular skeleton.[10]

    • NOESY (if necessary): To determine through-space proximity of protons, aiding in stereochemical assignments.[8]

  • Interpret the combined NMR data to unambiguously elucidate the structure.

Trustworthiness of the Protocol: The combination of HRMS and multi-dimensional NMR provides orthogonal data sets that, when combined, offer a high degree of confidence in the final structural assignment.[7]

References

  • Unambiguous structural elucidation of base-modified purine nucleosides using NMR. (n.d.). SpringerLink.
  • Del Rio, D., Stewart, A. J., Mullen, W., Burns, J., Lean, M. E. J., Brighenti, F., & Crozier, A. (2004). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Journal of Agricultural and Food Chemistry, 52(10), 2807–2815. Retrieved from [Link]

  • LCGC International. (2023, December 5). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International.
  • Inazawa, K., Sato, A., Kato, Y., Yamaoka, N., Fukuuchi, T., Yasuda, M., Mawatari, K., Nakagomi, K., & Kaneko, K. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 439–444. Retrieved from [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications, 5(2), 423-434.
  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2022). Metabolites, 12(5), 441. Retrieved from [Link]

  • Determination and Profiling of Purines in Foods by Using HPLC AND LC-MS. (2014). R Discovery.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24–36. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. (2000). Journal of Labelled Compounds and Radiopharmaceuticals, 43(10), 909-914. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10).
  • Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Chemical and Pharmaceutical Sciences, 3(4). Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2,6-Dichloro-8-methyl-9H-purine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the production of 2,6-Dichloro-8-methyl-9H-purine. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered during the scale-up of this critical intermediate. This resource is designed to provide practical, field-proven insights to help you navigate potential pitfalls and optimize your synthesis for yield, purity, and efficiency.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you might encounter during the synthesis and purification of this compound on a larger scale.

Q1: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Low yield during scale-up is a multifaceted issue. The primary culprits often lie in inefficient heat and mass transfer, incomplete reactions, or product degradation.

Causality and Recommended Actions:

  • Inefficient Chlorination: The chlorination of the precursor, often a xanthine derivative, using reagents like phosphorus oxychloride (POCl₃) is highly exothermic. On a larger scale, localized overheating can lead to the formation of by-products and degradation of the desired product.

    • Solution: Implement controlled, gradual addition of the chlorinating agent. Ensure robust agitation and use a reactor with efficient heat exchange capabilities to maintain a consistent temperature profile.[1]

  • Incomplete Reaction: Inadequate mixing in a larger reactor can result in incomplete conversion of the starting material.

    • Solution: Optimize the stirring rate and impeller design to ensure homogeneity of the reaction mixture. Monitor the reaction progress closely using in-process controls like HPLC or TLC.

  • Product Degradation during Work-up: The dichloro-purine ring is susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures during work-up.

    • Solution: Maintain a low temperature during quenching and extraction steps. Use a buffered aqueous solution for washing to avoid extreme pH. Promptly remove the solvent under reduced pressure at a controlled temperature.

Q2: I am observing significant amounts of mono-chlorinated and other impurities in my crude product. How can I minimize their formation?

The formation of impurities is a common challenge in purine synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Mono-chlorinated Purines: Incomplete chlorination is a primary cause. The reactivity of the two positions on the purine ring can differ, leading to the formation of mono-chloro intermediates.

    • Mitigation: Ensure a sufficient molar excess of the chlorinating agent and adequate reaction time. As mentioned before, efficient mixing is crucial.

  • Hydroxy-chloropurines: These can form due to the reaction of the product with residual water or during aqueous work-up.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During work-up, minimize the contact time with aqueous phases.

  • Isomeric By-products: Depending on the starting material and reaction conditions, the formation of isomeric purine derivatives is possible.

    • Mitigation: Precise control over reaction temperature and the choice of base can influence the regioselectivity of the reaction.

Q3: The purification of this compound by column chromatography is proving to be inefficient and not scalable. What are my alternatives?

While silica gel chromatography is a valuable tool at the lab scale, it is often impractical for large-scale production due to high solvent consumption and low throughput.

Scalable Purification Strategies:

  • Recrystallization: This is the preferred method for purifying crystalline solids at scale.[1]

    • Protocol:

      • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol, ethanol, or mixtures with water.

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Decolorization (Optional): If colored impurities are present, treat the hot solution with activated carbon and filter.

      • Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small amount of pure product can aid in initiating crystallization.

      • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Slurry Washing: For removing more soluble impurities, washing the crude solid with a solvent in which the desired product is sparingly soluble can be effective.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a freezer at temperatures under -20°C.[2] The compound is a solid at room temperature.[2]

Q2: What are the primary safety hazards associated with the production of this compound?

The synthesis of this compound involves hazardous reagents that require careful handling.

  • Phosphorus Oxychloride (POCl₃): This is a common chlorinating agent that is highly corrosive, toxic, and reacts violently with water.[1] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • This compound: The product itself is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Q3: How can I effectively monitor the progress of the chlorination reaction?

In-process monitoring is crucial for optimizing reaction time and minimizing by-product formation.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, product, and any major by-products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of the reaction endpoint.

Experimental Workflow & Data Presentation

General Workflow for Scale-Up Synthesis

Scale_Up_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Stage A Precursor Loading & Solvent Addition B Controlled Addition of Chlorinating Agent A->B Exothermic Reaction C Reaction Monitoring (TLC/HPLC) B->C Maintain Temperature & Agitation D Quenching C->D Reaction Completion E Extraction D->E F Solvent Removal E->F G Crude Product F->G H Recrystallization G->H I Filtration & Drying H->I J Pure this compound I->J

Caption: A generalized workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity Start Low Yield or Purity Issue Q_Temp Inadequate Temperature Control? Start->Q_Temp Q_Byprod By-product Formation? Start->Q_Byprod A_Temp Improve Heat Exchange & Controlled Addition Q_Temp->A_Temp Yes Q_Mix Inefficient Mixing? Q_Temp->Q_Mix No A_Mix Optimize Agitation Q_Mix->A_Mix Yes Q_Deg Product Degradation? Q_Mix->Q_Deg No A_Deg Gentle Work-up Conditions Q_Deg->A_Deg Yes A_Byprod Control Stoichiometry & Temperature Q_Byprod->A_Byprod Yes Q_Purify Inefficient Purification? Q_Byprod->Q_Purify No A_Purify Optimize Recrystallization Solvent & Conditions Q_Purify->A_Purify Yes

Caption: A troubleshooting decision tree for addressing common issues in the synthesis.

Recommended Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticOften a good starting point for purine derivatives.[1]
Ethanol78.4Polar ProticSimilar to isopropanol, may offer different solubility profiles.
Acetonitrile81.6Polar AproticCan be effective, but ensure compatibility with the product.
Toluene110.6NonpolarCan be used in a solvent/anti-solvent system with a polar solvent.
Water100Polar ProticMay be used as an anti-solvent or in a mixture with alcohols.

References

Sources

refining experimental protocols for 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the experimental use of this versatile purine derivative. Our goal is to empower you with the knowledge to refine your experimental protocols and overcome common challenges.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, valued for its reactive dichloropurine core. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, making it a valuable scaffold for the synthesis of a wide array of purine derivatives with potential therapeutic applications, including antiviral and anticancer agents.[1][2] The presence of the methyl group at the C8 position can influence the electronic properties and steric hindrance of the molecule, impacting its reactivity compared to unsubstituted 2,6-dichloropurine.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Here is a summary of its key properties:

PropertyValue
Molecular Formula C₆H₄Cl₂N₄[3][4]
Molecular Weight 203.03 g/mol [3][4]
Appearance White crystalline solid[3]
Melting Point 152-153 °C[3]
Solubility High solubility in organic solvents.[3]
Storage Store in an inert atmosphere, in a freezer under -20°C.[5]

Q2: What are the primary safety precautions when handling this compound?

A2: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[9] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6]

Q3: What are the main applications of this compound in research?

A3: It is primarily used as a building block in the synthesis of more complex molecules.[1] Its reactivity allows for the introduction of various functional groups to create libraries of compounds for drug discovery, particularly in the development of kinase inhibitors, and antiviral and anticancer therapeutics.[1][2]

Troubleshooting Experimental Protocols

This section addresses specific issues that may arise during common experimental procedures involving this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem 1: Low or no yield of the desired substituted product.

  • Possible Cause 1: Inadequate reaction conditions. The reactivity of the chlorine atoms can be influenced by the solvent, base, and temperature.

    • Solution: Screen different solvent and base combinations. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective. The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. A systematic screening of these parameters is recommended.

  • Possible Cause 2: Poor nucleophilicity of the incoming nucleophile.

    • Solution: If using a weak nucleophile, consider strategies to enhance its reactivity. For example, deprotonation with a stronger base to generate a more potent nucleophile.

  • Possible Cause 3: Steric hindrance. The methyl group at C8, while not directly adjacent to the reactive sites, can influence the conformation of the substrate and hinder the approach of bulky nucleophiles.

    • Solution: For sterically demanding nucleophiles, longer reaction times or higher temperatures may be necessary. Alternatively, a different synthetic route that introduces the bulky group at an earlier stage might be required.

Problem 2: Non-selective or mixture of products (substitution at C2 and C6).

  • Background: In 2,6-dichloropurines, the C6 position is generally more reactive towards nucleophiles than the C2 position.[10] This is due to the electronic influence of the adjacent nitrogen atoms.

  • Possible Cause 1: High reaction temperature or prolonged reaction time. These conditions can lead to the formation of the thermodynamically more stable, but kinetically slower-forming, C2-substituted product.

    • Solution: Perform the reaction at a lower temperature and monitor the progress closely using an appropriate analytical technique like TLC or LC-MS to stop the reaction once the desired C6-substituted product is formed.

  • Possible Cause 2: Nature of the nucleophile and solvent. Certain nucleophiles and solvent conditions can alter the inherent regioselectivity.

    • Solution: A systematic study of the reaction conditions is warranted. For instance, using a bulkier nucleophile might favor substitution at the more accessible C6 position.

Experimental Workflow: Selective Nucleophilic Substitution at C6

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start This compound in aprotic solvent (e.g., DMF) Nucleophile Add Nucleophile (1.0 - 1.2 eq.) Start->Nucleophile Dissolve Base Add Base (e.g., K2CO3, DIPEA) Nucleophile->Base Stir Reaction Heat reaction (e.g., 60-80 °C) Base->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous work-up Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Product Isolated C6-substituted product Purification->Product

Caption: Workflow for selective C6 substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Problem 3: Low yield in Suzuki coupling reactions.

  • Background: Suzuki coupling is a powerful method for forming C-C bonds by coupling the dichloropurine with a boronic acid or ester in the presence of a palladium catalyst and a base.[11][12]

  • Possible Cause 1: Inactive catalyst. The Pd(0) catalyst can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is more stable to air.

  • Possible Cause 2: Inappropriate ligand. The choice of phosphine ligand is critical for the efficiency of the Suzuki reaction.

    • Solution: Screen a variety of ligands, from simple triphenylphosphine (PPh₃) to more specialized Buchwald or Fu-type ligands, which can be effective for heteroaromatic chlorides.[13]

  • Possible Cause 3: Suboptimal base or solvent. The base not only facilitates the transmetalation step but also influences the catalyst activity.

    • Solution: A range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) should be tested to find the optimal conditions for your specific substrates.[14]

Problem 4: Homocoupling of the boronic acid.

  • Possible Cause: This side reaction is often promoted by the presence of oxygen and can compete with the desired cross-coupling.

    • Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere. Adding the boronic acid slowly to the reaction mixture can also minimize this side reaction.

Logical Relationship: Key Parameters in Suzuki Coupling

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Yield High Yield Catalyst Active Pd(0) Catalyst Catalyst->Yield Ligand Appropriate Ligand Ligand->Yield Base Optimal Base Base->Yield Solvent Suitable Solvent Solvent->Yield Inert Inert Atmosphere Inert->Yield

Caption: Interdependencies for a successful Suzuki coupling.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available from: [Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed. Available from: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. Available from: [Link]

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. NIH. Available from: [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides | Request PDF. ResearchGate. Available from: [Link]

  • This compound | C6H4Cl2N4 | CID 12134105. PubChem. Available from: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available from: [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Available from: [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for 2,6-Dichloro-8-methyl-9H-purine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,6-dichloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection for various cross-coupling reactions on this versatile purine scaffold.

The this compound core is a valuable building block in medicinal chemistry and materials science.[1] Its two reactive chlorine atoms offer opportunities for sequential and selective functionalization, enabling the synthesis of diverse and complex molecules.[2] However, achieving high yields and selectivities in these transformations can be challenging. This guide provides practical advice and protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Low or No Yield in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in Suzuki-Miyaura reactions with chloro-heteroarenes like this compound is a common problem, often stemming from inefficient oxidative addition of the palladium catalyst to the C-Cl bond.[3] Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Choice: The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating a more active catalyst system.[4]

    • Explanation: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[5][6]

    • Solution: Employ a more robust catalyst system. Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. Buchwald ligands, such as SPhos or XPhos, are excellent choices for coupling aryl chlorides.[7] Alternatively, bulky trialkylphosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can also be highly effective.[5]

  • Base Selection: The choice of base is critical for the transmetalation step and the overall efficiency of the catalytic cycle.

    • Explanation: The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solvent mixture (e.g., dioxane/water).[8] In some cases, stronger bases like LiOᵗBu may be necessary, particularly with less reactive substrates.[9] It's crucial to ensure the base is finely ground and anhydrous if the reaction is run under anhydrous conditions.

  • Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates and catalyst stability.

    • Explanation: The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base. Insufficient temperature can lead to slow reaction kinetics.

    • Solution: A mixture of an organic solvent and water (e.g., 4:1 dioxane/water or toluene/water) is often effective for Suzuki reactions, as it helps to dissolve both the organic substrate and the inorganic base.[3][9] If you observe low conversion, consider increasing the reaction temperature, typically in the range of 80-110 °C.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[3]

    • Explanation: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use by bubbling with an inert gas or by using the freeze-pump-thaw method.[11]

Poor Regioselectivity in Monofunctionalization

Question: I am trying to achieve selective monofunctionalization at the C6 position of this compound, but I am getting a mixture of C6-substituted, C2-substituted, and difunctionalized products. How can I improve the selectivity?

Answer: Achieving high regioselectivity in the monofunctionalization of 2,6-dichloropurines can be challenging due to the presence of two reactive sites. The C6 position is generally more susceptible to nucleophilic attack than the C2 position.[12] Here’s how you can enhance selectivity:

  • Reaction Stoichiometry and Temperature:

    • Explanation: Using an excess of the coupling partner will favor difunctionalization. Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more reactive site.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner.[12] Conduct the reaction at a lower temperature initially and monitor the progress carefully by TLC or LC-MS.

  • Ligand Control:

    • Explanation: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the oxidative addition step in cross-coupling reactions.

    • Solution: For certain dihaloheteroarenes, specific ligands have been shown to direct the reaction to a particular position. While less common for purines, it is worth screening a few different ligands with varying steric bulk and electronic properties (e.g., a bulky biarylphosphine versus a less hindered triarylphosphine) to see if regioselectivity can be improved.

  • Stepwise Functionalization:

    • Explanation: A more reliable approach to obtaining pure monofunctionalized products is to perform the functionalization in a stepwise manner.

    • Solution: First, perform the substitution at the more reactive C6 position under carefully controlled conditions (e.g., lower temperature, stoichiometric reagents). Isolate and purify the C6-monosubstituted product. Then, subject this intermediate to a second, distinct cross-coupling reaction to functionalize the C2 position. This two-step approach provides unambiguous control over the final product structure.

Catalyst Deactivation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine starts well but then stalls, leaving a significant amount of starting material. What could be causing catalyst deactivation?

Answer: Catalyst deactivation in Buchwald-Hartwig amination is a frequent issue, especially with heterocyclic substrates. The likely culprits are:

  • Inadequate Ligand:

    • Explanation: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand.[6][13] The ligand must stabilize the palladium center throughout the catalytic cycle and promote both oxidative addition and reductive elimination.[14]

    • Solution: For C-N bond formation with aryl chlorides, highly active ligands are required. Consider using Buchwald ligands such as XPhos or RuPhos, which are specifically designed for this transformation.[7][15] Bidentate ligands like BINAP or DPPF can also be effective.[13]

  • Base Incompatibility:

    • Explanation: Strong bases like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used in Buchwald-Hartwig reactions.[15] However, some amines or substrates may be sensitive to these strong bases, leading to side reactions that consume reagents or generate catalyst poisons.

    • Solution: While strong, non-nucleophilic bases are generally preferred, you might need to screen different bases. K₃PO₄ or Cs₂CO₃ can be milder alternatives, although they may require higher reaction temperatures.

  • Substrate-Related Inhibition:

    • Explanation: The purine ring system, with its multiple nitrogen atoms, can potentially chelate to the palladium center, leading to the formation of inactive catalyst species.

    • Solution: Using a ligand with a larger bite angle or greater steric bulk can sometimes mitigate this issue by preventing the substrate from coordinating too strongly to the metal center.[6] Increasing the catalyst and ligand loading may also help to overcome partial inhibition.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for introducing an aryl group at the C6 position?

A1: The Suzuki-Miyaura coupling is generally the most robust and versatile method for introducing aryl or heteroaryl groups.[9] It tolerates a wide range of functional groups and typically proceeds with high yields when an appropriate catalyst system is used. For aryl chlorides, a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended.[7]

Q2: Can I use Sonogashira coupling to introduce an alkyne at the C2 or C6 position?

A2: Yes, the Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds and can be used to introduce terminal alkynes at both the C2 and C6 positions of the purine ring.[4][16] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[4] As with other cross-couplings of aryl chlorides, more forcing conditions or highly active catalysts may be needed compared to aryl bromides or iodides.[16]

Q3: Is it possible to perform a C-H activation at the 8-methyl group?

A3: While direct C-H activation of the purine core itself is known, functionalization of the 8-methyl group via C(sp³)-H activation is a more specialized area.[17][18] Transition metal-catalyzed C-H activation of methyl groups on N-heterocycles has been reported, often utilizing rhodium or iridium catalysts.[19][20] This would likely require significant optimization and screening of conditions specific to the purine substrate.

Q4: What is the general reactivity order of the two chlorine atoms in this compound?

A4: For nucleophilic aromatic substitution and many palladium-catalyzed cross-coupling reactions, the chlorine atom at the C6 position is generally more reactive than the one at the C2 position.[12] This allows for selective monofunctionalization at C6 under controlled conditions.

Q5: What are some common palladium precursors and their advantages?

A5:

  • Pd(OAc)₂ (Palladium(II) acetate): Air-stable, relatively inexpensive, and commonly used. It is reduced in situ to the active Pd(0) species.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable source of Pd(0), often used when a pre-reduced palladium source is desired.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common Pd(0) catalyst, but may not be active enough for challenging couplings of aryl chlorides.[21] It is also sensitive to air and should be handled under an inert atmosphere.

Data and Protocols

Recommended Catalyst Systems for Cross-Coupling Reactions
Reaction TypePalladium PrecursorRecommended Ligand(s)Typical BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BINAPNaOᵗBu, LHMDSToluene, Dioxane100-120
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(OAc)₂PPh₃, XPhosEt₃N, i-Pr₂NHTHF, DMF60-100

Note: These are general starting points. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[22]

Experimental Protocol: Suzuki-Miyaura Monofunctionalization at C6

This protocol provides a general procedure for the selective monofunctionalization of this compound at the C6 position with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and finely ground K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the purine substrate.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-chloro-8-methyl-9H-purine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask.[15]

  • Substrate Addition: Add this compound (1.0 equiv.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) to achieve a concentration of approximately 0.1 M. Add the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to complete.[15]

  • Work-up: Cool the reaction to room temperature. Quench by the slow addition of saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Catalyst Selection Workflow

Catalyst Selection Workflow Catalyst Selection for Purine Functionalization start Define Target Functionalization reaction_type Select Reaction Type (e.g., Suzuki, Buchwald, Sonogashira) start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki Aryl/Vinyl buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald Amine sonogashira Sonogashira (C-C alkyne) reaction_type->sonogashira Alkyne catalyst_choice Choose Catalyst System suzuki->catalyst_choice buchwald->catalyst_choice sonogashira->catalyst_choice ligand_select_suzuki Pd(OAc)₂ + SPhos/XPhos Bulky, e⁻-rich ligand catalyst_choice->ligand_select_suzuki Suzuki ligand_select_buchwald Pd₂(dba)₃ + XPhos/RuPhos Specialized amination ligand catalyst_choice->ligand_select_buchwald Buchwald ligand_select_sonogashira Pd(PPh₃)₂Cl₂ + CuI Standard Sonogashira catalyst catalyst_choice->ligand_select_sonogashira Sonogashira optimization Optimize Conditions (Base, Solvent, Temp) ligand_select_suzuki->optimization ligand_select_buchwald->optimization ligand_select_sonogashira->optimization troubleshooting Troubleshoot Issues (Low Yield, Selectivity) optimization->troubleshooting

Caption: A decision workflow for selecting the appropriate catalyst system.

Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart Troubleshooting Low Yield in Cross-Coupling start Low or No Yield Observed check_atmosphere Verify Inert Atmosphere start->check_atmosphere degas Degas Solvents and Re-run check_atmosphere->degas No check_reagents Check Reagent Quality (Catalyst, Base, Substrate) check_atmosphere->check_reagents Yes degas->start Re-evaluate replace_reagents Use Fresh Reagents check_reagents->replace_reagents No check_catalyst Is Catalyst System Active Enough? check_reagents->check_catalyst Yes replace_reagents->start Re-evaluate change_catalyst Switch to Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No optimize_conditions Systematically Optimize (Base, Temp, Solvent) check_catalyst->optimize_conditions Yes change_catalyst->start Re-evaluate success Improved Yield optimize_conditions->success

Caption: A step-by-step guide for troubleshooting low-yield reactions.

References

  • Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2025).
  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (2025). Benchchem.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • Optimization of the reaction conditions. (n.d.).
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. (2025). Benchchem.
  • Can 2,6 - Dichloropurine be used in the field of materials science? (2026). Keyingchem Blog.
  • A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. (2025). Benchchem.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.).
  • optimizing reaction conditions for "hydroxyl methyl purine-one" synthesis. (2025). Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society.
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. (2025). Benchchem.
  • troubleshooting common issues in reactions involving 2,6-Dichloropyridine. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • What properties do the derivatives of 2,6 - Dichloropurine have? (2025). Keyingchem Blog.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • How can I solve my problem with Suzuki coupling? (2014).
  • Rh(III)‐catalyzed C−H activation of 8‐methylquinoline with α‐diazocarbonyl compounds. (n.d.).
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (n.d.). PubMed.
  • What is the proper way to set up a suzuki coupling? (2020). Reddit.
  • Plausible mechanism for C−H functionalization of 8‐methylquinolines. (n.d.).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

Sources

Technical Support Center: Synthesis of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the workup and purification of this key synthetic intermediate. Our focus is on the causality behind each step, ensuring a robust and reproducible procedure.

Frequently Asked Questions (FAQs): Understanding the Workup

This section addresses the fundamental "why" behind the critical steps in the post-reaction workup of this compound, particularly following synthesis via chlorination of 8-methylxanthine with phosphorus oxychloride (POCl₃).

Q1: Why is the reaction mixture quenched by adding it to ice water instead of the other way around?

A: This is a critical safety and process control measure. The quenching of phosphorus oxychloride is extremely exothermic. Adding the hot POCl₃ reaction mixture to a large volume of ice water allows for efficient dissipation of the heat generated during the hydrolysis of unreacted POCl₃ to phosphoric acid and HCl. This controlled approach prevents a sudden, violent increase in temperature that could boil the solvent, degrade the product, and create a significant safety hazard.

Q2: What is the purpose of the neutralization step, and why is the choice of base important?

A: The workup of a POCl₃ reaction generates a large amount of hydrochloric and phosphoric acid. Neutralization is essential for several reasons:

  • Product Insolubility: Most purine derivatives, including this compound, are significantly less soluble in neutral or slightly basic aqueous solutions compared to highly acidic solutions. Neutralization facilitates the precipitation of the crude product from the aqueous mixture.[1]

  • Preventing Hydrolysis: The dichloro-substituted purine ring is susceptible to hydrolysis, where the chloro groups are replaced by hydroxyl groups, especially under harsh pH conditions or elevated temperatures. Prompt and careful neutralization minimizes the risk of forming these unwanted hydroxy-purine impurities.

  • Safe Handling: Neutralizing the acidic solution makes subsequent handling, filtration, and waste disposal safer.

A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is preferred over strong bases like NaOH. Weak bases control the pH more gently, preventing localized areas of high basicity that could promote unwanted side reactions or product degradation.

Q3: My product seems to be "oiling out" or not precipitating cleanly during neutralization. What's happening?

A: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, non-crystalline liquid. This can be caused by the presence of impurities that depress the melting point of the crude product or by quenching/neutralizing the solution at too high a temperature. If this happens, you can try adding more water to decrease the concentration of impurities or cooling the mixture further in an ice bath with vigorous stirring to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

Q4: Is an extractive workup always necessary?

A: Not always. If the product precipitates as a clean, easily filterable solid after neutralization, you may be able to isolate it by simple filtration, followed by washing the filter cake with cold water to remove inorganic salts.[2] However, an extractive workup is often recommended for a cleaner crude product. Extraction with a solvent like ethyl acetate or dichloromethane will separate the desired product from water-soluble impurities (salts, residual acids) and can be a more efficient isolation method if the product is slow to crystallize or forms very fine particles.

Detailed Workup & Purification Protocol

This protocol assumes the synthesis was performed via chlorination of 8-methylxanthine using phosphorus oxychloride (POCl₃), a common and effective method.[3][4]

Step 1: Reaction Quenching (Caution: Exothermic)

  • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).

  • Once the reaction is deemed complete by TLC or HPLC, allow the reaction vessel to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture in a thin stream into the stirred ice/water. Use a blast shield and perform this in a well-ventilated fume hood. Monitor the temperature of the quench beaker to ensure it does not rise excessively.

Step 2: Neutralization and Crude Product Isolation

  • Continue to stir the acidic aqueous slurry vigorously, preferably in an ice bath to maintain a low temperature (0-10 °C).

  • Slowly add a solid base, such as sodium bicarbonate (NaHCO₃), in small portions. Be cautious, as significant CO₂ evolution will occur.

  • Monitor the pH of the solution. Continue adding the base until the pH is between 6.5 and 7.5.[1]

  • Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • Dry the crude product under vacuum.

Step 3: Purification by Recrystallization

  • Select an appropriate solvent for recrystallization (see Table 2 for suggestions). Isopropanol or a benzene/heptane mixture can be effective for dichloropurines.[1][5]

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 4: Alternative Purification by Column Chromatography

  • If recrystallization fails to provide product of sufficient purity, silica gel column chromatography is a reliable alternative.[1][6]

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed column.

  • Elute with an appropriate solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[6]

  • Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product.

Workflow Diagram: Workup and Purification

The following diagram outlines the logical flow from the completed reaction to the final, purified product.

Workup_Flowchart reaction Completed Reaction (in POCl3) quench Quench in Ice/Water reaction->quench Slow Addition neutralize Neutralize to pH 6.5-7.5 (e.g., with NaHCO3) quench->neutralize Maintain 0-10°C isolate Isolate Crude Solid (Vacuum Filtration) neutralize->isolate Stir to Precipitate crude_product Crude this compound isolate->crude_product purify_choice Purification Method? crude_product->purify_choice recrystallize Recrystallization purify_choice->recrystallize High Crude Purity chromatography Silica Gel Chromatography purify_choice->chromatography Complex Mixture pure_product Pure Product recrystallize->pure_product chromatography->pure_product characterize Characterization (NMR, MS, MP) pure_product->characterize

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the workup and purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitation After Neutralization 1. Product has significant solubility in water. 2. Formation of highly soluble side-products. 3. Insufficient neutralization or inaccurate pH reading.1. Perform an extractive workup with ethyl acetate or dichloromethane. 2. Concentrate the aqueous layer under reduced pressure to encourage precipitation (use with caution, as heating can cause degradation).[2] 3. Re-verify the pH and adjust as necessary.
Final Product is Off-Color (Yellow/Brown) 1. Presence of colored impurities from starting materials or side reactions. 2. Some product degradation occurred during reaction or workup.1. Treat the hot solution with activated charcoal during recrystallization. 2. Perform column chromatography for more effective separation of colored impurities.
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during transfers or filtration. 3. Significant hydrolysis of the dichloro groups to less soluble hydroxy-purines, which may have been filtered off as impurities. 4. Using too much solvent during recrystallization.1. Monitor the reaction by TLC/HPLC to ensure completion before starting the workup.[1] 2. Ensure careful technique; re-extract aqueous layers and wash filter cakes efficiently. 3. Maintain low temperatures throughout the workup and neutralize promptly to minimize hydrolysis. 4. Use the minimum amount of hot solvent required to dissolve the product for recrystallization.
Purity Issues Detected by NMR/HPLC (e.g., starting material, mono-chloro species) 1. Incomplete chlorination. 2. Co-precipitation of impurities with the product. 3. Ineffective purification.1. Optimize reaction time or temperature. Ensure the POCl₃ is of good quality. 2. Re-purify the material. Column chromatography is generally more effective than recrystallization for separating closely related compounds.[1] 3. For chromatography, try a shallower gradient or a different solvent system (e.g., reversed-phase C18).[6]
References
  • Montgomery, J. A., & Hewson, K. (1960). The Direct Conversion of Chloropurines to Fluoropurines. Journal of the American Chemical Society, 82(2), 463–468. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-dichloropurine. (Patent No. US6455696B2).
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2010). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 14(6), 1433–1435. Available from: [Link]

  • ResearchGate. (2010). Facile and Practical Synthesis of 2,6-Dichloropurine. Available from: [Link]

  • Kovalovs, A., et al. (2015). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. IUCrData, 1(1). Available from: [Link]

  • Georg Thieme Verlag. (n.d.). Synthesis of Purines. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-8-methyl-9H-purine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation in common synthetic transformations involving this versatile purine intermediate. Our focus is on providing not just solutions, but a foundational understanding of the underlying reaction mechanisms to empower you in your experimental design and analysis.

Introduction to the Reactivity of this compound

This compound is a key building block in medicinal chemistry, prized for its two reactive chloro-substituents. These positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. However, this reactivity, combined with the electronic nature of the purine ring system, can lead to the formation of undesired byproducts. This guide will address the most common side reactions: N-alkylation isomerism, incomplete or over-amination, and hydrolysis.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

I. N-Alkylation Reactions: The N7 vs. N9 Regioselectivity Challenge

A frequent challenge in the alkylation of purines is the formation of a mixture of N7 and N9 regioisomers.[1][2] The desired isomer is often the N9, but the N7 isomer is a common and often difficult-to-separate byproduct.[3]

Question 1: I performed an N-alkylation on this compound and my NMR/LC-MS indicates a mixture of two major products. What are they and why did this happen?

Answer: You have likely formed a mixture of the N9-alkylated and N7-alkylated isomers of 2,6-dichloro-8-methyl-purine. The purine ring has two nucleophilic nitrogen atoms in the imidazole portion (N7 and N9) that can be alkylated. Under many standard alkylation conditions (e.g., using an alkyl halide and a base like potassium carbonate), both nitrogens can react, leading to a mixture of regioisomers.[3] The thermodynamically more stable N9 isomer often predominates, but the kinetically favored N7 isomer can form in significant amounts.[4]

Diagram: N-Alkylation of this compound

N_Alkylation reactant This compound reagents R-X, Base reactant->reagents N9_isomer N9-alkylated product (Thermodynamically favored) reagents->N9_isomer Major N7_isomer N7-alkylated product (Kinetically favored) reagents->N7_isomer Minor

Caption: Formation of N7 and N9 isomers during N-alkylation.

Question 2: How can I confirm the identity of the N7 and N9 isomers?

Answer: A combination of NMR spectroscopy and LC-MS is the most effective approach.

  • LC-MS: The two isomers will have the same mass and will likely appear as two distinct peaks with the same m/z value in your LC-MS chromatogram. Their retention times will differ, providing the first indication of a mixture.

  • NMR Spectroscopy:

    • ¹H NMR: The proton chemical shifts of the purine ring and the alkyl substituent will be slightly different for each isomer.

    • ¹³C NMR: This is often the most diagnostic tool. There are established trends for distinguishing N7 and N9 isomers of 6-chloropurines. The chemical shift of the C5 carbon is typically more deshielded (higher ppm value) in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm value) than in the N7 isomer.[3][5]

    • 2D NMR (HMBC & HSQC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly definitive. It shows correlations between protons and carbons that are 2-3 bonds away. For the N9-isomer, you would expect to see a correlation between the protons on the alpha-carbon of your alkyl group and the N9 carbon (if observable) or neighboring carbons C4 and C8. For the N7-isomer, the correlation would be to the N7 carbon or its neighbors, C5 and C8. A Heteronuclear Single Quantum Coherence (HSQC) experiment will identify the protons directly attached to carbons, which is useful for assigning the signals in your ¹H and ¹³C spectra.[6]

Table 1: Typical ¹³C NMR Chemical Shift Differences Between N7 and N9 Isomers of 6-Chloropurines [3][5]

Carbon AtomN7 Isomer (approx. ppm)N9 Isomer (approx. ppm)
C4More deshieldedMore shielded
C5~123 ppm~132 ppm

Question 3: How can I improve the regioselectivity of my N-alkylation reaction to favor the N9 isomer?

Answer: Achieving high N9 selectivity often requires careful optimization of reaction conditions.

  • Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thus favoring alkylation at N9.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N9/N7 ratio. Running the reaction at higher temperatures can sometimes favor the formation of the thermodynamically more stable N9 isomer.[4]

  • Protecting Groups: In some cases, transient protection of one of the nitrogen atoms can be employed to direct alkylation to the other.

II. Nucleophilic Substitution (Amination): Incomplete vs. Over-reaction

The chlorine atoms at the C2 and C6 positions of the purine ring can be sequentially displaced by nucleophiles such as amines. The C6 position is generally more reactive than the C2 position.[7]

Question 4: I am trying to perform a mono-amination of this compound, but I am getting a mixture of starting material, my desired mono-substituted product, and a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

Answer: This is a common issue arising from the comparable reactivity of the two chloro-substituents, although the C6 position is more susceptible to nucleophilic attack. To favor mono-substitution, consider the following:

  • Stoichiometry: Use a controlled amount of the amine nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature: Running the reaction at a lower temperature can help to slow down the second substitution reaction, allowing for better control.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed but before significant formation of the di-substituted product occurs.

  • Nucleophile Reactivity: Highly reactive amines are more likely to lead to di-substitution. If possible, using a less reactive amine or moderating its reactivity through salt formation might improve selectivity.

Amination reactant This compound reagent1 + R-NH2 (1 eq) reactant->reagent1 mono_sub 6-Amino-2-chloro-8-methyl-9H-purine reagent2 + R-NH2 (excess) mono_sub->reagent2 di_sub 2,6-Diamino-8-methyl-9H-purine reagent1->mono_sub k1 (fast) reagent2->di_sub k2 (slower)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,6-Dichloro-8-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purine scaffold represents a cornerstone in the quest for novel therapeutics. Its inherent ability to mimic endogenous nucleobases allows for interaction with a multitude of biological targets, leading to a broad spectrum of activities. Among the vast family of purine analogs, derivatives of 2,6-dichloro-8-methyl-9H-purine have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer agents and kinase inhibitors.

This guide provides an in-depth comparison of the biological activities of various derivatives of this compound. We will delve into their synthesis, explore the structure-activity relationships (SAR) that govern their potency, and present supporting experimental data to offer a clear and objective overview for the scientific community.

The Synthetic Gateway: From 2,6-Dichloropurine to a Library of Derivatives

The journey to a diverse library of 2,6,8-trisubstituted purine derivatives often commences with commercially available 2,6-dichloropurine. The chlorine atoms at the 2 and 6 positions serve as excellent leaving groups, enabling sequential nucleophilic substitution reactions. The introduction of the methyl group at the 8-position can be achieved through various synthetic routes, often prior to the diversification at the C2 and C6 positions.

A general and versatile approach to synthesizing a variety of 2,6-disubstituted-8-methylpurines is outlined below. This multi-step synthesis allows for the introduction of a wide range of functionalities, paving the way for extensive SAR studies.

Synthesis_Workflow start 2,6-Dichloropurine step1 Methylation at C8 (e.g., with methylating agent) start->step1 intermediate1 This compound step1->intermediate1 step2 Selective Nucleophilic Substitution at C6 (e.g., Amines, Thiolates) intermediate1->step2 intermediate2 2-Chloro-6-substituted-8-methylpurine step2->intermediate2 step3 Nucleophilic Substitution at C2 (e.g., Amines, Suzuki Coupling) intermediate2->step3 final_product 2,6-Disubstituted-8-methylpurine Derivatives step3->final_product

Figure 1: A generalized synthetic workflow for the preparation of 2,6-disubstituted-8-methylpurine derivatives.

This stepwise approach provides precise control over the substitution pattern, a critical factor in fine-tuning the biological activity of the final compounds. The choice of reagents and reaction conditions at each step is paramount for achieving the desired products in good yields.

Unveiling the Anticancer Potential: A Comparative Analysis of Cytotoxicity

The primary therapeutic interest in this compound derivatives lies in their potent anticancer activity. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide array of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Below is a comparative summary of the cytotoxic activities of selected 2,6,8-trisubstituted purine derivatives against various cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell lines used and incubation times.

Compound IDC2-SubstituentC6-SubstituentC8-SubstituentCancer Cell LineIC50 (µM)Reference
1 -Cl-NH-Cyclohexyl-CH3A549 (Lung)>10[1]
2 -NH-(4-chlorophenyl)-NH-(n-butyl)-CH3Bel-7402 (Liver)7.8[1]
3 -Cl-S-propargyl-CH3SNB-19 (Glioblastoma)>10[2]
4 -Cl-S-(pyrrolidinobutynyl)-CH3SNB-19 (Glioblastoma)5.00 µg/mL[2]
5 -Cl-S-(pyrrolidinobutynyl)-CH3C-32 (Melanoma)7.58 µg/mL[2]
6 -NH-benzyl-thiomorpholinyl-HVarious0.9 (CDK2)[3]
7 -NH-(3-chloroanilino)various-HVarious0.3 (CDK2)[4]

Key Insights from the Data:

  • Substitution at C6 is Crucial: The nature of the substituent at the C6 position significantly influences the cytotoxic activity. The introduction of various amino and thioether moieties has been shown to enhance potency.

  • The Role of the C2 Substituent: Modification at the C2 position also plays a critical role in modulating the biological activity. Replacing the chlorine atom with different amino groups can lead to a substantial increase in anticancer efficacy.

  • Impact of the C8-Methyl Group: While the primary focus of many studies has been on the C2 and C6 positions, the presence of the methyl group at C8 is believed to contribute to the overall lipophilicity and binding affinity of the compounds to their biological targets.

Mechanism of Action: Targeting the Engine of Cell Proliferation - Kinase Inhibition

A significant body of evidence suggests that many purine derivatives exert their anticancer effects by inhibiting the activity of protein kinases.[5] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several 2,6,8-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), a family of kinases that are essential for cell cycle progression.[3][4] By blocking the activity of CDKs, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Kinase_Inhibition_Pathway Purine_Derivative 2,6,8-Trisubstituted Purine Derivative CDK Cyclin-Dependent Kinase (CDK) Purine_Derivative->CDK Inhibits Proliferation Cancer Cell Proliferation Purine_Derivative->Proliferation Inhibits Apoptosis Apoptosis Purine_Derivative->Apoptosis Induces Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes CDK->Apoptosis Prevents Cell_Cycle->Proliferation

Figure 2: Simplified signaling pathway illustrating the mechanism of action of purine derivatives as CDK inhibitors.

The ability of these compounds to selectively inhibit specific kinases is a key determinant of their therapeutic index (the ratio of the toxic dose to the therapeutic dose). Researchers are continuously working to design derivatives with improved selectivity for cancer-associated kinases, thereby minimizing off-target effects and associated toxicities.

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure the reliability and reproducibility of the findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with various concentrations of purine derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution and incubate for 4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate IC50 values G->H

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the purine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow:

Kinase_Assay_Workflow A 1. Prepare reaction mixture containing kinase, substrate, and ATP B 2. Add purine derivative at various concentrations A->B C 3. Incubate at 30°C for a defined period B->C D 4. Stop the reaction C->D E 5. Quantify the phosphorylated substrate D->E F 6. Calculate IC50 values E->F

Figure 4: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the this compound derivatives at a range of concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. The ease of chemical modification at the C2 and C6 positions allows for the generation of large libraries of compounds with diverse biological activities. The primary mechanism of action for many of these derivatives appears to be the inhibition of protein kinases, particularly those involved in cell cycle regulation.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-associated kinases to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Enhancing the solubility, stability, and bioavailability of these compounds to improve their in vivo efficacy.

  • Exploring Novel Mechanisms: Investigating other potential biological targets and mechanisms of action for this class of compounds.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to develop next-generation therapeutics for the treatment of cancer and other diseases.

References

  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. (n.d.).
  • Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research, 27(5), 1384–1395. Retrieved from [Link]

  • Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. Archiv der Pharmazie, 332(6), 187-90. Retrieved from [Link]

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-50. Retrieved from [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Retrieved from [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 134. Retrieved from [Link]

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-50. Retrieved from [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Retrieved from [Link]

  • Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. Archiv der Pharmazie, 332(6), 187-90. Retrieved from [Link]

  • Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research, 27(5), 1384–1395. Retrieved from [Link]

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Nucleosides, Nucleotides & Nucleic Acids, 28(1), 1-13. Retrieved from [Link]

  • Synthesis and cytotoxic activity of some new 2,6-substituted purines. Molecules, 16(7), 5840-60. Retrieved from [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 134. Retrieved from [Link]

  • Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530-7. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,2-disubstituted carbonucleosides of 2-amino-6-substituted purine and 8-azapurine. Journal of Medicinal Chemistry, 37(13), 2043-9. Retrieved from [Link]

  • Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. Archiv der Pharmazie, 332(6), 187-90. Retrieved from [Link]

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A Comparative Guide to Purine-Based Kinase Inhibitors: Evaluating 2,6-Dichloro-8-methyl-9H-purine in the Context of Established Kinase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the purine scaffold has served as a foundational template for the development of numerous potent and selective modulators of kinase activity. This guide provides a comparative analysis of 2,6-dichloro-8-methyl-9H-purine and its derivatives, contextualized against well-characterized purine-based kinase inhibitors such as Roscovitine and Flavopiridol. By examining the available experimental data, we aim to offer insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction to Purine-Based Kinase Inhibitors

The purine ring system, a key component of nucleic acids, is also a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The structural similarity of the purine core to the adenine moiety of ATP allows these compounds to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity. This guide will focus on the comparative landscape of purine derivatives, with a specific interest in 2,6-disubstituted purines.

The Kinase Inhibitor Landscape: A Comparative Overview

While specific experimental data for this compound as a kinase inhibitor is not extensively available in the public domain, the broader class of 2,6,9-trisubstituted purines has been explored for anticancer activity. Studies on related compounds provide valuable insights into the potential of this scaffold. For a robust comparison, we will evaluate this class against two well-established purine-based kinase inhibitors: Roscovitine and Flavopiridol.

Mechanism of Action: Targeting the Cell Cycle Engine

Many purine-based inhibitors function by targeting Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activate Rb Rb CDK4/6->Rb phosphorylate CDK4/6->Rb releases G1 Arrest G1 Arrest CDK4/6->G1 Arrest E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Inhibitors Purine-Based Inhibitors Inhibitors->CDK4/6 inhibit Inhibitors->G1 Arrest

Caption: CDK4/6 pathway and inhibitor action.

Comparative Inhibitory Profiles

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the reported IC50 values for Roscovitine and Flavopiridol against a panel of key CDKs. While specific IC50 values for this compound are not available, studies on related 2,6,9-trisubstituted purines have shown cytotoxic activity in the low micromolar range against various cancer cell lines.[2]

Kinase TargetRoscovitine IC50 (µM)Flavopiridol IC50 (µM)2,6,9-Trisubstituted Purine Derivatives (General Activity)
CDK1/cyclin B ~0.65[3]~0.04[4]Cytotoxicity observed in cancer cell lines[2]
CDK2/cyclin A ~0.7[3]~0.1[4]Induces apoptosis and cell cycle arrest[2]
CDK4/cyclin D1 >100[3]~0.1[4]Structure-activity relationships explored[1]
CDK5/p25 ~0.2[3]--
CDK7/cyclin H ~0.7[3]~0.3[5]-
CDK9/cyclin T ~0.4[3]<0.1[5]-

Note: Data for 2,6,9-trisubstituted purine derivatives is presented qualitatively due to the lack of specific IC50 values for this compound against isolated kinases.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization and comparison of kinase inhibitors rely on a suite of standardized in vitro and cell-based assays. Here, we provide detailed methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Incubation: Add the serially diluted test compound to the wells and incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.

Experimental Workflow: Western Blotting

Western_Blot_Workflow Cell_Lysis Cell Lysis (with phosphatase inhibitors) Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-Rb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting analysis.

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Rb).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.

Concluding Remarks and Future Directions

While this compound itself remains to be fully characterized as a kinase inhibitor, the broader class of substituted purines continues to be a fertile ground for the discovery of novel therapeutics. The anti-proliferative effects observed for its derivatives suggest that this scaffold warrants further investigation. Future studies should focus on synthesizing this compound and evaluating its inhibitory activity against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in vivo studies will be crucial to elucidate its mechanism of action and assess its therapeutic potential. The methodologies outlined in this guide provide a robust framework for such investigations, enabling a direct and meaningful comparison with established kinase inhibitors.

References

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link]

  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. (2025). ResearchGate. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. [Link]

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. [Link]

  • Kim, D. C., Lee, Y. R., & Lee, K. Y. (2004). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 14(3), 631-635. [Link]

  • Lobo, V., Rocha, A., Castro, T. G., & Carvalho, M. A. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3053. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). National Institutes of Health. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). PubMed. [Link]

  • Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. (n.d.). National Institutes of Health. [Link]

  • Trophic effects of purines in neurons and glial cells. (n.d.). PubMed. [Link]

  • Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. (2020). PubMed. [Link]

  • 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. (n.d.). PubChem. [Link]

  • Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. (n.d.). PubMed Central. [Link]

  • Roscovitine in cancer and other diseases. (n.d.). PubMed Central. [Link]

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The Pivotal Role of the 8-Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloro-8-methyl-9H-purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor and anticancer drug discovery, the purine scaffold remains a cornerstone of medicinal chemistry. Its inherent ability to mimic the endogenous adenosine triphosphate (ATP) molecule has led to the development of a multitude of clinically relevant therapeutics. Among the diverse array of purine analogs, the 2,6-dichloro-8-methyl-9H-purine core represents a particularly intriguing starting point for the design of potent and selective inhibitors. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a specific focus on elucidating the often-understated yet critical influence of the C8-methyl group on biological activity. By synthesizing technical data with field-proven insights, we aim to equip researchers with the knowledge to rationally design the next generation of purine-based therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule serves as a versatile precursor for library synthesis due to the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is more susceptible to nucleophilic substitution than the one at the C2 position, allowing for sequential and regioselective functionalization. The presence of the 8-methyl group, while seemingly a minor addition, profoundly impacts the molecule's electronic properties and steric profile, which in turn influences its binding affinity and selectivity for various biological targets.

The Impact of the 8-Methyl Group: A Comparative Analysis

While extensive research has been conducted on 2,6-disubstituted purines, the specific contribution of the C8-methyl group is a critical aspect of SAR that warrants detailed examination. Studies on related 8-arylated purines have shown that substituents at this position can engage in hydrophobic interactions within the adenine binding pocket of kinases, thereby enhancing potency[1]. The methyl group, though small, can provide a crucial anchor point or, conversely, create steric hindrance, depending on the topology of the target protein's active site.

A comparative analysis of 8-methyl versus 8-unsubstituted purine analogs reveals that the methyl group can significantly modulate kinase inhibitory activity. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the C8 position is a key area for introducing substituents to improve selectivity and potency[2]. While direct comparative studies on this compound analogs versus their 8-unsubstituted counterparts are not abundant in publicly available literature, the established principles of purine-based inhibitor design strongly suggest that the 8-methyl group is not a passive spectator. It actively participates in shaping the SAR profile of the entire series of analogs.

Structure-Activity Relationship of Analogs: A Positional Breakdown

The development of potent and selective inhibitors from the this compound scaffold hinges on the systematic exploration of substitutions at the C2, C6, and N9 positions.

Modifications at the C6 Position

The C6 position is typically the first site of modification due to its higher reactivity. A wide array of substituents, including amines, anilines, and alkoxy groups, have been introduced at this position to probe the SAR.

  • Amino and Anilino Substituents: The introduction of various amino and anilino groups at the C6 position has been a fruitful strategy for developing anticancer agents. The nature of the substituent on the aniline ring can significantly impact activity. For example, in a series of 6,8,9-trisubstituted purine analogs, a p-tolylpiperazine moiety at the C6 position demonstrated superior cytotoxic activity against liver cancer cells compared to other substituted phenylpiperazines[3]. This highlights the importance of the electronic and steric properties of the C6 substituent in dictating biological response.

  • Alkoxy Substituents: The size and nature of alkoxy groups at the C6 position have been shown to influence CDK2 inhibitory activity[2]. This suggests that this position is critical for interacting with the ribose-binding pocket of kinases.

Modifications at the C2 Position

Following substitution at C6, the less reactive C2 position can be functionalized. This site is crucial for fine-tuning selectivity and potency.

  • Amino Substituents: Introduction of amino groups at the C2 position, often in conjunction with C6 modifications, has been explored for developing CDK inhibitors. The nature of the amino substituent can dramatically affect selectivity between different CDKs[2].

Modifications at the N9 Position

The N9 position of the purine ring is readily alkylated or glycosylated, providing another avenue for modifying the properties of the molecule.

  • Alkyl and Cycloalkyl Substituents: The introduction of various alkyl and cycloalkyl groups at the N9 position can influence the compound's solubility, cell permeability, and binding affinity. For instance, a cyclopentyl group at the N9 position was a common feature in a series of potent 6,8,9-trisubstituted purine anticancer agents[3]. The regioselectivity of N9 alkylation is a critical consideration in the synthesis of these analogs, with steric factors often dictating the outcome[4].

  • Ribofuranosyl and Acyclic Sugar Moieties: Glycosylation at the N9 position can lead to nucleoside analogs with altered biological activities. The sugar moiety can play a significant role in cellular uptake and interaction with the target protein[5].

Comparative Performance Data

The following table summarizes the anticancer activity of representative 6,8,9-trisubstituted purine analogs, highlighting the impact of substitutions at the C6 and N9 positions. The core scaffold in these examples features a phenyl group at C8, providing a relevant comparison point for the influence of the 8-methyl group.

Compound IDC6-SubstituentN9-SubstituentC8-SubstituentTarget Cell LineIC50 (µM)Reference
5 4-phenylpiperazin-1-ylcyclopentyl4-phenoxyphenylHuh7 (Liver Cancer)17.9[3]
6 4-(p-tolyl)piperazin-1-ylcyclopentyl4-phenoxyphenylHuh7 (Liver Cancer)14.2[3]
8 4-(4-methoxyphenyl)piperazin-1-ylcyclopentyl4-phenoxyphenylHuh7 (Liver Cancer)23.6[3]

This data is for 8-(4-phenoxyphenyl) analogs, providing an indication of the activity of related 8-substituted purines.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to 8-substituted purines involves the cyclization of a substituted pyrimidine. For the synthesis of this compound, a potential pathway involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with a suitable methyl-donating reagent, followed by cyclization. A reported synthesis for a radiolabeled analog, [8-14C]-2,6-dichloro-9H-purine, utilizes the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl[14C]orthoformate[6]. A similar strategy with a methyl-containing reagent could yield the desired 8-methylpurine.

Conceptual Synthetic Pathway:

G A 4,5-Diamino-2,6-dichloropyrimidine C Cyclization A->C B Acetic Anhydride (or similar methyl source) B->C D This compound C->D

Caption: Conceptual synthetic route to this compound.

Step-by-Step Protocol for N9-Alkylation of a 2,6-Dichloropurine Scaffold

The following is a general protocol for the N9-alkylation of a 2,6-dichloropurine, which can be adapted for the 8-methyl analog.

  • Preparation of the Purine Salt: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the purine.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N9-alkylated purine.

Experimental Workflow for N9-Alkylation:

G start Start step1 Dissolve 2,6-dichloropurine in anhydrous DMF start->step1 step2 Add NaH at 0 °C step1->step2 step3 Stir at room temperature for 30 min step2->step3 step4 Add alkyl halide step3->step4 step5 Stir and monitor by TLC step4->step5 step6 Quench with water step5->step6 step7 Extract with organic solvent step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: General workflow for the N9-alkylation of a 2,6-dichloropurine.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic functionalization of the C2, C6, and N9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The often-overlooked 8-methyl group plays a crucial role in modulating the SAR of these analogs and should be a key consideration in future drug design efforts. Further comparative studies that directly assess the impact of the 8-methyl group against an 8-unsubstituted counterpart are warranted to fully elucidate its contribution to biological activity. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of next-generation purine-based therapeutics with improved efficacy and safety profiles.

References

  • Liu, X., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry Letters, 17(23), 6518-6521.
  • Meijer, L., et al. (2010). Novel 8-arylated purines as inhibitors of glycogen synthase kinase. European Journal of Medicinal Chemistry, 45(8), 3389-3393.
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  • Tlaskal, J., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 26(11), 3128.
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A Comparative Guide to the Anti-Proliferative Activity of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the anti-proliferative activity of 2,6-Dichloro-8-methyl-9H-purine against established cyclin-dependent kinase (CDK) inhibitors, Flavopiridol and Roscovitine. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the experimental validation of these compounds, including detailed protocols and comparative data.

Introduction: The Therapeutic Potential of Purine Analogs in Oncology

Purine analogs have long been a cornerstone in the development of anti-cancer therapies, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular processes.[1] The purine scaffold offers a versatile platform for medicinal chemists to design novel compounds with potent anti-proliferative properties. Among these, 2,6-disubstituted purines have garnered significant interest. The subject of this guide, this compound, belongs to this promising class of compounds. While direct experimental data on this specific molecule is emerging, the broader family of 2,6-dichloropurine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] For instance, ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates have shown potent anti-proliferative activity with IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cells.[2][3]

To rigorously evaluate the potential of this compound, it is essential to compare its performance against well-characterized anti-proliferative agents. This guide utilizes Flavopiridol and Roscovitine as benchmarks. Both are purine analogs and established CDK inhibitors that have undergone extensive preclinical and clinical investigation.[4][5][6][7] By presenting a side-by-side comparison of their mechanisms and anti-proliferative effects, we aim to provide a robust framework for validating novel purine-based drug candidates.

The Comparators: Established CDK Inhibitors

Flavopiridol (Alvocidib)

Flavopiridol is a synthetic flavonoid derived from an Indian medicinal plant and functions as a potent, broad-spectrum CDK inhibitor.[4][5] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, primarily at the G1 and G2 phases.[5][6] Its anti-proliferative activity has been demonstrated across a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[4][8]

Roscovitine (Seliciclib)

Roscovitine is a selective purine analog that primarily inhibits CDK1, CDK2, CDK5, and CDK7.[9] Similar to Flavopiridol, it acts as an ATP-competitive inhibitor.[9] Its inhibitory action on CDKs leads to cell cycle arrest and induction of apoptosis in various cancer cell lines, with an average IC50 for proliferation inhibition around 15-16 µM.[7][9][10]

Comparative Anti-Proliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 2,6-dichloropurine derivatives, Flavopiridol, and Roscovitine across various human cancer cell lines. It is important to note the limited direct data for this compound, and thus, data for closely related 2,6-dichloropurine analogs are presented.

CompoundCell LineCancer TypeIC50Reference
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate MCF-7Breast4.5 µM[2][3]
HCT-116Colon3.8 µM[2][3]
A-375Melanoma2.1 µM[2][3]
G-361Melanoma6.3 µM[2][3]
Flavopiridol LNCaPProstate16 nM[4]
K562Leukemia130 nM[4]
HCT116Colon13 nM[4]
A2780Ovarian15 nM[4]
PC3Prostate10 nM[4]
Mia PaCa-2Pancreatic36 nM[4]
KMH2Anaplastic Thyroid0.13 µM[8]
BHT-101Anaplastic Thyroid0.12 µM[8]
CAL62Anaplastic Thyroid0.10 µM[8]
Roscovitine Average (multiple cell lines)Various~15-16 µM[7][9]
C33ACervical22.09 µM[11]
HCE-1Cervical21.21 µM[11]
HeLaCervical13.79 µM[11]
SiHaCervical16.88 µM[11]

Experimental Validation of Anti-Proliferative Activity

To ensure scientific integrity, a multi-faceted approach is required to validate the anti-proliferative activity of a novel compound. This involves not only assessing cell viability but also elucidating the underlying mechanism of action, such as cell cycle arrest and induction of apoptosis.

I. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Flavopiridol, and Roscovitine in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Formazan Formation (2-4h) mtt_add->formazan_inc solubilization Solubilize Formazan formazan_inc->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining IC50 values using the MTT assay.
II. Mechanism of Action: Cell Cycle Analysis

A key mechanism by which many anti-proliferative agents exert their effects is by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, Flavopiridol, or Roscovitine at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Pathway cluster_cdk CDK-Mediated Cell Cycle Progression cluster_inhibitors Inhibitor Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK4/6-Cyclin D CDK2-Cyclin E Arrest Cell Cycle Arrest G2 G2 Phase S->G2 CDK2-Cyclin A M M Phase (Mitosis) G2->M CDK1-Cyclin B M->G1 Inhibitor This compound Flavopiridol Roscovitine Inhibitor->G1 Inhibit CDKs Inhibitor->S Inhibit CDKs Inhibitor->G2 Inhibit CDKs Inhibitor->M Inhibit CDKs

Simplified diagram of CDK-mediated cell cycle progression and the points of inhibition.
III. Confirmation of Apoptotic Induction: Western Blotting

To confirm that the observed reduction in cell viability is due to programmed cell death, Western blotting can be employed to detect key markers of apoptosis, such as the cleavage of caspases (e.g., caspase-3) and poly(ADP-ribose) polymerase (PARP).[18][19]

  • Protein Extraction: Treat cells with the test compounds as described for cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the cleaved, apoptotic forms of the proteins compared to their total forms and the loading control.

Conclusion and Future Directions

This guide provides a framework for the validation of the anti-proliferative activity of this compound. While direct experimental data for this specific compound is limited, the potent cytotoxicity of related 2,6-dichloropurine derivatives suggests its potential as an anti-cancer agent.[2][3] A direct comparison with established CDK inhibitors like Flavopiridol and Roscovitine highlights the benchmarks this novel compound must meet or exceed in terms of potency and efficacy.

Future studies should focus on generating robust dose-response curves for this compound across a diverse panel of cancer cell lines to establish its IC50 values. Mechanistic studies, including cell cycle analysis and Western blotting for apoptotic markers, will be crucial to elucidate its mode of action. Furthermore, kinase profiling assays would be invaluable to determine if its anti-proliferative effects are mediated through CDK inhibition, similar to Flavopiridol and Roscovitine, or through other cellular pathways. The comprehensive experimental approach outlined in this guide will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel anti-cancer agent.

References

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  • Noolvi, M. N., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Letters in Drug Design & Discovery, 9(7), 644-653.
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  • Al-Hujaily, E. M., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. PloS one, 15(9), e0238584.
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  • Tan, S., & Li, F. (2014). Determination of Caspase Activation by Western Blot. In Methods in molecular biology (Vol. 1157, pp. 229–237).
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  • ResearchGate. (2021). (PDF) flavopiridol-alvocidib-a-cyclin-dependent-kinases--cdks-inhibitor-found-synergy-effects-with-niclosamide--in-cutaneous-t-cell-lymphoma-20210515060506. Retrieved from [Link]

  • idUS. (2024). Anti-proliferative activity of 2,6-dichloro-9-or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. Retrieved from [Link]

  • Wang, L., et al. (2020).
  • Morales, F., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European journal of medicinal chemistry, 76, 118–124.
  • Sharma, P., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC advances, 15(25), 21604–21638.
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  • ResearchGate. (2025). New (RS)-benzoxazepin-purines with antitumour activity: The chiral switch from (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-b enzoxazepin-3-yl]-9H-purine | Request PDF. Retrieved from [Link]

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A Comparative Efficacy Analysis: 2,6-Dichloro-8-methyl-9H-purine Derivatives versus 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of anti-cancer drug development, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. This guide provides a comprehensive comparison of the efficacy of emerging 2,6-Dichloro-8-methyl-9H-purine derivatives against the established chemotherapeutic agent, 5-Fluorouracil (5-FU). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development directions.

Introduction: The Evolving Battlefield of Cancer Chemotherapy

5-Fluorouracil has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1][2] As a pyrimidine analog, its primary mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2] However, the clinical utility of 5-FU is often hampered by issues of drug resistance and significant toxicity.[3]

In the quest for more effective and less toxic alternatives, purine derivatives have emerged as a promising class of compounds. Among these, this compound and its derivatives are attracting scientific interest due to their potential as potent anti-proliferative and pro-apoptotic agents. This guide will delve into the comparative efficacy of these two classes of compounds, supported by available experimental data.

Unraveling the Mechanisms of Action

A fundamental understanding of the molecular pathways targeted by these compounds is crucial for a meaningful comparison of their efficacy.

5-Fluorouracil: A Multi-pronged Attack on Cellular Proliferation

5-FU exerts its cytotoxic effects through several intracellular mechanisms following its conversion into active metabolites.[1][4] The primary pathways include:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA replication.[1][2]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.[1]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[1]

The simultaneous disruption of these critical cellular processes contributes to the potent, albeit often toxic, anti-cancer activity of 5-FU.

digraph "5FU_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

"5-FU" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "TS_Inhibition" [label="Thymidylate Synthase\nInhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "RNA_Dysfunction" [label="RNA Dysfunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Death" [label="Cell Death", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP"; "FdUMP" -> "TS_Inhibition"; "FUTP" -> "RNA_Dysfunction"; "FdUTP" -> "DNA_Damage"; "TS_Inhibition" -> "Cell_Death"; "RNA_Dysfunction" -> "Cell_Death"; "DNA_Damage" -> "Cell_Death"; }

Mechanism of Action of 5-Fluorouracil.

This compound Derivatives: Inducers of Apoptosis

While the precise mechanism of action for all this compound derivatives is still under investigation, available evidence strongly suggests that their primary mode of anti-cancer activity is the induction of apoptosis, or programmed cell death. Studies on various purine derivatives have shown that they can trigger the intrinsic apoptotic pathway.[5] This pathway is characterized by:

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins.[5][6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c into the cytoplasm.[6]

  • Caspase Activation: Cytochrome c release initiates a cascade of caspase activation, including caspase-3, which are the executioners of apoptosis.[5][6]

digraph "Purine_Derivative_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

"Purine_Derivative" [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bcl2_Modulation" [label="Modulation of\nBcl-2 Family Proteins", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "MOMP" [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytochrome_c" [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase_Activation" [label="Caspase\nActivation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

"Purine_Derivative" -> "Bcl2_Modulation"; "Bcl2_Modulation" -> "MOMP"; "MOMP" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase_Activation"; "Caspase_Activation" -> "Apoptosis"; }

Proposed Apoptotic Pathway for Purine Derivatives.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

Direct comparative studies are essential for evaluating the relative potency of different anti-cancer agents. A study by Morales et al. (2014) provides valuable in vitro data comparing the anti-proliferative activity of ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates with 5-fluorouracil derivatives against a panel of human solid tumor cell lines.[7]

CompoundCell LineIC50 (µM)[7]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate MCF-74.5
HCT-1166.2
A-3753.8
G-3615.1
Ethyl 2-(5-fluorouracil-1-yl)acetate MCF-7>100
HCT-116>100
A-375>100
G-361>100

Data Interpretation: The IC50 values clearly demonstrate that the tested 2,6-dichloro-purine derivative exhibits significantly higher potency in inhibiting the proliferation of all tested cancer cell lines compared to the 5-fluorouracil derivative. The single-digit micromolar IC50 values for the purine derivative are indicative of a potent cytotoxic agent.[7]

In Vivo Efficacy: Extrapolating from Preclinical Models

5-Fluorouracil in Colorectal Cancer Xenografts

Numerous studies have demonstrated the in vivo efficacy of 5-FU in various colorectal cancer xenograft models. For instance, in SW480 and SW1222 colon cancer xenografts, 5-FU monotherapy has been shown to significantly slow tumor growth.[1] In other studies, 5-FU, often in combination with agents like leucovorin, has demonstrated tumor growth inhibition ranging from 23% to 67% in various human colorectal cancer xenografts.[8]

In Vivo Potential of Purine Derivatives

While specific in vivo data for this compound is limited, studies on other substituted purine derivatives have shown significant anti-tumor activity in vivo. For example, certain 2-amino-9H-purine-6-sulfenamide derivatives have exhibited significant anti-leukemic activity in mice. The potent in vitro activity of the 2,6-dichloro-purine derivatives suggests a high potential for in vivo efficacy, which warrants further investigation in well-designed animal models.

Experimental Protocols: A Guide for Preclinical Evaluation

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (this compound derivatives and 5-FU) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

A [label="Seed Cells"]; B [label="Add Test Compounds"]; C [label="Incubate (72h)"]; D [label="Add MTT Reagent"]; E [label="Incubate (4h)"]; F [label="Solubilize Formazan"]; G [label="Measure Absorbance"]; H [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H; }

MTT Cell Viability Assay Workflow.

In Vivo Tumor Xenograft Study

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer drug candidates.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (this compound derivatives or 5-FU) and a vehicle control according to a predefined dosing schedule and route of administration (e.g., intraperitoneal or oral).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition for each treatment group.

digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

A [label="Implant Cancer Cells"]; B [label="Monitor Tumor Growth"]; C [label="Randomize Mice"]; D [label="Administer Treatment"]; E [label="Measure Tumors & Body Weight"]; F [label="Excise Tumors"]; G [label="Analyze Data"];

A -> B -> C -> D -> E -> F -> G; }

In Vivo Tumor Xenograft Study Workflow.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound derivatives represent a promising class of anti-cancer agents with potent in vitro activity that surpasses that of 5-FU derivatives in the models tested. Their mechanism of action, centered on the induction of apoptosis, offers a potentially more targeted and less toxic approach to cancer therapy compared to the broad-spectrum effects of 5-FU.

However, to fully realize the therapeutic potential of these purine derivatives, further research is imperative. Future studies should focus on:

  • Comprehensive In Vivo Efficacy Studies: Conducting head-to-head in vivo comparisons with 5-FU in various cancer models is crucial to establish their preclinical superiority.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing dosing and administration routes.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by this compound derivatives will aid in patient selection and the development of combination therapies.

  • Toxicity and Safety Assessment: Rigorous toxicological studies are necessary to determine the safety profile of these compounds and their therapeutic window.

References

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro performance of 2,6-dichloro-8-methyl-9H-purine and a selection of structurally related purine analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various sources to illuminate the structure-activity relationships (SAR) that govern the biological effects of this important class of molecules, particularly as inhibitors of cyclin-dependent kinases (CDKs).

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine core is a fundamental heterocyclic structure found in essential biomolecules like DNA and ATP.[1] This inherent biological relevance has made the purine scaffold a highly attractive starting point for the development of kinase inhibitors.[2] Kinases, particularly cyclin-dependent kinases (CDKs), are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] Consequently, the development of potent and selective CDK inhibitors is a major focus in oncology drug discovery.

Purine analogues mimic the adenine base of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[2] The substitution pattern on the purine ring is critical for determining both the potency and selectivity of these inhibitors. Modifications at the C2, C6, N9, and C8 positions can dramatically alter the compound's interaction with the target kinase and its overall biological activity.

This guide will focus on the in vitro comparison of this compound and related compounds, exploring how different substituents influence their efficacy as potential anticancer agents. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing its parent scaffold, 2,6-dichloropurine, with well-characterized derivatives such as Roscovitine and Olomoucine.

Comparative In Vitro Performance of Substituted Purines

The in vitro efficacy of purine analogues is typically assessed through two primary types of assays: biochemical kinase inhibition assays and cell-based cytotoxicity assays. The former measures the direct inhibitory effect on a specific kinase, while the latter evaluates the compound's ability to kill cancer cells.

Cyclin-Dependent Kinase (CDK) Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected purine analogues against key CDK/cyclin complexes. Lower IC50 values indicate greater potency.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentCDK1/cyclin B IC50 (µM)CDK2/cyclin A IC50 (µM)CDK5/p25 IC50 (µM)Reference(s)
Olomoucine -NH(CH2)2OH-NH-benzyl-CH3773[3]
Roscovitine -(R)-NHCH(CH2OH)Et-NH-benzyl-CH(CH3)20.650.70.2[3]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine -Cl-Cl-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)Not ReportedNot ReportedNot Reported[4]

Expert Insights: The data clearly illustrates the impact of substitutions on CDK inhibition. Roscovitine, with its (R)-1-ethyl-2-hydroxyethylamino group at C2 and an isopropyl group at N9, demonstrates significantly higher potency against CDK1, CDK2, and CDK5 compared to Olomoucine.[3] This highlights the importance of the size and nature of the substituents at these positions for achieving strong interactions within the ATP-binding pocket of these kinases. The chlorine atoms at the C2 and C6 positions of the third compound serve as reactive sites for further chemical modifications to explore structure-activity relationships.[4] The addition of a methyl group at the C8 position, as in our topic compound, can influence the electronic properties and steric bulk of the purine ring, which may affect kinase binding. However, studies on C8-substituted purines have shown that such modifications can sometimes decrease CDK inhibitory activity.[5]

In Vitro Cytotoxicity Against Cancer Cell Lines

The following table presents the half-maximal growth inhibitory concentrations (GI50) or IC50 values of selected purine derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeGI50/IC50 (µM)Reference(s)
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine MCF-7Breast Adenocarcinoma2.75[4]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate MCF-7Breast Adenocarcinoma>10[3]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate HCT-116Colorectal Carcinoma>10[3]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate A-375Malignant Melanoma8.5[3]
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate A-375Malignant Melanoma5.4[3]

Expert Insights: The cytotoxicity data reveals that the nature of the substituent at the N9 position plays a crucial role in the anticancer activity of 2,6-dichloropurine derivatives. The benzoxathiin-2-ylmethyl group confers potent activity against the MCF-7 breast cancer cell line.[4] In contrast, the ethyl acetate substituent at N9 results in moderate to low activity against the tested cell lines.[3] It is noteworthy that the position of the substituent (N9 vs. N7) can also impact biological activity, as seen in the comparison of the two ethyl acetate derivatives against the A-375 melanoma cell line.[3] The presence of the 8-methyl group in this compound could potentially modulate its cytotoxic profile, but without direct experimental data, its effect remains speculative.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to understand the experimental protocols used for in vitro evaluation.

In Vitro CDK Kinase Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a substrate (e.g., Histone H1).

  • Compound Incubation: Add the test purine compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition: Add the purified, active CDK/cyclin complex (e.g., CDK2/cyclin A) to initiate the reaction.

  • ATP Addition: Add a mixture of non-radiolabeled ATP and radiolabeled [γ-33P]ATP to the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification: If using radiolabeled ATP, quantify the incorporated radioactivity in the substrate using a scintillation counter. Alternatively, use an antibody-based method (e.g., ELISA) to detect the phosphorylated substrate.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 CDK Kinase Assay Workflow Reaction Mix Reaction Mix Incubation Incubation Reaction Mix->Incubation Test Compound Test Compound Test Compound->Incubation CDK/Cyclin Enzyme CDK/Cyclin Enzyme CDK/Cyclin Enzyme->Incubation ATP ([γ-33P]ATP) ATP ([γ-33P]ATP) ATP ([γ-33P]ATP)->Incubation Termination Termination Incubation->Termination Quantification Quantification Termination->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Workflow for an in vitro CDK kinase assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purine compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with cold trichloroacetic acid (TCA).

  • Washing: Wash the plates with water to remove the TCA.

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 510 nm.

  • GI50/IC50 Calculation: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 or IC50 value from the dose-response curve.

G cluster_1 SRB Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation (TCA) Cell Fixation (TCA) Compound Treatment->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading GI50/IC50 Determination GI50/IC50 Determination Absorbance Reading->GI50/IC50 Determination

Caption: Workflow for the SRB cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data underscores several key SAR principles for purine-based CDK inhibitors:

  • C2-Substituent: The nature of the substituent at the C2 position is critical for potency. The (R)-1-ethyl-2-hydroxyethylamino group in Roscovitine provides key hydrogen bonding interactions within the kinase active site, leading to enhanced inhibitory activity compared to the 2-hydroxyethylamino group of Olomoucine.[3]

  • C6-Substituent: The C6 position is often modified to enhance selectivity. While the benzylamino group is common in early purine inhibitors, larger and more complex substituents can be introduced to target specific features of the kinase ATP-binding pocket.

  • N9-Substituent: The substituent at the N9 position influences solubility and can interact with a hydrophobic pocket in some kinases. The isopropyl group of Roscovitine is thought to contribute to its favorable binding affinity.[3]

  • C8-Substituent: While less commonly modified, the C8 position can be used to fine-tune the electronic properties and steric profile of the purine ring. However, as noted earlier, bulky substituents at this position may be detrimental to CDK inhibitory activity.[5]

The primary mechanism of action for these purine analogues is the competitive inhibition of ATP binding to CDKs. This leads to cell cycle arrest, typically at the G1/S or G2/M phase transitions, and can ultimately induce apoptosis (programmed cell death) in cancer cells.

G cluster_2 CDK-Mediated Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 M Phase M Phase CDK1->M Phase Cyclin B Cyclin B Cyclin B->CDK1 G1 Phase G1 Phase G1 Phase->S Phase G1/S Transition G2 Phase G2 Phase S Phase->G2 Phase G2 Phase->M Phase G2/M Transition Rb Rb E2F E2F Rb->E2F Rb->pRb Phosphorylation Transcription Transcription E2F->Transcription Transcription->Cyclin E

Caption: Simplified CDK signaling pathway in cell cycle progression.

Conclusion

This comparative guide demonstrates that the purine scaffold is a versatile platform for the development of potent kinase inhibitors. The in vitro activity of these compounds is highly dependent on the substitution pattern around the purine core. While direct experimental data for this compound remains to be fully elucidated, by comparing it to well-characterized analogues like Roscovitine and Olomoucine, we can appreciate the critical role of substitutions at the C2, C6, and N9 positions in determining CDK inhibitory potency and cellular cytotoxicity. The methodologies outlined herein provide a robust framework for the continued in vitro evaluation and optimization of novel purine derivatives as potential anticancer therapeutics.

References

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link]

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  • Campos, J. M., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry, 46(9), 4336-4343. [Link]

  • Zhang, Y., et al. (2025). Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. Molecules, 30(1), 123. [Link]

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Benchmarking 2,6-Dichloro-8-methyl-9H-purine: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel purine derivative, 2,6-Dichloro-8-methyl-9H-purine, against established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical comparison, supported by experimental data and detailed methodologies. Our objective is to furnish a robust scientific narrative that elucidates the potential of this compound within the landscape of cancer therapeutics.

Introduction: The Rationale for Purine Scaffolds in Oncology

Purine analogues have long been a cornerstone of cancer chemotherapy, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular processes. The structural versatility of the purine scaffold allows for modifications that can target a range of cellular machinery, from DNA replication to cell cycle regulation. This compound is a synthetic purine derivative that has garnered interest for its potential cytotoxic effects against various cancer cell lines. This guide will provide a head-to-head comparison of this compound with three widely used anticancer drugs: Doxorubicin, a topoisomerase inhibitor; Cisplatin, a DNA alkylating agent; and Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The selection of these comparators allows for a multi-faceted evaluation of this compound's efficacy and potential mechanism of action.

Comparative Efficacy: A Quantitative Analysis

The cornerstone of benchmarking any potential anticancer agent is the quantitative assessment of its cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a critical metric in this evaluation, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the reported IC50 values for this compound and the selected benchmark agents across a panel of human cancer cell lines.

Table 1: Comparative IC50 Values (µM) of this compound and Benchmark Agents in Breast Cancer Cell Lines

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
This compound (and related derivatives) Data for the specific 8-methyl derivative is limited; however, derivatives of 2,6-dichloropurine show activity in the single-digit micromolar range[1][2]Data for the specific 8-methyl derivative is limited; however, derivatives of 2,6-dichloropurine show activity in the single-digit micromolar range[1][2]
Doxorubicin0.02 - 8.3 µM0.04 - 6.6 µM
Cisplatin~15 µM~10 µM
Palbociclib0.02 - 0.08 µM>10 µM (Resistant)

Table 2: Comparative IC50 Values (µM) of this compound and Benchmark Agents in Colon Cancer Cell Lines

CompoundHCT-116COLO-205
This compound (and related derivatives) Derivatives of 2,6-dichloropurine show activity in the single-digit micromolar range[1][3][4][5]Data for the specific 8-methyl derivative is limited.
Doxorubicin~0.1 - 1 µM~0.5 µM
Cisplatin~5 - 20 µM~11 µM
Palbociclib>10 µM (Resistant)>10 µM (Resistant)

Table 3: Comparative IC50 Values (µM) of this compound and Benchmark Agents in Melanoma Cell Lines

CompoundA-375G-361
This compound (and related derivatives) Derivatives of 2,6-dichloropurine show potent activity, with some analogues exhibiting single-digit micromolar IC50 values[1]Derivatives of 2,6-dichloropurine show potent activity[1]
Doxorubicin~0.1 - 1 µM~0.1 - 1 µM
Cisplatin~2 - 10 µM~2 - 10 µM
Palbociclib1.588 µM>10 µM (Resistant)

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Mechanistic Insights: Unraveling the Mode of Action

To move beyond simple cytotoxicity, it is imperative to understand the molecular mechanisms by which this compound exerts its anticancer effects. Based on the purine scaffold's known propensity to interact with kinases, a primary hypothesis is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The following experimental workflows are designed to test this hypothesis and further characterize the compound's mechanism of action.

Experimental Workflow: From Cytotoxicity to Mechanism

Caption: A streamlined workflow for characterizing the anticancer properties of a novel compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are standardized procedures that can be adapted to specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and benchmark agents (Doxorubicin, Cisplatin, Palbociclib) in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of this compound and benchmark agents for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method utilizes the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Target Validation: Western Blotting for CDK Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular pathways affected by a drug. In this context, we will examine the expression and phosphorylation status of key proteins in the CDK pathway.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key CDK pathway proteins (e.g., CDK2, CDK4, Cyclin D1, p21, p27, and phosphorylated Rb). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Putative Mechanism: The CDK Signaling Pathway

The cell cycle is a tightly regulated process controlled by CDKs and their regulatory cyclin partners. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The following diagram illustrates the key components of the G1/S transition, a common target for anticancer therapies.

CDK_Pathway cluster_Extracellular Extracellular Signals cluster_CellCycleMachinery Cell Cycle Machinery Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes

Caption: A simplified diagram of the G1/S cell cycle checkpoint pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. The comparative data and detailed protocols enable a rigorous assessment of its efficacy and mechanism of action. Preliminary evidence suggests that purine derivatives, including those related to this compound, exhibit promising cytotoxic activity against a range of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Further investigation is warranted to definitively establish the molecular target(s) of this compound. Kinase profiling assays would be a logical next step to identify specific CDKs or other kinases that are inhibited by the compound. In vivo studies using xenograft models will also be crucial to evaluate its therapeutic efficacy and safety profile in a more complex biological system. The insights gained from these studies will be instrumental in determining the clinical potential of this novel purine derivative.

References

  • Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link]

  • Mishra, B. B., Tiwari, V. K., & Singh, M. P. (2010). Synthesis and cytotoxic activity of some new 2,6-substituted purines. Medicinal Chemistry Research, 19(8), 837-850. [Link]

  • As-Sultany, A. H. M., Al-Jadiri, M. K., & Al-Juboori, A. M. (2018). Cytotoxic activities (IC50) of 1-4 and Zeocin against MCF-7, HCT-116, HT-29 and HDFn. ResearchGate. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. B. A. (2017). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Tantawy, A. I. (2020). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. [Link]

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A Comparative Guide to the Bioactivity of 2,6-Dichloropurine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly in oncology.[1][2] Its structural resemblance to endogenous nucleobases allows for competitive inhibition of key enzymes involved in cellular proliferation and survival. Among the vast library of purine analogs, 2,6-disubstituted purines have emerged as a promising class of compounds, with many exhibiting potent inhibitory effects on cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[3] This guide provides a comparative analysis of the bioactivity of 2,6-dichloropurine derivatives, with a focus on the 2,6-dichloro-8-methyl-9H-purine scaffold, in various cancer cell lines. We will delve into their cytotoxic effects, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

The 2,6-Dichloropurine Scaffold: A Privileged Structure in Kinase Inhibition

The 2,6-dichloropurine core represents a versatile starting point for the synthesis of a diverse range of kinase inhibitors. The chlorine atoms at the 2 and 6 positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 8-methyl substituent on the purine ring can also influence the compound's interaction with the target kinase. This structural flexibility has led to the development of numerous derivatives with significant anti-proliferative activity against a panel of human cancer cell lines.[4][5][6]

Comparative Bioactivity of 2,6-Dichloropurine Derivatives

The cytotoxic potential of 2,6-dichloropurine derivatives has been evaluated across a range of cancer cell lines, including those from breast, colon, and liver cancers. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for representative 2,6-dichloropurine derivatives, providing a snapshot of their comparative efficacy.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)Reference
1 2,6-dichloro-9-(ethoxycarbonylmethyl)-9H-purineMCF-7Breastsingle-digit µM[4][6]
1 2,6-dichloro-9-(ethoxycarbonylmethyl)-9H-purineHCT-116Colonsingle-digit µM[4][6]
1 2,6-dichloro-9-(ethoxycarbonylmethyl)-9H-purineA-375Melanomasingle-digit µM[4][6]
2 (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7Breast2.75 ± 0.02[5]
3 6-(4-methylphenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purineHuh7Liver14.2[1]
4 6-(phenylpiperazin)-8-(4-phenoxyphenyl)-9-cyclopentyl purineHuh7Liver17.9[1]
5-FU (control) Pyrimidine analogHuh7Liver30.6[1]
Fludarabine (control) Purine analogHuh7Liver28.4[1]

This table presents a selection of data from the literature to illustrate the range of activities observed for different 2,6-dichloropurine derivatives. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Elucidating the Mechanism of Action: Beyond Simple Cytotoxicity

The anti-proliferative effects of 2,6-dichloropurine derivatives are often attributed to their ability to inhibit CDKs, leading to cell cycle arrest and apoptosis.[3] The specific cellular consequences can be dissected through a series of well-established molecular and cellular biology techniques.

Cell Cycle Analysis

A primary mechanism of action for many purine-based inhibitors is the disruption of the cell cycle. By inhibiting CDKs, these compounds can halt the progression of cells through the G1, S, G2, or M phases. This can be quantified using flow cytometry following staining with a fluorescent DNA-intercalating dye like propidium iodide (PI). The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.

Induction of Apoptosis

Effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry. Co-staining with a viability dye like PI allows for the distinction between early apoptotic, late apoptotic, and necrotic cells.

Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are a direct result of target engagement, Western blot analysis can be employed to probe the phosphorylation status of key proteins in the CDK signaling pathway. For instance, inhibition of CDK1/2 would be expected to lead to a decrease in the phosphorylation of their downstream substrate, the Retinoblastoma protein (pRb).

Below is a diagram illustrating the general workflow for evaluating the bioactivity of a novel 2,6-dichloropurine derivative.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Multiple Cell Lines IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) IC50 Determination->Apoptosis Assay (Annexin V/PI Staining) Western Blot Analysis Western Blot Analysis IC50 Determination->Western Blot Analysis Cell Cycle Arrest Profile Cell Cycle Arrest Profile Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Arrest Profile Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V/PI Staining)->Quantification of Apoptosis Phospho-protein levels (e.g., p-Rb) Phospho-protein levels (e.g., p-Rb) Western Blot Analysis->Phospho-protein levels (e.g., p-Rb) Confirmation of Target Engagement Confirmation of Target Engagement Phospho-protein levels (e.g., p-Rb)->Confirmation of Target Engagement G cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes Cyclin E Cyclin E G1_S_Genes->Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication Purine_Derivative 2,6-Dichloropurine Derivative Purine_Derivative->CDK4/6 Purine_Derivative->CDK2

Caption: Simplified CDK signaling pathway in G1/S phase transition, a common target of purine analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized and well-documented protocols are essential. The following are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8][9] Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • 2,6-dichloropurine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the 2,6-dichloropurine derivative in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. 6. After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. 7. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for Phospho-Rb

This protocol details the detection of phosphorylated Retinoblastoma protein (p-Rb) as a marker of CDK activity. [10][11] Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Rb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay. [10]2. Prepare protein samples by mixing the lysate with Laemmli buffer and denaturing at 95°C for 5 minutes. [10]3. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. [10]4. Transfer the separated proteins to a PVDF membrane. [10]5. Block the membrane in blocking buffer for 1 hour at room temperature. [10]6. Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [10]8. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. [10]9. Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to normalize the results.

Conclusion

2,6-Dichloropurine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their synthetic tractability and potent bioactivity, primarily through the inhibition of CDKs, make them an attractive scaffold for further optimization. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. Future studies should focus on elucidating the structure-activity relationships of this compound derivatives in more detail and evaluating their efficacy and safety in preclinical in vivo models.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Morales, F., Ramirez, A., Conejo-Garcia, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European journal of medicinal chemistry, 76, 118–124. [Link]

  • Lin, H. P., Lin, C. Y., & Tsai, K. J. (2015). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in neuroscience, 73, 5.37.1–5.37.19. [Link]

  • Campos, J. M., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European journal of medicinal chemistry, 46(9), 4338-4347.
  • Glover, J. A., & Wells, N. J. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Journal of visualized experiments : JoVE, (79), e50699. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. Retrieved from [Link]

  • Morales, F., Ramirez, A., Conejo-Garcia, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124.
  • ResearchGate. (n.d.). Western blot analysis of cyclin and CDK expression. Retrieved from [Link]

  • Morales, F., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124.
  • Polat, M. F., Durmaz Şahin, İ., Atalay, R., & Tunçbilek, M. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules (Basel, Switzerland), 27(19), 6289. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & medicinal chemistry, 27(1), 114-124.
  • Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., Ciribilli, Y., Inga, A., Casarosa, S., & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules (Basel, Switzerland), 23(8), 2003. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Comparative metabolomics reveals specific metabolic signatures in colorectal cancer cell line models. Discovery Oncology, 15(1), 1-11.
  • Oyarce, C. F., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161.
  • MDPI. (n.d.). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Retrieved from [Link]

  • SID. (n.d.). Metabolomic characterization of colorectal cancer cell lines highlighting stage-specific alterations during cancer progression. Retrieved from [Link]

  • ResearchGate. (n.d.). Liver cancer cell lines distinctly mimic the metabolic gene expression pattern of the corresponding human tumours. Retrieved from [Link]

  • Neve, R. M., et al. (2006). A collection of breast cancer cell lines for the study of functionally distinct cancer subtypes. Cancer cell, 10(6), 515-527.
  • ResearchGate. (n.d.). Liver cancer cell lines distinctly mimic the metabolic gene expression pattern of the corresponding human tumours. Retrieved from [Link]

  • Kim, M. S., et al. (2022). Comparison of CXCL10 Secretion in Colorectal Cancer Cell Lines. Journal of the Korean Society of Food Science and Nutrition, 51(9), 947-951.
  • Zhang, Y., et al. (2024). Comparative metabolomics reveals specific metabolic signatures in colorectal cancer cell line models. Discovery Oncology, 15(1), 1-11.

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Confirming the Mechanism of Action of 2,6-Dichloro-8-methyl-9H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for elucidating the mechanism of action of novel purine compounds, using 2,6-dichloro-8-methyl-9H-purine as a primary example. Purine analogs represent a rich source of bioactive molecules, frequently investigated for their potential as kinase inhibitors and anticancer agents. This guide will navigate the logical and experimental progression from a structural hypothesis to robust mechanistic confirmation, emphasizing comparative analysis and data-driven decision-making.

The core hypothesis for a 2,6-disubstituted purine, such as this compound, is its potential to function as a competitive inhibitor of ATP-binding sites within protein kinases, particularly those crucial for cell cycle regulation like Cyclin-Dependent Kinases (CDKs). The experimental workflow is therefore designed to rigorously test this hypothesis through a tiered approach, from broad cellular effects to specific molecular interactions.

Section 1: Initial Cellular Phenotyping - Assessing Antiproliferative Activity

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad phenotypic readout and is essential for establishing dose-ranges for subsequent, more targeted assays.

Comparative Antiproliferative Assay

A panel of human cancer cell lines should be selected to assess the breadth and selectivity of the compound's activity. It is crucial to include cell lines with known sensitivities and resistances to established CDK inhibitors.

Experimental Protocol: Cell Viability Assay (MTT/XTT Assay)

  • Cell Plating: Seed selected cancer cell lines (e.g., MCF-7, HCT-116, A-375) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, a known pan-CDK inhibitor (e.g., Flavopiridol), a selective CDK4/6 inhibitor (e.g., Palbociclib), and a cytotoxic agent with a different mechanism (e.g., Doxorubicin). Add the compounds to the cells and incubate for 72 hours.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound in each cell line.

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A-375 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
Flavopiridol (Positive Control)Literature ValueLiterature ValueLiterature Value
Palbociclib (Comparative Control)Literature ValueLiterature ValueLiterature Value
Doxorubicin (Mechanism Control)Literature ValueLiterature ValueLiterature Value
Probing the Cause of Reduced Viability: Cell Cycle Analysis

Observing antiproliferative activity prompts the question: is the compound cytotoxic (killing cells) or cytostatic (halting proliferation)? Flow cytometry analysis of DNA content is the gold-standard technique to address this.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat a larger format of cells (e.g., in 6-well plates) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and a known cell cycle arresting agent (e.g., Nocodazole for G2/M arrest).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcomes & Interpretation:

  • G1 Arrest: An accumulation of cells in the G1 phase would suggest inhibition of CDK4/6 or CDK2.

  • S-Phase Arrest: An increase in the S-phase population could indicate inhibition of DNA replication or S-phase CDKs.

  • G2/M Arrest: Accumulation in the G2/M phase points towards inhibition of CDK1.

G

Section 2: Target Identification and Validation - Biochemical and Cellular Approaches

Having established a cellular phenotype consistent with cell cycle arrest, the next logical step is to identify the direct molecular target(s) of this compound.

In Vitro Kinase Profiling

A broad, unbiased approach to identify potential kinase targets is to screen the compound against a large panel of purified kinases.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit this compound to a commercial kinase profiling service or perform in-house using a technology like ADP-Glo™ or LanthaScreen™.

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified protein kinases.

  • Data Output: The results are reported as the percentage of kinase activity remaining in the presence of the compound.

Data Presentation:

Kinase FamilyKinase% Inhibition at 1 µM
CDKCDK1/CycBExperimental Data
CDKCDK2/CycEExperimental Data
CDKCDK4/CycD1Experimental Data
CDKCDK9/CycT1Experimental Data
OtherKinase XExperimental Data
OtherKinase YExperimental Data
Determination of Potency: IC50 Measurement for Lead Targets

Following the initial screen, it is critical to determine the potency of the compound against the identified "hits".

Experimental Protocol: Biochemical Kinase IC50 Determination

  • Assay Setup: For each validated kinase hit, set up a kinase reaction with the purified enzyme, its specific substrate, and ATP.

  • Compound Titration: Add a range of concentrations of this compound.

  • Detection: Measure the kinase activity using a suitable method (e.g., luminescence-based ADP detection or fluorescence-based substrate phosphorylation).[1]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement

Confirming that the compound binds to its putative target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Target Detection: Analyze the amount of soluble target kinase remaining in the supernatant by Western blotting.

  • Data Analysis: A ligand-bound protein is stabilized and will have a higher melting temperature. Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

G

Section 3: Comparative Analysis and Conclusion

The culmination of these experiments will provide a detailed picture of the mechanism of action of this compound. The comparative data generated against known inhibitors is essential for contextualizing its potency and selectivity.

References

  • A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. National Institutes of Health.[Link]

  • Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. National Institutes of Health.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Target and pathway engagement assays. Concept Life Sciences.[Link]

  • Target Engagement Assays. DiscoverX.[Link]

  • Induced cell cycle arrest. Wikipedia.[Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed.[Link]

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A Head-to-Head Comparison of Purine Analogs in Kinase Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, purine analogs represent a cornerstone in the treatment of hematological malignancies and autoimmune diseases. Their structural resemblance to endogenous purines allows them to interfere with critical cellular processes, notably DNA synthesis and repair. While their efficacy is well-established, a deeper understanding of their direct interactions with the human kinome is an area of ongoing investigation. This guide provides a head-to-head comparison of three prominent purine analogs—cladribine, fludarabine, and pentostatin—from the perspective of their evaluation in kinase assays.

It is important to note at the outset that while these compounds profoundly affect kinase-regulated pathways, comprehensive, publicly available data from head-to-head biochemical kinase profiling screens are limited. Therefore, this guide will focus on their established mechanisms of action that lead to indirect effects on kinase signaling, the theoretical basis for their potential as direct kinase inhibitors, and the gold-standard methodologies used to perform such evaluations.

The Mechanistic Landscape: More Than Just Kinase Inhibition

The primary therapeutic effects of cladribine, fludarabine, and pentostatin are not attributed to direct, potent inhibition of a specific kinase, but rather to their roles as antimetabolites. Their distinct mechanisms of action converge on the disruption of nucleotide metabolism, which in turn impacts the fidelity of DNA replication and repair—processes heavily regulated by a multitude of kinases.

Cladribine (2-chlorodeoxyadenosine) , a deoxyadenosine analog, is a prodrug that requires intracellular phosphorylation by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP)[1][2][3][4]. Lymphocytes exhibit high levels of DCK and low levels of the deactivating enzyme 5'-nucleotidase, leading to the selective accumulation of Cd-ATP[3][4]. This active metabolite is then incorporated into DNA, causing strand breaks and inhibiting DNA synthesis and repair, ultimately triggering apoptosis[1][2][3]. The cellular response to this DNA damage is orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which initiate signaling cascades to arrest the cell cycle and attempt repair.

Fludarabine (F-ara-A) , another purine analog, also requires phosphorylation by DCK to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases[5]. Its incorporation into both DNA and RNA leads to cell cycle arrest and apoptosis[5]. Studies have shown that fludarabine can induce an S-phase arrest by inhibiting cyclin-dependent kinase 2 (Cdk2) through a pathway involving Chk1 and Cdc25A[6]. This highlights an indirect but significant impact on key cell cycle kinases.

Pentostatin (2'-deoxycoformycin) , in contrast, is not a prodrug in the same manner. Its primary mechanism is the potent inhibition of the enzyme adenosine deaminase (ADA)[7][8][9][10]. ADA is crucial for purine salvage, and its inhibition leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, primarily through the inhibition of ribonucleotide reductase, which depletes the pool of other deoxynucleotides necessary for DNA synthesis[8][11].

Direct Kinase Inhibition: A Structural Perspective

The active triphosphate forms of cladribine (Cd-ATP) and fludarabine (F-ara-ATP), as well as the accumulated dATP from pentostatin treatment, bear a strong structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for all kinases. This structural mimicry forms the theoretical basis for their potential as direct, ATP-competitive kinase inhibitors. The purine ring, ribose sugar, and triphosphate chain are all features that could allow these molecules to fit into the highly conserved ATP-binding pocket of various kinases.

However, the modifications on the purine ring (a chlorine atom in cladribine and a fluorine atom in fludarabine) would likely alter the binding affinity and selectivity compared to ATP. The extent to which these analogs directly inhibit a broad range of kinases in biochemical assays has not been extensively reported in the public domain. Such studies would be invaluable in uncovering potential off-target effects or identifying novel therapeutic targets for these established drugs.

Data Presentation: A Look at Cellular Efficacy

In the absence of comprehensive biochemical kinase profiling data, we can turn to cellular assay data to compare the overall cytotoxic potency of these purine analogs in relevant disease models. It is critical to interpret these IC50 values with the understanding that they reflect not only any direct kinase inhibition but also the efficiency of cellular uptake, intracellular phosphorylation, and the induction of downstream apoptotic pathways.

Table 1: Comparative Cytotoxicity (IC50) of Fludarabine and Cladribine in Leukemia Cell Lines

Cell LineLeukemia TypeFludarabine IC50 (µM)Cladribine IC50 (µM)Source(s)
K562Chronic Myelogenous Leukemia3.33Not Reported[12]
LAMA-84Chronic Myeloid Leukemia0.101Not Reported[12]
JURL-MK1Chronic Myeloid Leukemia0.239Not Reported[12]
SUP-B15Acute Lymphoblastic Leukemia0.686Not Reported[12]
NALM-6B-cell Leukemia0.749Not Reported[12]
RS4-11Leukemia0.823Not Reported[12]
KARPAS-231B-cell Leukemia1.17Not Reported[12]
697Acute Lymphoblastic Leukemia1.22Not Reported[12]
P30-OHKAcute Lymphoblastic Leukemia1.37Not Reported[12]
Primary CLL CellsChronic Lymphocytic Leukemia0.6 - 106Not Reported[12]

Note: The wide range of IC50 values for primary CLL cells reflects donor variability and inherent heterogeneity of the disease.

Table 2: Potency of Pentostatin as an Adenosine Deaminase (ADA) Inhibitor

ParameterValueCell/SystemSource(s)
MechanismPotent Inhibitor of ADAIn vitro / In vivo[7][8][9][10]
ConsequenceAccumulation of deoxyadenosine and dATPLymphocytes[8]
Therapeutic UseHairy Cell Leukemia, Chronic Lymphocytic LeukemiaClinical[10]

Experimental Protocols for Kinase Inhibition Profiling

To definitively determine and compare the direct kinase inhibitory activities of purine analogs, standardized biochemical assays are essential. Below are detailed, step-by-step methodologies for two gold-standard kinase assay formats. These protocols are designed to be self-validating systems for assessing the potency and selectivity of ATP-competitive inhibitors.

Experimental Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

The radiometric assay is considered the gold standard for its direct measurement of phosphate transfer. The causality behind this choice lies in its high sensitivity and low susceptibility to interference from compound autofluorescence or light scattering.

Objective: To determine the IC50 value of a purine analog against a specific protein kinase.

Materials:

  • Purified, active protein kinase

  • Specific peptide substrate for the kinase

  • Purine analog stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35)

  • Unlabeled ATP stock solution (10 mM)

  • [γ-³³P]-ATP (10 mCi/mL)

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the purine analog in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 100 µM).

  • Reaction Master Mix Preparation: On ice, prepare a master mix containing the kinase and its peptide substrate in kinase reaction buffer. The optimal concentrations of each should be predetermined to ensure the reaction is in the linear range.

  • Assay Plate Preparation: Add 1 µL of each compound dilution (and DMSO as a vehicle control) to the wells of a 96-well reaction plate.

  • Enzyme-Inhibitor Pre-incubation: Add 24 µL of the kinase/substrate master mix to each well. Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution containing both unlabeled ATP and [γ-³³P]-ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km of the kinase for ATP to accurately determine the IC50 for an ATP-competitive inhibitor. Add 25 µL of the ATP solution to each well to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase of product formation.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume from each well onto a P81 phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Signal Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular alternative to radiometric methods for high-throughput screening due to their homogeneous format (no wash steps) and reduced radioactive waste. The choice of this assay is often driven by the need for higher throughput and automation compatibility.

Objective: To determine the IC50 value of a purine analog using a competitive displacement assay format.

Materials:

  • Purified, active protein kinase (often tagged, e.g., with GST or His)

  • Europium (Eu³⁺)-labeled anti-tag antibody (e.g., anti-GST) - Donor fluorophore

  • A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) - Acceptor fluorophore

  • Purine analog stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the purine analog in 100% DMSO, similar to the radiometric assay.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution and DMSO control into the wells of a 384-well plate.

  • Kinase/Antibody Mix Preparation: Prepare a solution containing the tagged kinase and the Eu³⁺-labeled anti-tag antibody in assay buffer.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody solution to each well of the assay plate.

  • Tracer Addition and Incubation: Prepare a solution of the fluorescent tracer in assay buffer. Add 5 µL of the tracer solution to each well. This initiates the competition between the purine analog and the tracer for binding to the kinase's ATP pocket. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET microplate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: the Europium emission (~615 nm) and the tracer's emission (~665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). A high TR-FRET ratio indicates proximity of the donor and acceptor (i.e., the tracer is bound to the kinase). An effective purine analog will displace the tracer, leading to a decrease in the TR-FRET ratio. Calculate the percent inhibition based on the decrease in the TR-FRET signal relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Figure 1: Simplified Mechanism of Action for Cladribine and Fludarabine cluster_cell Lymphocyte Purine_Analog Cladribine / Fludarabine (Prodrug) DCK Deoxycytidine Kinase (DCK) Purine_Analog->DCK Phosphorylation Active_Metabolite Cd-ATP / F-ara-ATP (Active Triphosphate) DCK->Active_Metabolite DNA_Synthesis Inhibition of DNA Synthesis & Repair Active_Metabolite->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Simplified Mechanism of Action for Cladribine and Fludarabine

Figure 2: Simplified Mechanism of Action for Pentostatin cluster_cell_pento Lymphocyte Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA Inhibition Deoxyadenosine Deoxyadenosine Accumulation dATP dATP Accumulation Deoxyadenosine->dATP Phosphorylation RNR Inhibition of Ribonucleotide Reductase dATP->RNR Apoptosis_Pento Apoptosis RNR->Apoptosis_Pento

Caption: Simplified Mechanism of Action for Pentostatin

Figure 3: Radiometric Kinase Assay Workflow Start Prepare Compound Dilutions Mix Add Kinase + Substrate Start->Mix Preinc Pre-incubate with Compound Mix->Preinc Initiate Initiate with [γ-³³P]-ATP Preinc->Initiate React Incubate at 30°C Initiate->React Stop Stop Reaction & Spot on P81 Filter Plate React->Stop Wash Wash Unbound [γ-³³P]-ATP Stop->Wash Read Scintillation Counting Wash->Read End Calculate IC50 Read->End

Caption: Radiometric Kinase Assay Workflow

Conclusion

Cladribine, fludarabine, and pentostatin are potent therapeutic agents whose mechanisms of action are primarily driven by their effects on nucleotide metabolism and DNA integrity. While their structural similarity to ATP suggests potential for direct kinase inhibition, their clinical efficacy is largely a consequence of their antimetabolite properties, which indirectly impact a wide array of kinase-dependent cellular processes, including cell cycle progression and the DNA damage response.

A comprehensive head-to-head comparison of these purine analogs in biochemical kinase assays would be a valuable contribution to the field, potentially uncovering novel mechanisms of action or informing the development of more selective next-generation inhibitors. The standardized protocols provided in this guide offer a robust framework for conducting such investigations. By understanding both the established mechanisms and the potential for direct kinase interactions, researchers can better contextualize the activity of these important drugs and continue to refine their therapeutic applications.

References

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A Senior Application Scientist's Guide to Assessing the Selectivity of 2,6-Dichloro-8-methyl-9H-purine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical methodologies used to assess the selectivity of kinase inhibitors derived from the 2,6-dichloro-8-methyl-9H-purine scaffold. Rather than a rigid protocol, this document offers an in-depth exploration of the strategic and technical considerations essential for generating robust and reliable selectivity data.

The Strategic Imperative: Why Selectivity Defines a Kinase Inhibitor's Fate

Protein kinases are one of the most targeted enzyme families in drug discovery, particularly in oncology.[1] Their high degree of structural similarity, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[2] An inhibitor's value, whether as a therapeutic agent or a chemical probe, is defined not just by its potency against the intended target but by its inactivity against a host of other kinases (off-targets). Poor selectivity can lead to unforeseen toxicities or confound experimental results by producing polypharmacological effects.[3]

The this compound core is a privileged scaffold for developing kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).[4] The chlorine atoms at the C2 and C6 positions serve as versatile synthetic handles for introducing various substituents to probe the ATP binding site, while the methyl group at the C8 position can influence the inhibitor's conformation and interaction with the kinase. However, C8 substitution can be sterically demanding and may force the purine core into an alternative binding mode, a critical consideration during the design phase.[5] This guide will walk through the essential process of characterizing the selectivity of novel compounds derived from this scaffold.

The Selectivity Assessment Workflow: A Multi-Pillar Approach

A robust assessment of inhibitor selectivity is not a single experiment but a tiered workflow. It begins with broad, high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based models. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular Validation A Primary Target Assay (e.g., CDK2/Cyclin A) B Broad Kinase Panel Screen (Single High Concentration) A->B Potent hits C IC50 Determination (Dose-Response Curves) B->C Hits from panel D Selectivity Analysis (Comparison of IC50 values) C->D E Target Engagement Assay (e.g., NanoBRET™) D->E Selective compounds F Phenotypic Assays (e.g., Cell Proliferation, Biomarker Modulation) E->F

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Pillar 1: Foundational Biochemical Assays

The first step is to determine a compound's inhibitory activity against purified kinases in vitro. This controlled environment allows for the direct measurement of enzyme inhibition, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The Gold Standard: Radiometric Kinase Assays

Radiometric assays are highly sensitive and directly measure the transfer of a radiolabeled phosphate ([γ-32P]ATP or [γ-33P]ATP) from ATP to a protein or peptide substrate.[3][6] This method is robust and less prone to interference from compound fluorescence or light scattering.

Exemplary Protocol: [33P]-ATP Radiometric Assay for a Target Kinase (e.g., CDK2/Cyclin E)

  • Reaction Master Mix Preparation: Prepare a master mix containing the reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific peptide substrate (e.g., Histone H1), and the kinase (e.g., recombinant CDK2/Cyclin E).

  • Compound Dilution: Serially dilute the test inhibitor (e.g., a novel 2,6-disubstituted-8-methyl-purine derivative) in DMSO to create a 10-point concentration curve. Add a small volume (e.g., 1 µL) of each dilution to the wells of a 96-well plate. Include positive (known inhibitor, e.g., Roscovitine) and negative (DMSO only) controls.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to the wells containing the compounds and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

  • ATP Addition: Initiate the phosphorylation reaction by adding an ATP mix containing unlabeled ATP (at the Kₘ concentration for the kinase, if known) and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate binds to the paper, while unincorporated [γ-33P]ATP does not.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unbound radiolabeled ATP.[7]

  • Detection: Air dry the paper and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 2: Broad Kinome Profiling and Data Interpretation

A potent inhibitor of the primary target is only one part of the story. To understand its selectivity, the compound must be tested against a large panel of diverse kinases.[6] Commercial services offer screening panels of hundreds of kinases.

Initial Screening: The compound is typically first screened at a single, high concentration (e.g., 1 or 10 µM) against the panel. Kinases showing significant inhibition (e.g., >70%) are flagged as potential off-targets.

Quantitative Profiling: For all identified hits, full IC50 dose-response curves are then generated. This quantitative data is essential for building a true selectivity profile.

Data Presentation: The Selectivity Table

The resulting IC50 values should be compiled into a clear, comparative table. For context, it is invaluable to compare the novel compound's profile against a well-characterized inhibitor from the same structural class, such as Roscovitine, a known pan-CDK inhibitor.[6]

Table 1: Exemplary Kinase Selectivity Profile of a Hypothetical 8-Methyl-Purine Derivative Compared to Roscovitine.

Kinase TargetCompound X (IC50, µM)Roscovitine (IC50, µM)[8]Selectivity Fold (vs. CDK2) for Compound X
CDK2/cyclin A 0.05 0.23 1
CDK1/cyclin B0.450.169
CDK5/p250.300.166
CDK7/cyclin H> 100.45> 200
CDK9/cyclin T2.50.1150
GSK-3β> 10> 10> 200
SRC> 10> 10> 200
PKA> 10> 10> 200

This table uses hypothetical data for "Compound X" to illustrate the concept, alongside published data for Roscovitine for comparison.

Interpreting the Data: In this hypothetical example, Compound X is highly potent against CDK2. While it retains some activity against other CDKs (CDK1, CDK5), it is significantly more selective than Roscovitine against CDK9 and shows excellent selectivity against more distant kinases like GSK-3β and SRC. This profile suggests it could be a more precise tool for studying CDK2 function.

Pillar 3: Cellular Validation - Bridging the Gap to Physiology

A compound that is potent and selective in a biochemical assay may fail in a cellular context due to poor permeability, rapid metabolism, or efflux.[9] Therefore, validating inhibitor performance in intact cells is a non-negotiable step.

Confirming Target Engagement with NanoBRET™

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a target protein within living cells.[5][9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Exemplary Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[8]

  • Cell Plating: Harvest the cells and resuspend them in Opti-MEM® medium. Dispense the cell suspension into a white, 96-well assay plate.[8]

  • Compound and Tracer Addition: Add the test compound at various concentrations. Then, add the specific NanoBRET™ tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding equilibrium to be reached.[8]

  • Signal Detection: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal). Immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a plate reader equipped with the appropriate filters.[8]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.

Linking Target Engagement to Cellular Function

Ultimately, an inhibitor's effect on a signaling pathway and a cellular phenotype provides the highest level of validation. For a CDK2 inhibitor, this involves assessing downstream effects of target engagement.

G Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Purine-Based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

A selective CDK2 inhibitor should produce specific downstream effects:

  • Biomarker Modulation: Inhibition of CDK2 should lead to a decrease in the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), at CDK2-specific sites. This can be measured by Western blot.

  • Cell Cycle Analysis: Treatment of synchronized cells with a CDK2 inhibitor should cause them to arrest at the G1/S checkpoint, a phenotype that can be quantified by flow cytometry analysis of DNA content.[10]

  • Anti-proliferative Effects: The inhibitor should reduce the proliferation rate of cancer cell lines that are known to be dependent on CDK2 activity.

By correlating the IC50 from biochemical assays, the target engagement IC50 from NanoBRET™, and the EC50 from functional cellular assays, a comprehensive and trustworthy picture of the inhibitor's selectivity and true potential can be formed.

Conclusion

Assessing the selectivity of novel inhibitors based on the this compound scaffold is a rigorous, multi-step process that is fundamental to their development. It requires a logical progression from broad biochemical screens to quantitative IC50 determinations and, finally, to validation in the complex environment of a living cell. By integrating direct enzymatic assays, kinome-wide profiling, and cellular target engagement and functional assays, researchers can build a self-validating dataset that clearly defines a compound's window of activity. This methodical approach is the bedrock of successful kinase inhibitor discovery, ensuring that only the most selective and promising molecules advance toward therapeutic or research applications.

References

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  • Lee, J., et al. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules. Available at: [Link]

  • Wang, H., et al. (2018). Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to 2,6-Disubstituted Purines as Kinase Inhibitors: Cross-Validation of Experimental Results for the 2,6-Dichloro-8-methyl-9H-purine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2,6-disubstituted purines, exemplified by the 2,6-Dichloro-8-methyl-9H-purine scaffold, as potent kinase inhibitors. As a Senior Application Scientist, my objective is to synthesize the available preclinical data, offering a robust framework for evaluating this class of compounds against other established kinase inhibitors. This document is structured to provide not just data, but also the scientific reasoning behind experimental choices and methodologies, ensuring a self-validating system of protocols for your research.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogs have long been a cornerstone in the development of therapeutics, particularly in oncology and virology.[1] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis and signal transduction.[1][2] The 2,6-disubstituted purine core, in particular, has emerged as a privileged scaffold for the development of potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] This guide will focus on the experimental validation and comparison of purine derivatives, using the this compound structure as a reference point for discussing structure-activity relationships and comparative efficacy.

Comparative Analysis of Kinase Inhibitor Potency

The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target kinase at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative 2,6,9-trisubstituted purine analogs against CDK2/cyclin E2, in comparison to the well-established CDK inhibitor, Fadraciclib. This data highlights the potential of the purine scaffold in achieving high potency.

CompoundCore StructureModification(s)CDK2/cyclin E2 IC50 (nM)Reference
Fadraciclib (CYC065) 9H-purine2-(4-aminopiperidin-1-yl)-6-chloro-9-cyclopentyl~6.0[4]
Analog 1f 9H-purine2-(substituted)-6-chloro-9-(substituted)Potent[4]
Analog 2e 9H-purine2-(substituted)-6-chloro-9-(substituted)Potent[4]
Analog 3a 9H-purine2-(substituted)-6-chloro-9-(substituted)6.0 ± 0.1[4]

Note: Specific substitutions for analogs 1f and 2e are detailed in the source literature. This table demonstrates that modifications to the 2,6,9-trisubstituted purine scaffold can yield compounds with potency comparable to established CDK inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted purines is highly dependent on the nature and position of their substituents. For 2,6,9-trisubstituted purines, modifications at the C2, C6, and N9 positions have been shown to significantly impact their inhibitory activity against CDKs.[4] For instance, a strong electron-withdrawing group at the C2 and C6 positions, such as chlorine in 2,6-dichloropurine, can enhance cytotoxic activity.[5] The substituent at the N9 position often plays a crucial role in filling a hydrophobic pocket in the kinase active site, thereby influencing potency and selectivity.[4]

Experimental Protocols for Cross-Validation

To ensure the scientific rigor of findings, it is essential to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments used in the characterization of kinase inhibitors.

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Objective: To quantify the in vitro potency of a test compound (e.g., a 2,6-disubstituted purine analog) by measuring its ability to inhibit the activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin E)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compound stock solution (in DMSO)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the anti-proliferative effect of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.

Visualization of Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

CDK_Inhibition_Pathway cluster_G1_S_Transition G1-S Phase Transition cluster_Inhibition Mechanism of Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (inactivates) Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Purine Analog\n(e.g., 2,6-dichloro-purine) Purine Analog (e.g., 2,6-dichloro-purine) Purine Analog\n(e.g., 2,6-dichloro-purine)->CDK2 inhibits

Caption: Mechanism of CDK2 inhibition by a purine analog in the cell cycle.

Kinase_Inhibitor_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Compound Synthesis->In Vitro Kinase Assay (IC50) Cellular Proliferation Assay (GI50) Cellular Proliferation Assay (GI50) In Vitro Kinase Assay (IC50)->Cellular Proliferation Assay (GI50) Lead Optimization (SAR) Lead Optimization (SAR) Cellular Proliferation Assay (GI50)->Lead Optimization (SAR) Lead Optimization (SAR)->Compound Synthesis In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization (SAR)->In Vivo Efficacy Studies

Caption: Experimental workflow for the development of a novel kinase inhibitor.

Conclusion

The 2,6-disubstituted purine scaffold, exemplified by this compound, represents a promising starting point for the development of potent kinase inhibitors, particularly against CDKs. While direct experimental data for every analog may not be publicly available, a systematic approach to synthesis, in vitro and cellular screening, and structure-activity relationship studies can effectively guide the discovery of novel therapeutic agents. The protocols and comparative data presented in this guide provide a foundational framework for researchers to cross-validate their experimental results and make informed decisions in their drug development programs.

References

  • American Chemical Society. Synthesis and Biological Activity of Some 2-Amino-6-(substituted)-purines. [Link]

  • ResearchGate. Biological activities of purine analogues: a review. [Link]

  • PubMed. The biological activity of substituted purines. [Link]

  • ResearchGate. Substituted purine derivatives with biological activities. [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. [Link]

  • National Institutes of Health. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]

  • ResearchGate. Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. [Link]

  • National Institutes of Health. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • National Institutes of Health. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • PubMed. 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. [Link]

  • MDPI. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

  • PubMed. Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. [Link]

  • University of South Florida. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

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A Senior Application Scientist's Guide to the Synthetic Landscape of 2,6-Disubstituted Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of the primary synthetic strategies for constructing 2,6-disubstituted purines. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of the available methodologies. We will move beyond simple procedural lists to explore the mechanistic rationale, comparative advantages, and practical considerations of each route, grounding our discussion in established literature and field-proven insights.

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern at the 2- and 6-positions is critical for modulating target affinity, selectivity, and pharmacokinetic properties. Consequently, efficient and versatile synthetic access to this chemical space is of paramount importance. This guide will compare the three most prevalent strategies: sequential substitution of dihalopurines, the classic Traube synthesis from pyrimidine precursors, and modern cross-coupling and C-H functionalization techniques.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route is dictated by several factors: the desired substituents (amine, alkoxy, aryl, etc.), the availability of starting materials, and the desired scale of the synthesis. Below is a logical workflow illustrating the decision-making process based on the starting material.

Synthetic_Routes_Overview cluster_start Starting Material cluster_routes Synthetic Strategy cluster_product Product start1 2,6-Dihalopurine (e.g., 2,6-Dichloropurine) routeA Route A: Sequential S_NAr start1->routeA Versatile & Common start2 4,5-Diaminopyrimidine routeB Route B: Traube Synthesis start2->routeB Classic Ring Construction start3 Substituted Imidazole routeC Route C: Imidazole Annulation start3->routeC Alternative Cyclization product 2,6-Disubstituted Purine routeA->product routeB->product routeC->product routeD Route D: Post-Functionalization product->routeD Late-stage diversification (C-H Arylation, Cross-Coupling)

Caption: Overview of primary synthetic entries to the 2,6-disubstituted purine scaffold.

Route A: Sequential Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dihalopurines

This is arguably the most common and versatile strategy for accessing a wide diversity of 2,6-disubstituted purines. The methodology relies on the differential electrophilicity of the C6 and C2 positions of a 2,6-dihalopurine, typically 2,6-dichloropurine, which is commercially available and relatively inexpensive.

Mechanistic Rationale & Regioselectivity

The key to this strategy is its predictable regioselectivity. The C6 position of 2,6-dichloropurine is significantly more reactive towards nucleophiles than the C2 position. This is attributed to the greater electron-withdrawing effect of the pyrimidine ring nitrogens on the C6 position, which better stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. This inherent reactivity difference allows for a stepwise and controlled introduction of two different substituents.

The general workflow involves:

  • Selective C6 Substitution: Reaction of 2,6-dichloropurine with one equivalent of a nucleophile (e.g., an amine or an alkoxide) under mild conditions preferentially yields the 2-chloro-6-substituted purine intermediate.

  • C2 Substitution: The second nucleophile is then introduced, often under more forcing conditions (higher temperature, stronger base, or microwave irradiation), to displace the remaining chlorine atom at the C2 position.[1]

SNAr_Workflow start 2,6-Dichloropurine step1 Step 1: C6 Substitution - Nucleophile 1 (R1-XH) - Base (e.g., DIPEA) - Mild Conditions (e.g., rt to 70°C) start->step1 intermediate 2-Chloro-6-(R1-X)-purine step1->intermediate step2 Step 2: C2 Substitution - Nucleophile 2 (R2-YH) - Base, Heat, or MW - Forcing Conditions (e.g., >100°C) intermediate->step2 product 2-(R2-Y)-6-(R1-X)-purine step2->product

Caption: Stepwise workflow for the SNAr synthesis of 2,6-disubstituted purines.

Experimental Protocol: Synthesis of a Reversine Analog

This protocol describes the synthesis of a 2,6-diamino-substituted purine, a scaffold common in kinase inhibitors.[1][2]

Step 1: Synthesis of N6-Cyclohexyl-2-chloro-7H-purin-6-amine

  • Materials: 2,6-Dichloropurine (1.0 equiv), cyclohexylamine (1.1 equiv), n-pentanol (solvent), nitrogen atmosphere.

  • Procedure:

    • To a stirred suspension of 2,6-dichloropurine in n-pentanol, add cyclohexylamine.

    • Heat the mixture to 70°C under a nitrogen atmosphere and stir for 4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexanes) to remove residual n-pentanol, and dry under vacuum.

    • Expected Yield: Typically >80%.

Step 2: Synthesis of N6-Cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine (Reversine)

  • Materials: N6-Cyclohexyl-2-chloro-7H-purin-6-amine (1.0 equiv), 4-morpholinoaniline (2.5 equiv), dry n-butanol (solvent), trimethylsilyl chloride (TMSCl, catalytic).

  • Procedure:

    • Suspend the 2-chloro-purine intermediate and 4-morpholinoaniline in dry n-butanol.

    • Add a few drops of TMSCl to activate the reaction.

    • Heat the mixture to 120°C and stir for 14-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, concentrate the mixture in vacuo.

    • Purify the residue by column chromatography (silica gel, typically with a dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the final product.[1]

    • Expected Yield: 60-75%.

Route B: The Traube Purine Synthesis

The Traube synthesis is a classic, foundational method for constructing the purine ring system from a pyrimidine precursor.[3][4][5] This "bottom-up" approach is particularly valuable when the desired substitution pattern is not easily accessible from dihalopurines or when building the core scaffold from simpler, cheaper starting materials is advantageous.

Mechanistic Rationale

This synthesis involves the annulation of an imidazole ring onto a 4,5-diaminopyrimidine. The key steps are:

  • Precursor Synthesis: A 4-aminopyrimidine is functionalized at the 5-position. This is typically achieved by nitrosation to form a 5-nitroso derivative, followed by reduction (e.g., with ammonium sulfide or catalytic hydrogenation) to yield the crucial 4,5-diaminopyrimidine intermediate.[4][6]

  • Cyclization: The 4,5-diaminopyrimidine is then cyclized with a one-carbon electrophile. The choice of this reagent determines the substituent at the C8 position, but for accessing 2,6-disubstituted purines, the focus is on the pyrimidine starting material. The cyclization itself is typically a formylation followed by cyclodehydration.[5][7]

To achieve a 2,6-disubstituted purine, one must start with a 2,6-disubstituted-4,5-diaminopyrimidine.

Traube_Synthesis start 2,6-Disubstituted- 4-aminopyrimidine step1 1. Nitrosation (NaNO_2) start->step1 inter1 5-Nitroso Intermediate step1->inter1 step2 2. Reduction (e.g., (NH_4)_2S or H_2/Pd) inter1->step2 inter2 2,6-Disubstituted- 4,5-diaminopyrimidine step2->inter2 step3 3. Cyclization (e.g., Formic Acid, Heat) inter2->step3 product 2,6-Disubstituted Purine step3->product

Caption: General schematic of the Traube purine synthesis.

Route C & D: Synthesis from Imidazoles and Modern Methods

Route C: Imidazole Annulation

An alternative to building onto a pyrimidine is to start with a substituted imidazole and construct the pyrimidine ring. This route often begins with a 4-aminoimidazole-5-carboxamide. Cyclization with an appropriate reagent can then form the pyrimidine portion of the purine core. While less common than the Traube synthesis for general library synthesis, this approach can be powerful for accessing specific substitution patterns, particularly those that are difficult to install on a pre-formed pyrimidine ring.[8] The overall yields for this multi-step approach can vary significantly.[8]

Route D: Late-Stage Functionalization via Cross-Coupling and C-H Activation

Modern synthetic chemistry offers powerful tools for modifying the purine core after its initial construction. These methods are invaluable for late-stage diversification in a drug discovery program.

  • Metal-Catalyzed Cross-Coupling: Starting with a 2,6-dihalopurine, C-C bonds can be formed using reactions like the Suzuki-Miyaura (with boronic acids) or Stille coupling (with organostannanes).[9][10][11] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 and C6 positions, a transformation not possible via standard SNAr. Regioselectivity can often be controlled by carefully tuning the reaction conditions (catalyst, ligand, base).

  • Direct C-H Arylation: A more recent and atom-economical approach is the direct functionalization of a C-H bond. For the purine scaffold, the C8 position is the most electronically favorable for direct C-H arylation using palladium catalysis.[12][13] While this doesn't directly produce 2,6-disubstitution, it is a critical tool for creating 2,6,8-trisubstituted purines, starting from a 2,6-disubstituted precursor.[13] This methodology has also been adapted for solid-phase synthesis to facilitate the rapid production of chemical libraries.[14][15][16]

Comparative Analysis of Synthetic Routes

FeatureRoute A: Sequential SNArRoute B: Traube SynthesisRoute C/D: Imidazole/Modern Methods
Versatility High. Excellent for diverse N- and O-nucleophiles (amines, alcohols, thiols).Moderate. Dependent on the synthesis of the starting pyrimidine. Good for specific core structures.High. Cross-coupling allows for C-C bond formation (aryl, alkyl groups) not accessible via SNAr.
Predictability High. Regioselectivity (C6 then C2) is well-established and reliable.High. The reaction pathway is well-understood.Moderate to High. Regioselectivity in cross-coupling can require optimization. C-H activation is selective for C8.
Starting Materials Readily available 2,6-dichloropurine.Requires synthesis of substituted 4,5-diaminopyrimidines, which can be multi-step.Dihalopurines for cross-coupling; substituted imidazoles for annulation.
Reaction Conditions Step 1 is often mild; Step 2 can require high heat or microwave.Often involves harsh reagents (e.g., strong acids, high temperatures for cyclization).Metal-catalyzed reactions require careful control of atmosphere and purity of reagents.
Scalability Generally good and scalable.Can be challenging due to multiple steps and potentially hazardous reagents (nitrosation).Scalability of cross-coupling can be limited by catalyst cost and loading.
Key Advantage High functional group tolerance, operational simplicity, and broad commercial precursor availability.Fundamental construction of the purine core from simple building blocks.Access to C-C linked substituents and late-stage diversification.
Key Limitation Generally limited to introducing heteroatom nucleophiles (C-N, C-O, C-S bonds).Less atom-economical and can be a longer overall sequence.Catalyst cost, ligand sensitivity, and potential for side reactions.

Conclusion

The synthesis of 2,6-disubstituted purines is a well-developed field with several robust and reliable strategies.

  • The sequential SNAr of 2,6-dichloropurine remains the workhorse for library synthesis and general access to analogs with amine and alkoxy substituents due to its simplicity, predictability, and the low cost of starting materials.

  • The Traube synthesis offers a classic, powerful alternative for building the purine scaffold from the ground up, providing access to structures that may be difficult to obtain via substitution.

  • Modern cross-coupling and C-H functionalization methods have opened the door to previously inaccessible chemical space, enabling the introduction of carbon-based substituents and facilitating the late-stage diversification critical for modern drug discovery.

A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, allows the discerning researcher to select the optimal synthetic route to accelerate their research and development goals.

References

  • Vaňková, B., Krchňák, V., Soural, M., & Hlaváč, J. (2011). Direct C–H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ACS Combinatorial Science, 13(4), 404-409. [Link][14][15][16]

  • Doležal, M., et al. (2006). Direct C−H Arylation of Purines: Development of Methodology and Its Use in Regioselective Synthesis of 2,6,8-Trisubstituted Purines. Organic Letters, 8(23), 5389-5392. [Link][12]

  • Doležal, M., et al. (2006). Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines. PubMed. [Link][13]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link][3]

  • Merck & Co. (n.d.). Traube Purine Synthesis. The Merck Index. [Link][4]

  • Rose, F. L. (1995). Synthesis. In Science of Synthesis. [Link][5]

  • Scribd. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. [Link][7]

  • Gagnadoux, F., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2033. [Link][2]

  • Scribd. (n.d.). Traube Purine Synthesis. [Link][6]

  • ResearchGate. (2009). (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. [Link][1]

  • ResearchGate. (2015). Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF. [Link][9]

  • Suwinski, J., & Walczak, K. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-296. [Link][8]

  • Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. [Link][10]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link][11]

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A Comparative Guide to the Therapeutic Potential of 2,6-Dichloro-8-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its inherent ability to interact with a wide array of biological targets.[1] Among the vast family of purine analogues, those derived from the versatile starting material, 2,6-dichloro-8-methyl-9H-purine, have garnered significant attention for their potential as potent and selective inhibitors of key cellular enzymes, particularly cyclin-dependent kinases (CDKs).[2] This guide provides an in-depth evaluation of the therapeutic potential of these derivatives, offering a comparative analysis of their biological activity, outlining robust experimental protocols for their evaluation, and exploring the underlying mechanisms of action that position them as promising candidates for anticancer therapies.

The Synthetic Keystone: this compound

The therapeutic journey of this class of compounds begins with the chemical tractability of the this compound core. The two chlorine atoms at the C2 and C6 positions of the purine ring are excellent leaving groups, enabling chemists to perform regioselective nucleophilic substitutions. This allows for the systematic and efficient synthesis of a diverse library of derivatives by introducing various functional groups at these positions. This synthetic accessibility is crucial for establishing structure-activity relationships (SAR) and optimizing compounds for enhanced potency and selectivity. For instance, the key intermediate 2,6-dichloropurine nucleoside can be treated with ammonia to generate 6-amino derivatives, a common feature in many biologically active purine analogues.[3]

Primary Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)

A predominant mechanism through which purine derivatives exert their anti-proliferative effects is the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that are critical for regulating the cell cycle, transcription, and other fundamental cellular processes.[4] In many cancers, CDK pathways are dysregulated, leading to uncontrolled cell proliferation.[5] Derivatives of this compound have shown significant promise as inhibitors of CDKs, particularly CDK2 and CDK4.[2] By competitively binding to the ATP-binding pocket of these enzymes, these compounds can halt the cell cycle, typically at the G1/S transition, and induce apoptosis (programmed cell death).[6]

CDK_Pathway cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Purine_Derivative Purine Derivative Purine_Derivative->CDK46 inhibits

Figure 1: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition by purine derivatives.

Comparative Analysis of Derivative Efficacy

The therapeutic potential of this class of compounds is best understood through a comparative analysis of the biological activities of various derivatives. Modifications at the C2, C6, and N9 positions of the purine ring dramatically influence their potency and selectivity.

Compound IDC2-SubstituentC6-SubstituentN9-SubstituentTarget KinaseIC₅₀ (µM)Target Cell LineCytotoxicity (IC₅₀ µM)Reference
30 -Cl-Cl-CH₂COOEt--A-375 (Melanoma)<10[7]
33 -Cl-Cl-CH₂COOEt--A-375 (Melanoma)<10[7]
4h 2-hydroxymethyl-4-hydroxypyrrolidyl3-chloroanilinoisopropylCDK20.3--[2]
3l VariesVaries9H-purine coreCHK1PotentHT29 (Colon)Low[8]
7h VariesArylpiperazinylVaries--HL-60 (Leukemia)Potent[6]

Table 1: Comparative biological activity of selected 2,6-disubstituted purine derivatives. IC₅₀ values represent the concentration required for 50% inhibition.

Insights from Structure-Activity Relationship (SAR) Studies:

  • Position 6: The introduction of anilino groups at the C6 position, as seen in compound 4h , has been shown to be a key determinant for CDK2 inhibitory activity.[2] Furthermore, arylpiperazinyl systems at this position are beneficial for general cytotoxic activity against cancer cell lines.[6]

  • Position 2: Modifications at the C2 position can fine-tune selectivity. For instance, bulky substituents at C2 may not be favorable for cytotoxicity.[6]

  • Position 9: The nature of the substituent at the N9 position, such as an isopropyl group, also contributes significantly to the inhibitory potency.[2]

  • Checkpoint Kinase 1 (CHK1) Inhibition: Certain 2,6-disubstituted-9H-purine derivatives, like compound 3l , have demonstrated potent inhibition of CHK1, another crucial cell cycle regulator. This compound also showed a strong potentiating effect on the anti-proliferative activity of the standard chemotherapeutic agent gemcitabine.[8]

Essential Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-defined experimental workflows are necessary. The following protocols are standard in the field for in vitro characterization.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the purine derivatives (e.g., 0.01 to 100 µM) for 72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Incubation: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Figure 2: Workflow for a typical MTT cytotoxicity assay.

To confirm direct target engagement, it is essential to perform in vitro kinase assays.

Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme (e.g., CDK2/Cyclin A). The activity is typically quantified by measuring the phosphorylation of a substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified active kinase, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.

  • Inhibitor Addition: Add the purine derivatives at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Staurosporine).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures the assay can detect inhibition, while the negative (vehicle) control establishes the baseline kinase activity.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their synthetic versatility allows for extensive optimization of their structure to achieve high potency and selectivity against key cancer-related targets like CDKs and CHKs. The comparative data clearly indicates that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of continued SAR studies.

Future research should focus on several key areas:

  • Improving Selectivity: Enhancing selectivity for specific kinase isoforms is crucial to minimize off-target effects and reduce potential toxicity.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of these purine derivatives with existing chemotherapeutic agents, as demonstrated with CHK1 inhibitors, could lead to more effective treatment regimens.[8]

The robust foundation of chemical synthesis and biological evaluation detailed in this guide provides a clear roadmap for researchers to unlock the full therapeutic potential of this exciting class of purine derivatives.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). PMC - NIH. [Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. (2014). PubMed. [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Publications. [Link]

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  • Synthesis and biological activity of selected 2,6-disubstituted(2-deoxy-.alpha.- and -.beta.-D-erythro-pentofuranosyl)purines. ACS Publications. [Link]

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  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central. [Link]

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A Comparative Guide to the Cytotoxicity of 2,6-Dichloro-8-methyl-9H-purine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Purine Analogs in Cancer Therapy

Purine analogs represent a cornerstone in the armamentarium of anticancer agents. Their structural resemblance to endogenous purines allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] The 2,6-disubstituted purine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of analogs based on the 2,6-dichloro-8-methyl-9H-purine core, a promising but less explored subclass. By examining the structure-activity relationships (SAR) and delving into the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts in this chemical space.

The rationale for focusing on this compound stems from the known impact of substitutions at the C2, C6, and C8 positions of the purine ring on biological activity. The chlorine atoms at C2 and C6 are crucial pharmacophoric features, acting as leaving groups for nucleophilic substitution, thereby enabling the synthesis of a diverse library of analogs. The methyl group at the C8 position is anticipated to influence the molecule's steric and electronic properties, potentially impacting its interaction with target enzymes or receptors.

Comparative Cytotoxicity of 2,6,9-Trisubstituted Purine Analogs

While direct cytotoxic data for a systematic series of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related 2,6,9-trisubstituted purines. These studies, while not a direct comparison, allow for the inference of structure-activity relationships that are likely applicable to the 8-methyl subclass.

A study on a series of 2,6,9-trisubstituted purine derivatives revealed that the nature of the substituent at the C2, C6, and N9 positions significantly influences their cytotoxic potency against various cancer cell lines.[2] For instance, the introduction of an arylpiperazinyl moiety at the C6 position was found to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position were generally detrimental.[2] Another study highlighted the importance of the N9 substituent, with different alkyl and cyclopropylmethyl groups impacting the inhibitory activity against oncogenic kinases like Bcr-Abl.[3]

The following table summarizes representative cytotoxicity data (IC50 values) for a selection of 2,6,9-trisubstituted purine analogs from the literature, providing a comparative overview of their potency across different cancer cell lines.

Compound IDC2-SubstituentC6-SubstituentN9-SubstituentCell LineIC50 (µM)Reference
3a -ClPhenylaminoCyclopropylmethylK562>10[3]
3d -ClPhenylaminoIsopentylK562>10[3]
11b 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenylamino3-FluorophenylaminoCyclopropylmethylK5620.8[3]
11e 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenylamino3-FluorophenylaminoIsopentylK5621.3[3]
7h 4-Methylphenylamino4-(4-Methylpiperazin-1-yl)phenylaminoIsopropylHL-600.9[2]
Compound V 4-Fluorophenylamino4-(4-Methylpiperazin-1-yl)phenylaminoIsopropylK5621.24[4]

Note: The data presented is for comparative purposes and is extracted from different studies. Experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

The analysis of the available data on 2,6,9-trisubstituted purines allows for the formulation of several key SAR insights that can guide the design of novel this compound analogs:

  • C6-Position: Substitution at the C6 position with various amino groups, particularly those incorporating a piperazine moiety, appears to be a critical determinant of cytotoxic activity. The nature of the substituent on the distal nitrogen of the piperazine ring can further modulate this activity.[2]

  • C2-Position: While the 2-chloro substituent serves as a synthetic handle, its replacement with larger, more complex moieties can have a variable impact on cytotoxicity. Bulky groups at this position may hinder binding to the target.[2]

  • N9-Position: The substituent at the N9 position plays a significant role in the compound's overall potency and selectivity. Variations in the alkyl or cycloalkyl groups can influence pharmacokinetic properties and target engagement.[3]

  • C8-Position: Although not extensively studied in the context of 2,6-dichloro-purines, the presence of a methyl group at the C8 position is expected to introduce steric bulk and alter the electronic distribution of the purine ring, which could lead to altered target interactions compared to analogs lacking this feature.

Experimental Methodologies: A Validated Approach to Cytotoxicity Assessment

The determination of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and robust colorimetric method for assessing cell viability. The principle of this assay lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Below is a detailed, step-by-step protocol for performing an MTT assay, which serves as a self-validating system for assessing the cytotoxicity of this compound analogs.

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize confluent cells, perform a cell count using a hemocytometer or automated cell counter, and determine cell viability (typically >95%).

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Purine Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for assessing cytotoxicity of purine analogs using the MTT assay.

Mechanism of Action: A Hypothetical Signaling Pathway

The cytotoxic effects of many purine analogs are mediated through their interference with DNA synthesis and the induction of apoptosis.[1] While the precise molecular targets of this compound analogs are yet to be fully elucidated, a plausible mechanism involves their intracellular conversion to triphosphate derivatives, which can then be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways. This can trigger apoptosis through both intrinsic and extrinsic pathways.

Hypothetical Signaling Pathway Diagram

Purine_Analog_Apoptosis_Pathway cluster_cell Cancer Cell purine_analog 2,6-Dichloro-8-methyl- 9H-purine Analog transport Cellular Uptake purine_analog->transport phosphorylation Phosphorylation to Triphosphate transport->phosphorylation dna_incorp Incorporation into DNA phosphorylation->dna_incorp dna_damage DNA Damage dna_incorp->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway of apoptosis induction by a purine analog.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the cytotoxic potential of this compound analogs. While the available data on this specific subclass is limited, the insights drawn from related 2,6,9-trisubstituted purines offer valuable guidance for future research. The key to advancing this field lies in the systematic synthesis and evaluation of a focused library of 8-methyl-purine analogs to delineate more precise structure-activity relationships.

Future investigations should aim to:

  • Synthesize and test a series of this compound analogs with diverse substitutions at the N9 position.

  • Evaluate the cytotoxicity of these compounds against a broad panel of cancer cell lines to identify potential selective agents.

  • Elucidate the specific molecular targets and mechanisms of action to understand the basis of their cytotoxic effects.

By adopting a rigorous and systematic approach to the design, synthesis, and biological evaluation of these promising compounds, the scientific community can unlock their full therapeutic potential in the ongoing fight against cancer.

References

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  • Faúndez, M., Torres, M. J., Salas, C. O., Oyarzún, C., Varela, J., Morales, J., ... & Lavandero, S. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3183. [Link]

  • Faúndez, M., Torres, M. J., Salas, C. O., Oyarzún, C., Varela, J., Morales, J., ... & Lavandero, S. (2020). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 25(23), 5727. [Link]

  • Salas, C. O., Faúndez, M., Torres, M. J., Aguirre, A., Oyarzún, C., Varela, J., ... & Lavandero, S. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161. [Link]

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  • Robak, T., Korycka, A., Kasznicki, M., Wrzesien-Kus, A., & Smolewski, P. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165–3189. [Link]

  • Nageswara Kode, R., & D.S.V.G.K. Kaladhar. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5840-5860. [Link]

  • Aguirre, A., Salas, C. O., Padrón, J. M., Varela, J., Oyarzún, C., Faúndez, M., ... & Lavandero, S. (2018). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 23(8), 1996. [Link]

  • Campos, J. M., Conejo-García, A., Cruz-López, O., Gallo, M. A., & Espinosa, A. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European journal of medicinal chemistry, 77, 345–355. [Link]

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(13), 5081. [Link]

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  • Sighel, D., Bosco, B., Messina, A., Incitti, T., Bozza, A., Ciribilli, Y., ... & Inga, A. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]

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  • Sighel, D., Bosco, B., Messina, A., Incitti, T., Bozza, A., Ciribilli, Y., ... & Inga, A. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary research in drug development and life sciences, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2,6-Dichloro-8-methyl-9H-purine (CAS No. 57476-37-6), a chlorinated purine derivative. Adherence to these protocols is essential for minimizing environmental impact and safeguarding the health and safety of laboratory personnel.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is critical. This compound is a solid organic compound that, according to available safety data, presents several potential hazards.

Hazard Identification and Classification:

Hazard StatementClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Irritation (Category 2)GHS07[1]
H319: Causes serious eye irritationEye Irritation (Category 2A)GHS07[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemGHS07[1]

This data is synthesized from available Safety Data Sheets (SDS) for this compound and its structural analogs.

The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The chlorinated nature of this compound necessitates special consideration during disposal, as incineration of halogenated materials can produce toxic byproducts if not performed under controlled conditions.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to PPE protocols is non-negotiable when handling and preparing this compound for disposal. The causality behind these requirements is the prevention of any direct contact with the chemical, thereby mitigating its toxic and irritant effects.

Mandatory PPE Ensemble:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield that conforms to EN 166 (EU) or NIOSH (US) standards to prevent eye contact.[1]

  • Skin Protection: Impervious gloves (nitrile or neoprene) and a flame-resistant lab coat are essential.[1] For larger quantities or in the event of a spill, additional protective clothing may be required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate particulate filter is necessary.[1] All respiratory protection must be used in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[2][3]

Workflow for Segregation and Collection:

  • Initial Containment: Ensure the waste material is in a sealed, chemically compatible container. The original product container is often suitable if it is in good condition.

  • Waste Segregation: This is a critical step. This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste.[2] The reason for this segregation is that the disposal methods, particularly incineration, differ for these two categories of waste to prevent the formation of hazardous combustion byproducts like dioxins and hydrochloric acid from chlorinated materials.[2]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1][4] It is best practice to store it in a secondary containment bin.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4] Final disposal for chlorinated organic compounds typically involves high-temperature incineration in a facility equipped with scrubbers and other pollution control devices to neutralize harmful off-gases.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is a critical component of a self-validating safety system.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Control and Contain: Prevent the spread of the solid material. Avoid generating dust.[4] Do not use air hoses for cleanup.[4]

  • Cleanup: For minor spills, carefully sweep or vacuum up the spilled solid.[4] Use a vacuum cleaner equipped with a HEPA filter. Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department.

First Aid Measures:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Start: Generation of This compound Waste assess_hazards Assess Hazards (Toxic, Irritant, Chlorinated) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label_container store Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated) label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal via High-Temperature Incineration contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By implementing these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

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  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Occupational Safety and Health Administration. Methylene chloride. | 1910.1052. [Link]

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Navigating the Safe Handling of 2,6-Dichloro-8-methyl-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2,6-Dichloro-8-methyl-9H-purine, a potent heterocyclic compound frequently utilized in pharmaceutical research and development. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary safety measures, operational workflows, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Assessment

This compound is a chlorinated purine derivative that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, a robust personal protective equipment (PPE) strategy is the first line of defense.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

Protection Type Specific Requirement Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes of solutions containing the compound and airborne particles, preventing serious eye irritation.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene rubber recommended), a flame-resistant lab coat, and full-length pants. For larger quantities or in case of a spill, impervious clothing may be necessary.Prevents direct skin contact, which can cause irritation. Ensures no exposed skin on the arms, legs, or feet.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. In situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.Minimizes the inhalation of airborne particles, which can lead to respiratory tract irritation.

Expert Insight: The causality behind these PPE choices lies in the compound's physical state as a solid and its known irritant properties. The multi-layered approach, from goggles to respirators, creates a comprehensive barrier against the primary exposure routes. Always inspect your PPE for integrity before each use.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is paramount to minimize exposure and prevent contamination. The following workflow is designed to be a self-validating system for the safe handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep_Area Designate and prepare a well-ventilated work area (Chemical Fume Hood). Gather_Materials Gather all necessary equipment, including PPE, spatulas, weighing paper, and pre-labeled containers. Prep_Area->Gather_Materials Don_PPE Don all required PPE as specified in the table above. Gather_Materials->Don_PPE Weighing Carefully weigh the required amount of this compound on weighing paper within the fume hood. Don_PPE->Weighing Transfer Transfer the compound to a suitable reaction vessel or container. Weighing->Transfer Dissolution If preparing a solution, add the solvent slowly to the compound. Transfer->Dissolution Decontaminate_Tools Decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent. Dissolution->Decontaminate_Tools Dispose_Waste Segregate and dispose of all contaminated waste (weighing paper, gloves, etc.) in a labeled hazardous waste container. Decontaminate_Tools->Dispose_Waste Doff_PPE Remove PPE in the correct order to avoid self-contamination. Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Detailed Steps:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Before starting, ensure all necessary equipment, including pre-labeled waste containers, is within reach to avoid leaving the designated work area.

    • Don all required PPE, ensuring a proper fit.

  • Handling:

    • When weighing the solid compound, use a spatula and weighing paper. Avoid creating dust.

    • For transfers, gently tap the weighing paper to move the compound into the receiving vessel.

    • If making a solution, add the solvent to the solid to minimize splashing.

  • Post-Handling and Cleanup:

    • Decontaminate reusable equipment by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.[2][3] The rinsate should be collected as hazardous waste.

    • Dispose of all single-use contaminated items, including gloves and weighing paper, in a clearly labeled hazardous waste container.

    • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Minor Spill (within a fume hood):

  • Ensure your PPE is intact.

  • Cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Major Spill (outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.

  • If safe to do so, increase ventilation.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan: A Responsible Approach to Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

All waste contaminated with this compound must be treated as hazardous waste.[1]

  • Solid Waste: This includes contaminated weighing paper, gloves, absorbent materials from spills, and any un-rinsed empty containers. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[1]

Occupational Exposure and Control Parameters

As a novel or specialized chemical, a specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory bodies like OSHA or NIOSH. In such cases, a risk-based approach using Occupational Exposure Banding (OEB) is a best practice in the pharmaceutical industry to ensure worker safety.[6][7]

Based on its hazard profile (irritant, harmful if swallowed), this compound would likely fall into OEB 3 . This banding suggests a target airborne concentration range of 10-100 µg/m³ . Adherence to the handling procedures outlined in this guide, particularly the use of a chemical fume hood, is designed to keep exposures well below this range.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and a diligent application of established safety protocols. By implementing the comprehensive PPE, operational, and disposal plans detailed in this guide, researchers can confidently work with this compound while ensuring their safety and the integrity of their work environment.

References

  • National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. ORS. Retrieved from [Link]

  • Baird, J. (2025, November 27). Lab Safety Rules and Guidelines. SafetyCulture. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). General Laboratory Safety Practices. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Wikipedia. (2023, September 27). Occupational exposure banding. Retrieved from [Link]

  • Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]

  • A-Z Compliance. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • American Biosafety Association. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.